Product packaging for N-(2,4-dichloro-5-hydroxyphenyl)acetamide(Cat. No.:CAS No. 67669-19-6)

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Cat. No.: B041384
CAS No.: 67669-19-6
M. Wt: 220.05 g/mol
InChI Key: KKTTWHOBHAIWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a strategically substituted anilide derivative of significant interest in synthetic organic and medicinal chemistry research. This compound features a phenolic hydroxyl group adjacent to an acetamide moiety on a dichlorinated benzene ring, creating a multifunctional scaffold for further chemical elaboration. Its primary research value lies in its role as a key synthetic intermediate in the development of more complex molecules, particularly in the exploration of novel heterocyclic compounds and pharmacologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B041384 N-(2,4-dichloro-5-hydroxyphenyl)acetamide CAS No. 67669-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTTWHOBHAIWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371068
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67669-19-6
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67669-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-hydroxyacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067669196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-hydroxyacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',4'-Dichloro-5'-hydroxyacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD62AQN79F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and efficient synthetic route to N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a valuable chemical intermediate. The content is structured to offer not only a step-by-step experimental protocol but also a deep dive into the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance and Synthetic Strategy

This compound is a substituted aromatic amide with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a dichlorinated phenol ring and an acetamide group, presents an interesting synthetic challenge that requires careful control of regioselectivity.

The synthetic strategy outlined in this guide is a convergent two-part approach. The first part details the synthesis of the key intermediate, 5-amino-2,4-dichlorophenol. This is followed by the second part, which describes the selective acetylation of this intermediate to yield the final product. This method is designed for its reliability, scalability, and the high purity of the resulting compound.

PART 1: Synthesis of the Key Intermediate: 5-Amino-2,4-dichlorophenol

The synthesis of 5-amino-2,4-dichlorophenol is achieved through a two-step process starting from the commercially available 2,4-dichlorophenol. The first step involves the regioselective nitration of the phenol, followed by the reduction of the nitro group to an amine.

Experimental Workflow for the Synthesis of 5-Amino-2,4-dichlorophenol

Synthesis of 5-Amino-2,4-dichlorophenol start Start: 2,4-Dichlorophenol nitration Step 1: Nitration (HNO3, H2SO4) start->nitration nitro_intermediate Intermediate: 2,4-Dichloro-5-nitrophenol nitration->nitro_intermediate reduction Step 2: Reduction (Pd/C, H2) nitro_intermediate->reduction final_product Product: 5-Amino-2,4-dichlorophenol reduction->final_product Electrophilic Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Aromatization HNO3 H-O-NO₂ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2O-NO2+->NO2+ - H₂O H2O H₂O Aromatic 2,4-Dichlorophenol Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic->Sigma_Complex + NO₂⁺ Deprotonation Sigma Complex Product 2,4-Dichloro-5-nitrophenol Deprotonation->Product - H⁺ (regenerates H₂SO₄) Acetylation Workflow start Start: 5-Amino-2,4-dichlorophenol acetylation Acetylation (Acetic Anhydride) start->acetylation workup Workup & Purification (Precipitation, Recrystallization) acetylation->workup final_product Final Product: This compound workup->final_product N-Acetylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer and Elimination Amine 5-Amino-2,4-dichlorophenol (R-NH₂) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate + (CH₃CO)₂O Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Proton_Transfer Tetrahedral Intermediate Elimination Protonated Intermediate Proton_Transfer->Elimination Proton Transfer Product This compound (R-NHCOCH₃) Elimination->Product - CH₃COOH Byproduct Acetic Acid (CH₃COOH)

An In-depth Technical Guide to the Physicochemical Properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the structural and chemical characteristics of the molecule, offering a detailed analysis of its identity, predicted and experimentally analogous physicochemical parameters, and spectral data. Methodologies for the determination of these properties, crucial for predicting the pharmacokinetic and pharmacodynamic behavior of potential drug candidates, are also extensively discussed. The guide is structured to provide both foundational knowledge and practical insights, ensuring a thorough understanding of this compound for its potential applications in pharmaceutical sciences.

Introduction

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties.[1] A thorough understanding of a compound's characteristics, such as solubility, lipophilicity, and ionization state, is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on this compound, a halogenated phenolic acetamide derivative. The presence of dichloro and hydroxyl substitutions on the phenyl ring, combined with the acetamide group, suggests a unique combination of properties that warrant detailed investigation for its potential as a bioactive molecule. This document serves as a foundational resource, consolidating known and predicted data to facilitate further research and development.

Chemical Identity and Structure

A clear establishment of the chemical identity is the cornerstone of any physicochemical characterization.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 67669-19-6United States Biological[3]
Molecular Formula C₈H₇Cl₂NO₂PubChem[2]
Molecular Weight 220.05 g/mol United States Biological[3]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1Cl)Cl)OPubChem[2]
InChIKey KKTTWHOBHAIWDY-UHFFFAOYSA-NPubChem[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biological activity and formulation feasibility.[1][4]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting membrane permeability and overall bioavailability.

ParameterPredicted ValueMethodSource
XlogP3 2.2ComputationalPubChem[2]

Experimental Protocol: Shake-Flask Method for logP Determination

The causality behind this experimental choice lies in its direct measurement of the partitioning of the compound between an aqueous and an immiscible organic phase, mimicking the hydrophilic and lipophilic environments in the body.

  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) by shaking them together overnight and allowing the layers to separate.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase to a concentration where it can be accurately measured by UV-Vis spectroscopy or HPLC.

  • Partitioning: Mix a known volume of the aqueous solution of the compound with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in the aqueous phase using a validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax). The concentration in the n-octanol phase can be calculated by difference.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Shake_Flask_logP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases Prepare Saturated n-Octanol & Aqueous Phases Mixing Mix Aqueous Solution & n-Octanol Prep_Phases->Mixing Prep_Sample Dissolve Compound in Aqueous Phase Prep_Sample->Mixing Equilibration Shake to Equilibrate Mixing->Equilibration Separation Separate Phases Equilibration->Separation Quantification Quantify Compound in Aqueous Phase (UV-Vis/HPLC) Separation->Quantification Calculation Calculate logP Quantification->Calculation

Caption: Workflow for logP determination using the shake-flask method.

Solubility

Aqueous solubility is a critical factor influencing drug dissolution and absorption. Due to the lack of experimental data, a qualitative prediction is provided based on the structure. The presence of a hydroxyl and an amide group suggests some capacity for hydrogen bonding with water, while the dichlorinated phenyl ring imparts significant lipophilicity. Therefore, low aqueous solubility is anticipated.

Experimental Protocol: Equilibrium Solubility Determination

This method is chosen for its ability to provide the thermodynamic solubility, which is a true measure of the saturation point of the compound in a given solvent.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Analyze a known volume of the clear supernatant using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Reporting: Express the solubility in units such as mg/mL or µg/mL.

Acidity Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The phenolic hydroxyl group in this compound is expected to be acidic.

Predictive Approach: QSAR Modeling

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide a reliable estimate of the pKa.[5][6] These models utilize the chemical structure to predict the pKa based on the electronic effects of the substituents. The two electron-withdrawing chlorine atoms are expected to lower the pKa of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10).

Experimental Protocol: UV-Metric Titration for pKa Determination

This spectrophotometric method is ideal for compounds with a chromophore close to the ionization center, as the UV spectrum will change as a function of pH.[7]

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.

  • pKa Determination: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

pKa_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Stock Prepare Stock Solution of Compound Prep_Samples Dilute Stock in each Buffer Prep_Stock->Prep_Samples Prep_Buffers Prepare Buffers of Varying pH Prep_Buffers->Prep_Samples Record_Spectra Record UV-Vis Spectrum at each pH Prep_Samples->Record_Spectra Plot_Data Plot Absorbance vs. pH Record_Spectra->Plot_Data Determine_pKa Determine pKa from Sigmoidal Curve Plot_Data->Determine_pKa Synthesis_Pathway Reactant 5-Amino-2,4-dichlorophenol Product This compound Reactant->Product Acylation Reagent Acetic Anhydride Pyridine (catalyst) Reagent->Product

References

N-(2,4-dichloro-5-hydroxyphenyl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Abstract

This technical guide addresses the mechanism of action for this compound. It is critical to establish at the outset that, as of the date of this publication, there is a significant gap in the scientific literature regarding the specific biological activity of this dichlorinated compound. However, its structural analogy to the widely used analgesic and antipyretic, N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), provides a robust framework for postulating a mechanism of action. This guide will, therefore, leverage the extensive research on acetaminophen and its primary active metabolite, N-arachidonoylphenolamine (AM404), to construct a detailed, evidence-based hypothesis for the potential biological targets and signaling pathways of this compound. We will explore both central and peripheral nervous system mechanisms, including the roles of Fatty Acid Amide Hydrolase (FAAH), the endocannabinoid system, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and voltage-gated sodium channels. Furthermore, we will discuss the potential implications of the dichlorination on the compound's pharmacokinetic and pharmacodynamic profiles and propose a series of validated experimental protocols to systematically investigate its true mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this novel chemical entity.

Introduction: A Tale of Two Molecules

This compound enters the scientific landscape as a molecule of interest due to its close structural resemblance to N-(4-hydroxyphenyl)acetamide, a cornerstone of pain and fever management for decades.[1][2][3] The addition of two chlorine atoms to the phenyl ring represents a significant chemical modification that is anticipated to profoundly influence its biological activity. While direct experimental data for the dichlorinated analog is scarce[4][5][6][7], the well-elucidated mechanism of acetaminophen serves as an invaluable starting point for our investigation.

The prevailing understanding of acetaminophen's analgesic action is that it functions as a pro-drug, undergoing metabolic activation primarily within the central nervous system to form the more pharmacologically active compound, AM404.[8][9] This guide is built upon the central hypothesis that this compound may follow a similar bioactivation pathway, but that its dichlorinated structure will likely alter its affinity for metabolic enzymes and downstream targets, potentially leading to a unique pharmacological profile.

The Pro-Drug Hypothesis: A Journey of Metabolic Transformation

The analgesic effects of acetaminophen are largely attributed to its conversion to AM404 in the brain.[9][10][11] This biotransformation is a two-step process:

  • Deacetylation: In the liver, acetaminophen is deacetylated to form p-aminophenol.[9]

  • Conjugation with Arachidonic Acid: p-aminophenol crosses the blood-brain barrier and is then conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) in the brain and spinal cord to form AM404.[9][10][11]

The role of FAAH in this context is unconventional, as it typically functions to hydrolyze and inactivate endocannabinoids like anandamide.[12][13] However, under certain conditions, it can catalyze the reverse reaction, synthesizing N-acylamides.[10] The absence of this conjugation in FAAH-knockout mice provides compelling evidence for the essential role of this enzyme in the bioactivation of acetaminophen.[10][11]

For this compound, the critical question is how the chloro-substituents on the phenyl ring will affect its interaction with FAAH. The electron-withdrawing nature of chlorine could alter the nucleophilicity of the amine group following deacetylation, potentially impacting the rate and efficiency of the conjugation reaction.

Central Mechanisms of Action: A Symphony of Receptors and Channels

Once formed, AM404 engages with multiple targets within the central nervous system to produce its analgesic effects.

The Endocannabinoid System and TRPV1 Activation

AM404 is a multifaceted molecule that interfaces with the endocannabinoid system in several ways. It has been shown to be a weak agonist of cannabinoid receptors CB1 and CB2 and an inhibitor of anandamide reuptake, thereby increasing the synaptic concentration of this endogenous cannabinoid.[14][15]

However, a primary mechanism of AM404's central action is its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[8][9][16][17] While activation of peripheral TRPV1 channels is associated with nociception, supraspinal activation of these channels leads to antinociception.[9] The analgesic effect of acetaminophen is diminished in TRPV1 knockout mice, underscoring the importance of this target.[9] AM404 is believed to gate TRPV1 by interacting with the vanilloid-binding site.[16][17][18]

Recent studies have elucidated a more complex signaling cascade where AM404-activated TRPV1 channels interact with metabotropic glutamate receptor 5 (mGlu5), leading to the activation of phospholipase C (PLC) and diacylglycerol lipase (DAGL). This cascade culminates in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which then activates CB1 receptors, contributing to the overall analgesic effect.[8][9]

Central Signaling Pathway of AM404 cluster_presynaptic Presynaptic Neuron AM404 AM404 TRPV1 TRPV1 AM404->TRPV1 Activates mGlu5 mGlu5 TRPV1->mGlu5 Interacts PLC PLC mGlu5->PLC Activates DAGL DAGL PLC->DAGL Activates TwoAG 2-AG DAGL->TwoAG Synthesizes CB1 CB1 Receptor PainSignalIn Pain Signal (Inhibition) CB1->PainSignalIn TwoAG->CB1 Activates

Caption: Central signaling cascade initiated by AM404.

Modulation of Descending Serotonergic Pathways

The analgesic action of acetaminophen and its metabolite AM404 is also linked to the descending serotonergic pathways that regulate pain perception.[9] AM404 has been shown to co-activate Cav3.2 T-type calcium channels, which in turn reinforces the activity of these descending serotonergic pathways, contributing to an overall reduction in pain signaling.[9]

Peripheral Mechanisms of Action: A New Frontier

For a long time, the analgesic action of acetaminophen was thought to be exclusively central. However, recent groundbreaking research has revealed a significant peripheral mechanism of action for its active metabolite, AM404.[19][20]

Direct Inhibition of Voltage-Gated Sodium Channels

It has been demonstrated that AM404 is also generated in peripheral nociceptors and directly inhibits their activity.[19][20] This inhibition is achieved through the potent blocking of nociceptive-specific voltage-gated sodium channels, particularly Nav1.7 and Nav1.8.[19][20] These channels are critical for the generation and propagation of action potentials in pain-sensing neurons. The inhibition by AM404 is use- and state-dependent, similar to the mechanism of local anesthetics.[19] This peripheral action effectively stops the pain signal at its source, before it can be transmitted to the central nervous system.[20]

This discovery has profound implications for our understanding of acetaminophen's efficacy and opens up new avenues for the development of peripherally restricted analgesics with reduced systemic side effects. For this compound, determining its ability to be metabolized peripherally and its subsequent activity at Nav1.7 and Nav1.8 will be a crucial area of investigation.

Experimental Protocols for Mechanistic Elucidation

To move from a hypothetical to an evidence-based mechanism for this compound, a systematic experimental approach is required. The following are detailed protocols for key in vitro assays.

Protocol 1: In Vitro FAAH Activity Assay

Objective: To determine if this compound, following deacetylation, can be a substrate for FAAH-mediated conjugation with arachidonic acid.

Methodology:

  • Enzyme Preparation: Utilize a commercially available human recombinant FAAH enzyme or prepare microsomal fractions from FAAH-expressing cells.

  • Substrate Preparation: Synthesize the deacetylated form of this compound (2,4-dichloro-5-aminophenol).

  • Reaction Mixture: In a 96-well plate, combine the FAAH enzyme preparation, arachidonic acid, and the deacetylated test compound in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Detection and Quantification: Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of this compound.

  • Controls: Include a no-enzyme control to account for non-enzymatic conjugation and a known FAAH substrate (e.g., anandamide) as a positive control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7/1.8

Objective: To assess the direct inhibitory effect of this compound and its potential metabolite on human Nav1.7 and Nav1.8 channels.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing human Nav1.7 or Nav1.8 channels.

  • Electrophysiology Setup: Employ a whole-cell patch-clamp setup with an amplifier and data acquisition system.

  • Pipette and Bath Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate sodium currents.

  • Cell Patching: Obtain a gigaseal and establish a whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. For example, hold the cell at -120 mV and apply a depolarizing step to 0 mV.

  • Compound Application: After establishing a stable baseline current, perfuse the test compound at various concentrations onto the cell.

  • Data Analysis: Measure the peak sodium current before and after compound application to determine the percentage of inhibition and calculate the IC50 value.

  • Use-Dependence Protocol: To assess use-dependence, apply a train of depolarizing pulses and measure the progressive block of the sodium current by the compound.

Patch-Clamp Workflow cluster_workflow Whole-Cell Patch-Clamp Workflow Cell_Culture Cell Culture (HEK293 with Nav1.7/1.8) Patching Establish Whole-Cell Configuration Cell_Culture->Patching Baseline Record Baseline Sodium Current Patching->Baseline Perfusion Perfuse Test Compound Baseline->Perfusion Recording Record Post-Compound Sodium Current Perfusion->Recording Analysis Data Analysis (% Inhibition, IC50) Recording->Analysis

Caption: Workflow for assessing Nav channel inhibition.

Potential Impact of Dichlorination

The two chlorine atoms on the phenyl ring of this compound are expected to significantly alter its physicochemical properties compared to acetaminophen.

PropertyAcetaminophenPostulated for this compoundPotential Impact
Lipophilicity LowIncreasedEnhanced membrane permeability and potential for increased blood-brain barrier penetration.
Metabolic Stability Susceptible to deacetylation and glucuronidation/sulfationPotentially alteredMay affect the rate of formation of the deacetylated intermediate and overall clearance.
Target Affinity Binds to FAAH, TRPV1, Nav1.7/1.8 (as AM404)Potentially alteredChanges in binding affinity for key targets could lead to increased or decreased potency.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the extensive knowledge of its parent compound, acetaminophen, provides a strong foundation for a plausible hypothesis. It is likely that this compound also functions as a pro-drug, requiring metabolic activation to exert its full pharmacological effects. The key questions revolve around the efficiency of its bioactivation and the affinity of its metabolite(s) for central and peripheral targets, including TRPV1, the endocannabinoid system, and voltage-gated sodium channels.

The future of research on this compound should focus on a systematic validation of the hypotheses presented in this guide. This includes comprehensive metabolic profiling, in vitro and in vivo target engagement studies, and assessment in preclinical models of pain and fever. The potential for a peripherally restricted analgesic with an improved safety profile makes this and similar molecules exciting candidates for further drug discovery and development efforts.

References

An In-depth Technical Guide to N-(2,4-dichloro-5-hydroxyphenyl)acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. Drawing upon available chemical data and the known bioactivities of related structural motifs, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Introduction: Unveiling a Candidate Molecule

This compound belongs to the broad class of acetamide derivatives, a chemical family known for its diverse pharmacological activities. The presence of a dichlorinated phenol ring suggests the potential for unique electronic and steric properties that can influence its interaction with biological targets. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, particularly those with analgesic and anti-inflammatory properties, makes it a compelling subject for further investigation.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 67669-19-6[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Synonyms 2',4'-dichloro-5'-hydroxyacetanilide, 5-Acetylamino-2,4-dichlorophenolP&S Chemicals
Predicted XlogP 2.2[2]

These properties provide a foundational understanding of the molecule's size, polarity, and potential for membrane permeability, which are critical parameters in drug design.

Synthesis and Characterization: A Practical Guide

The synthesis of this compound is most readily achieved through the acetylation of its corresponding amine precursor, 5-amino-2,4-dichlorophenol. This reaction is a standard and well-established method for the formation of an amide bond.

Synthesis Workflow

The following diagram outlines the general synthetic workflow for the preparation of this compound.

G cluster_0 Synthesis of this compound Precursor 5-Amino-2,4-dichlorophenol Reaction Reaction Precursor->Reaction Dissolve Reagent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) Reagent->Reaction Add Solvent Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran) Solvent->Reaction In Product This compound Characterization Characterization (e.g., NMR, MS, IR) Product->Characterization Purification Purification (e.g., Recrystallization, Chromatography) Purification->Product Purified Product Reaction->Purification Crude Product G cluster_0 Potential Cellular Targets and Pathways Compound N-(2,4-dichloro-5- hydroxyphenyl)acetamide Target1 Inflammatory Enzymes (e.g., COX) Compound->Target1 Inhibition? Target2 Apoptotic Pathway Proteins (e.g., PARP-1) Compound->Target2 Modulation? Target3 Neuronal Enzymes (e.g., Butyrylcholinesterase) Compound->Target3 Inhibition? Pathway1 Inflammation Target1->Pathway1 Regulates Pathway2 Apoptosis Target2->Pathway2 Regulates Pathway3 Neurotransmission Target3->Pathway3 Regulates

References

An In-depth Technical Guide to the Molecular Structure of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a key intermediate in the synthesis of the herbicide Azafenidin. This document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and spectral analysis, offering valuable insights for researchers in agrochemistry, medicinal chemistry, and materials science.

Introduction

This compound, with the CAS number 67669-19-6, is a substituted acetanilide of significant interest due to its role as a precursor in the production of Azafenidin.[1][2] Understanding the molecular architecture and chemical behavior of this intermediate is crucial for optimizing the synthesis of the final herbicidal product and for exploring other potential applications. This guide will provide a detailed examination of its molecular structure, supported by what is known about its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67669-19-6[1][3][4]
Molecular Formula C₈H₇Cl₂NO₂[1][3][5]
Molecular Weight 220.05 g/mol [1][6]
Melting Point 233-236 °C[7]
Appearance Solid[7]
Predicted XlogP 2.2[5]

Molecular Structure and Conformation

The key structural features include:

  • Aromatic Ring: A benzene ring substituted with two chlorine atoms, a hydroxyl group, and an acetamido group.

  • Substituent Positions: The chlorine atoms are at positions 2 and 4, the hydroxyl group at position 5, and the acetamido group at position 1.

  • Functional Groups: The hydroxyl (-OH) and amide (-NH-C=O) groups are key sites for hydrogen bonding, which will significantly influence the crystal packing and solubility of the compound.

Below is a diagram illustrating the logical relationship of the structural components.

Caption: Key components of the this compound structure.

Synthesis and Mechanism

The synthesis of this compound is logically achieved through the acetylation of its corresponding aniline precursor, 5-amino-2,4-dichlorophenol.[8] This is a standard and well-established method for the formation of an amide bond.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of 5-amino-2,4-dichlorophenol on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The use of a base is often employed to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to deprotonate the amine, increasing its nucleophilicity.

Synthesis_Pathway 5-Amino-2,4-dichlorophenol 5-Amino-2,4-dichlorophenol This compound This compound 5-Amino-2,4-dichlorophenol->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid This compound->Acetic Acid Byproduct

References

A Technical Guide to Investigating the Therapeutic Potential of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A roadmap for researchers and drug development professionals on the exploration of a novel analgesic candidate.

Preamble: Rationale and Strategic Overview

The landscape of pain management is in continuous pursuit of novel chemical entities that offer enhanced efficacy and improved safety profiles over existing therapeutics. N-(2,4-dichloro-5-hydroxyphenyl)acetamide presents itself as a compelling, yet uncharacterized, molecule for investigation. Its core structure bears a striking resemblance to N-(4-hydroxyphenyl)acetamide, the chemical name for the widely used analgesic, Acetaminophen (Paracetamol). The therapeutic actions of Acetaminophen are now understood to be largely mediated by its active metabolite, AM404 (N-arachidonoylphenolamine)[1][2]. This guide, therefore, puts forth a scientifically-grounded strategic framework for the systematic evaluation of this compound, postulating its potential therapeutic targets based on the well-established pharmacology of its structural analog, AM404.

The introduction of two chlorine atoms onto the phenyl ring of the parent scaffold is a critical chemical modification. These electron-withdrawing groups are anticipated to significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. Such alterations could profoundly influence its interaction with biological targets, potentially leading to a novel pharmacological profile with enhanced potency, selectivity, or a differentiated mechanism of action.

This document serves as a comprehensive technical guide for researchers, outlining a logical progression of study from initial target validation to preclinical evaluation. We will delve into the core potential mechanisms of action, propose detailed experimental protocols, and provide the necessary intellectual framework to navigate the early stages of drug discovery for this promising compound.

Section 1: Postulated Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive body of research on AM404, we hypothesize that this compound may exert its effects through modulation of one or more of the following biological targets.

The Endocannabinoid System: A Primary Avenue of Investigation

AM404 is a known inhibitor of the reuptake of the endocannabinoid anandamide, thereby augmenting cannabinoid receptor signaling[3][4]. We postulate that this compound may share this property.

  • Hypothesis: The dichloro-substituted compound will act as an inhibitor of the anandamide transporter, leading to increased synaptic concentrations of anandamide and subsequent activation of cannabinoid receptors (CB1 and CB2). The altered electronics of the phenyl ring may influence the binding affinity and inhibitory potency for the transporter.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

AM404 is a potent activator of TRPV1 channels, a key player in pain sensation and thermoregulation[1][2].

  • Hypothesis: this compound will function as a TRPV1 agonist. The halogen substitutions may alter the potency and efficacy of channel activation compared to AM404.

Cyclooxygenase (COX) Enzyme Inhibition

AM404 has been shown to inhibit COX-1 and COX-2, enzymes central to the synthesis of pro-inflammatory prostaglandins[1][4].

  • Hypothesis: The subject compound will exhibit inhibitory activity against COX-1 and COX-2. The electron-withdrawing nature of the chlorine atoms may enhance the compound's interaction with the active site of these enzymes.

Voltage-Gated Sodium Channels (NaV1.7 and NaV1.8): A Novel Analgesic Target

Recent groundbreaking research has identified the direct inhibition of peripheral voltage-gated sodium channels NaV1.7 and NaV1.8 by AM404 as a significant contributor to its analgesic effects[5].

  • Hypothesis: this compound will act as a potent inhibitor of NaV1.7 and NaV1.8 channels. This represents a particularly exciting avenue for investigation, as direct sodium channel blockade offers a distinct and potentially powerful analgesic mechanism.

Section 2: A Phased Experimental Approach to Target Validation

A tiered approach to experimentation is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's biological activity.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase will focus on confirming the direct interaction of this compound with its postulated targets and quantifying its functional effects.

2.1.1 Anandamide Reuptake Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of the test compound on anandamide reuptake in a cellular model.

  • Protocol:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Pre-incubate cells with varying concentrations of this compound or a vehicle control.

    • Introduce a known concentration of radiolabeled anandamide ([³H]-anandamide) to the cell culture.

    • Incubate for a defined period to allow for cellular uptake.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage inhibition of anandamide uptake at each concentration of the test compound and determine the IC50 value.

2.1.2 TRPV1 Activation Assay

  • Objective: To measure the agonist activity and potency (EC50) of the compound at the TRPV1 channel.

  • Protocol:

    • Utilize a cell line stably expressing human TRPV1 (e.g., HEK293-TRPV1).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Apply varying concentrations of this compound and monitor the change in intracellular calcium concentration via fluorescence measurement.

    • Include a known TRPV1 agonist (e.g., capsaicin) as a positive control.

    • Calculate the EC50 value from the dose-response curve.

2.1.3 COX Inhibition Assays

  • Objective: To determine the selective inhibitory activity of the compound against COX-1 and COX-2.

  • Protocol:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

    • These assays typically measure the peroxidase activity of the COX enzymes.

    • Incubate purified recombinant human COX-1 or COX-2 with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

    • Measure the production of prostaglandin G2 (PGG2) or a subsequent product using a colorimetric or fluorometric method.

    • Determine the IC50 values for both COX-1 and COX-2 to assess for selective inhibition.

2.1.4 Electrophysiological Analysis of NaV1.7 and NaV1.8 Inhibition

  • Objective: To directly measure the inhibitory effect of the compound on NaV1.7 and NaV1.8 channels and characterize its mechanism of inhibition (e.g., state-dependence).

  • Protocol:

    • Employ whole-cell patch-clamp electrophysiology on cell lines stably expressing human NaV1.7 or NaV1.8 channels.

    • Record sodium currents elicited by voltage steps in the absence and presence of a range of concentrations of this compound.

    • Construct dose-response curves to determine the IC50 of inhibition.

    • Investigate the state-dependence of the block by applying different voltage protocols to assess the compound's affinity for the resting, open, and inactivated states of the channels.

Data Summary for Phase 1:

AssayParameterPredicted Outcome for this compound
Anandamide ReuptakeIC50Potent inhibition
TRPV1 ActivationEC50Agonist activity
COX-1 InhibitionIC50Inhibition, selectivity to be determined
COX-2 InhibitionIC50Inhibition, selectivity to be determined
NaV1.7 InhibitionIC50Potent, state-dependent inhibition
NaV1.8 InhibitionIC50Potent, state-dependent inhibition
Phase 2: Cellular and Ex Vivo Models of Nociception

Following successful in vitro target engagement, the next phase will assess the compound's effects in more complex biological systems that model pain signaling.

2.2.1 Nociceptive Neuron Excitability Assay

  • Objective: To evaluate the effect of the compound on the excitability of primary sensory neurons.

  • Protocol:

    • Isolate and culture dorsal root ganglion (DRG) neurons from rodents.

    • Using current-clamp electrophysiology, record action potentials elicited by current injections.

    • Apply this compound and assess its effect on action potential firing frequency, threshold, and other parameters of neuronal excitability.

2.2.2 Synaptic Transmission in Spinal Cord Slices

  • Objective: To investigate the compound's modulation of synaptic transmission in the pain-processing circuitry of the spinal cord.

  • Protocol:

    • Prepare acute spinal cord slices from rodents.

    • Perform whole-cell patch-clamp recordings from neurons in the superficial dorsal horn.

    • Stimulate primary afferent fibers and record evoked excitatory postsynaptic currents (EPSCs).

    • Bath-apply the test compound and observe any changes in the amplitude and frequency of EPSCs.

Phase 3: In Vivo Models of Pain

The final preclinical phase will involve testing the analgesic efficacy of this compound in established animal models of pain.

2.3.1 Acute Nociceptive Pain Models

  • Models: Hot plate test, tail-flick test.

  • Objective: To assess the compound's efficacy against acute thermal pain.

2.3.2 Inflammatory Pain Model

  • Model: Complete Freund's Adjuvant (CFA) or carrageenan-induced paw inflammation.

  • Objective: To evaluate the compound's ability to reverse thermal hyperalgesia and mechanical allodynia in a model of persistent inflammatory pain.

2.3.3 Neuropathic Pain Model

  • Model: Chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve.

  • Objective: To determine the compound's efficacy in a challenging model of neuropathic pain.

Section 3: Visualizing the Path Forward

To aid in the conceptualization of the proposed research, the following diagrams illustrate the key signaling pathways and the overarching experimental workflow.

G cluster_compound This compound cluster_targets Potential Molecular Targets cluster_effects Downstream Cellular Effects cluster_outcome Therapeutic Outcome Compound Test Compound Anandamide_Transporter Anandamide Transporter Compound->Anandamide_Transporter Inhibition TRPV1 TRPV1 Channel Compound->TRPV1 Activation COX COX-1 / COX-2 Compound->COX Inhibition NaV NaV1.7 / NaV1.8 Compound->NaV Inhibition Anandamide_Increase ↑ Synaptic Anandamide Anandamide_Transporter->Anandamide_Increase Ca_Influx ↑ Intracellular Ca2+ TRPV1->Ca_Influx PG_Decrease ↓ Prostaglandin Synthesis COX->PG_Decrease AP_Block ↓ Action Potential Firing NaV->AP_Block Analgesia Analgesia Anandamide_Increase->Analgesia Ca_Influx->Analgesia PG_Decrease->Analgesia AP_Block->Analgesia

Figure 1: Postulated signaling pathways for this compound.

G cluster_phase1 Phase 1: In Vitro Target Validation cluster_phase2 Phase 2: Cellular & Ex Vivo Models cluster_phase3 Phase 3: In Vivo Pain Models cluster_decision Decision Point P1_Assays Biochemical & Functional Assays (IC50 / EC50 Determination) P2_Assays Primary Neuron Electrophysiology Spinal Cord Slice Recordings P1_Assays->P2_Assays Positive Data P3_Assays Acute, Inflammatory & Neuropathic Pain Models P2_Assays->P3_Assays Efficacy Demonstrated Go_NoGo Go / No-Go for Preclinical Development P3_Assays->Go_NoGo Significant Analgesia

Figure 2: Proposed experimental workflow for preclinical evaluation.

Conclusion

This compound stands as a promising candidate for the development of a novel analgesic. Its structural similarity to Acetaminophen provides a strong scientific rationale for investigating its activity at key targets within the pain signaling pathway. The strategic research plan outlined in this guide, from in vitro target validation to in vivo efficacy studies, offers a clear and comprehensive path for elucidating the therapeutic potential of this compound. The insights gained from this systematic investigation will be crucial in determining its future as a next-generation non-opioid analgesic.

References

Introduction: The Therapeutic Potential of the Hydroxyphenyl Acetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide and Related Bioactive Scaffolds

The N-(hydroxyphenyl)acetamide scaffold is a cornerstone in medicinal chemistry, most famously represented by the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). While paracetamol's own mechanisms of action have been a subject of extensive research, it is its bioactive metabolite, N-arachidonoylphenolamine (AM404), that has unveiled a broader spectrum of pharmacological activities.[1][2] AM404, formed in the brain through the conjugation of paracetamol's deacetylated product, p-aminophenol, with arachidonic acid, exhibits a multi-target profile that includes the endocannabinoid system and transient receptor potential (TRP) channels.[1][2][3]

This guide focuses on the in vitro characterization of this compound, a halogenated analogue within this promising chemical class. While direct biological data for this specific compound is limited, its structural similarity to AM404 provides a strong rationale for investigating its potential as a modulator of key biological pathways involved in pain and inflammation. This document will serve as a technical roadmap for researchers, providing both the theoretical framework and practical, step-by-step protocols for a comprehensive in vitro evaluation. We will leverage the well-documented activities of AM404 as a template to propose a logical and scientifically rigorous screening cascade for this compound.

Part 1: Established Bioactivities of the Hydroxyphenyl Acetamide Scaffold: A Focus on AM404

The biological activities of AM404 are multifaceted, primarily revolving around its interaction with the endocannabinoid system and its direct effects on ion channels and enzymes involved in inflammatory signaling.[1][3][4] Understanding these established mechanisms is crucial for designing a relevant and efficient in vitro screening strategy for novel analogues like this compound.

Modulation of the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the key mechanisms of AM404 is its ability to indirectly enhance endocannabinoid signaling. It achieves this by inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme.[2][5] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6][7] By inhibiting FAAH, AM404 increases the synaptic concentration of AEA, leading to enhanced activation of cannabinoid receptors, particularly CB1, which is known to mediate analgesia.[3][6]

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1 CB1 Receptor AEA->CB1 Activates DegradedAEA Inactive Metabolites FAAH->DegradedAEA Signaling Analgesic Signaling CB1->Signaling AM404 AM404 AM404->FAAH Inhibits N_DHP_Acetamide N-(2,4-dichloro-5- hydroxyphenyl)acetamide N_DHP_Acetamide->FAAH Potential Inhibition?

Caption: FAAH Inhibition Pathway.

Agonism of Transient Receptor Potential Vanilloid 1 (TRPV1)

AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][8] TRPV1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is activated by various stimuli, including heat, protons, and capsaicin (the pungent component of chili peppers).[9][10] The activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in depolarization and the sensation of pain. Paradoxically, prolonged activation of TRPV1 by agonists like capsaicin leads to desensitization of the channel and a subsequent analgesic effect, which is the principle behind topical capsaicin-based pain relief.[10][11] AM404's agonism at TRPV1 suggests a complex role in nociception that could contribute to both acute pain signaling and subsequent desensitization-mediated analgesia.[12]

TRPV1_Activation_Pathway cluster_neuron Nociceptive Neuron Membrane AM404 AM404 TRPV1 TRPV1 Channel AM404->TRPV1 Activates N_DHP_Acetamide N-(2,4-dichloro-5- hydroxyphenyl)acetamide N_DHP_Acetamide->TRPV1 Potential Activation? Ion_Influx Ca2+ / Na+ Influx TRPV1->Ion_Influx Depolarization Neuron Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Desensitization Prolonged Activation leads to Channel Desensitization Pain_Signal->Desensitization leads to Analgesia Analgesia Desensitization->Analgesia

Caption: TRPV1 Activation and Desensitization.

Inhibition of Cyclooxygenase (COX) Enzymes

AM404 has also been shown to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[3][4] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4][13] The inhibitory effect of AM404 on prostaglandin synthesis, particularly in inflammatory conditions, suggests a direct anti-inflammatory mechanism of action, separate from its effects on the endocannabinoid system.[4] This activity is particularly relevant given that paracetamol's primary mechanism is often attributed to COX inhibition in the central nervous system.

Part 2: Proposed In Vitro Evaluation of this compound

Based on the established pharmacology of AM404, a logical and efficient in vitro screening cascade can be designed for this compound. The following protocols provide a starting point for a comprehensive characterization.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays Compound This compound Viability Cell Viability Assay (e.g., MTT/MTS) Compound->Viability FAAH_Assay FAAH Inhibition Assay (Fluorometric) Compound->FAAH_Assay TRPV1_Assay TRPV1 Activation Assay (Calcium Flux) Compound->TRPV1_Assay COX_Assay COX-1/COX-2 Inhibition Assay (PGE2 ELISA) FAAH_Assay->COX_Assay If Active Selectivity CB1/CB2 Receptor Binding (Radioligand Assay) FAAH_Assay->Selectivity If Active TRPV1_Assay->COX_Assay If Active Sodium_Channel Sodium Channel Assay (Electrophysiology) TRPV1_Assay->Sodium_Channel If Active

Caption: Proposed In Vitro Screening Cascade.

Preliminary Assay: Cell Viability and Cytotoxicity

Before assessing specific biological targets, it is essential to determine the concentration range at which this compound exhibits no inherent cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific target modulation rather than general cellular toxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a relevant cell line (e.g., HEK293T, SH-SY5Y, or primary microglia) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells. Incubate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC50 (50% cytotoxic concentration) value.

Primary Target Assay: FAAH Inhibition

This assay will determine if the compound inhibits the FAAH enzyme, a key target for modulating the endocannabinoid system.

Protocol: Fluorometric FAAH Inhibition Assay

  • Reagents:

    • FAAH enzyme source (e.g., rat brain homogenate or recombinant human FAAH).

    • Fluorogenic FAAH substrate (e.g., N-(4-methoxy-7-coumarinyl)-arachidonamide).

    • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

    • Test compound (this compound) and a known FAAH inhibitor (e.g., URB597) as a positive control.

  • Assay Preparation: In a 96-well black plate, add 20 µL of assay buffer.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations (e.g., 0.01 µM to 50 µM) or the positive control. Include a vehicle control (DMSO).

  • Enzyme Addition: Add 50 µL of the FAAH enzyme preparation to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the FAAH substrate.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., Ex/Em = 360/465 nm) every minute for 20-30 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.

Primary Target Assay: TRPV1 Activation

This assay will assess whether the compound acts as an agonist on the TRPV1 channel, which is crucial for its potential role in pain modulation.

Protocol: Calcium Flux Assay in TRPV1-Expressing Cells

  • Cell Culture: Plate HEK293 or CHO cells stably expressing human TRPV1 in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Baseline Reading: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation) and record the baseline fluorescence for 1-2 minutes.

  • Compound Addition: Add the test compound (this compound) at various concentrations. Simultaneously, add a known TRPV1 agonist (e.g., capsaicin) as a positive control and vehicle as a negative control.

  • Measurement: Continue to record the fluorescence intensity for 5-10 minutes to capture the calcium influx kinetics.

  • Data Analysis: The change in fluorescence (F/F0) is plotted against time. Determine the maximum fluorescence response for each concentration and calculate the EC50 value (the concentration that elicits 50% of the maximal response).

Secondary Mechanistic Assay: COX Inhibition

If the compound shows activity in the primary screens, this assay will determine if it also possesses anti-inflammatory properties through COX inhibition.

Protocol: COX-1/COX-2 Inhibition Assay (PGE2 Measurement)

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: In separate wells for COX-1 and COX-2, prepare a reaction mixture containing assay buffer, heme, and the respective enzyme.

  • Inhibitor Incubation: Add the test compound (this compound) or a known COX inhibitor (e.g., indomethacin for non-selective, celecoxib for COX-2 selective) at various concentrations. Incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a defined period (e.g., 2 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).

  • PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Part 3: Data Interpretation and Future Directions

The results from this in vitro screening cascade will provide a comprehensive pharmacological profile of this compound.

Data Summary Table:

AssayParameterThis compoundAM404 (Reference)
Cell Viability CC50 (µM)To be determined> 50 µM (Hypothetical)
FAAH Inhibition IC50 (µM)To be determined~0.1 - 1 µM
TRPV1 Activation EC50 (µM)To be determined~0.5 - 5 µM
COX-1 Inhibition IC50 (µM)To be determined~10 - 20 µM
COX-2 Inhibition IC50 (µM)To be determined~5 - 15 µM

Interpreting the Outcomes:

  • Potent FAAH Inhibitor: If the compound shows a low micromolar or nanomolar IC50 for FAAH, it suggests potential for indirect cannabinoid-mediated analgesia. Follow-up studies could include selectivity profiling against other serine hydrolases.

  • Potent TRPV1 Agonist: A low EC50 for TRPV1 activation indicates a direct interaction with this pain-related ion channel. Further electrophysiology studies (patch-clamp) could characterize the nature of this interaction (e.g., full vs. partial agonist). Recent studies have also shown that AM404 can directly inhibit sodium channels, a mechanism that could be explored for this new compound as well.[14]

  • COX Inhibitor: Activity against COX enzymes would classify the compound as a direct anti-inflammatory agent. Determining the COX-1/COX-2 selectivity is crucial for predicting potential gastrointestinal side effects.

  • Multi-Target Profile: If the compound is active in multiple assays, it may possess a desirable multi-modal mechanism of action for treating complex conditions like neuropathic pain, which involves both inflammatory and non-inflammatory components.

Conclusion

The N-(hydroxyphenyl)acetamide scaffold remains a fertile ground for the discovery of novel therapeutics for pain and inflammation. While this compound is a largely uncharacterized molecule, its structural heritage provides a clear and compelling rationale for its investigation. The in vitro methodologies detailed in this guide offer a robust framework for elucidating its pharmacological profile. By systematically evaluating its effects on FAAH, TRPV1, and COX enzymes, researchers can effectively determine its potential as a lead compound for further development, contributing to the next generation of analgesics and anti-inflammatory agents.

References

Methodological & Application

Experimental Protocol for the Synthesis and Characterization of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the laboratory-scale synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide (CAS No. 67669-19-6). N-arylacetamides are a class of compounds frequently utilized as intermediates in the synthesis of medicinal, agrochemical, and other specialized organic compounds.[1] This guide details the chemical principles, necessary safety precautions, step-by-step procedures for synthesis and purification, and analytical methods for characterization. The protocol is designed to be self-validating, ensuring researchers can confidently produce and verify the target compound.

Chemical Profile and Principle of Synthesis

This compound is a dichlorinated hydroxyacetanilide derivative. Its synthesis is predicated on a fundamental organic reaction: the N-acetylation of an aromatic amine.

PropertyValueReference
CAS Number 67669-19-6[2]
Molecular Formula C₈H₇Cl₂NO₂[3][4]
Molecular Weight 220.05 g/mol [2]
Appearance Expected to be an off-white to light-colored solid[5]
Melting Point 172 - 176 °F / 78 - 80 °C (literature value for a related isomer)

Principle: The core of this protocol is the electrophilic acyl substitution reaction where the nucleophilic amino group of 5-amino-2,4-dichlorophenol attacks the electrophilic carbonyl carbon of acetic anhydride. Glacial acetic acid serves as both a solvent and a catalyst, protonating the anhydride to increase its electrophilicity. The reaction yields the desired amide and acetic acid as a byproduct. This method is a robust and common strategy for the formation of amide bonds.[6]

References

Application Notes and Protocols for the Cellular Characterization of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Characterizing Novel N-Phenylacetamide Analogs

The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, and cytotoxic effects.[1][2][3] A prime example is N-(4-hydroxyphenyl)acetamide (acetaminophen), a widely used analgesic and antipyretic.[2][4] Structural modifications to the N-phenylacetamide core, such as halogenation and hydroxylation, can significantly modulate its pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial cell-based characterization of the novel compound, N-(2,4-dichloro-5-hydroxyphenyl)acetamide.

Due to the limited publicly available data on the specific biological activities of this compound, this guide presents a logical, tiered experimental approach. This framework is built upon the known activities of structurally related substituted N-(hydroxyphenyl)acetamides and aims to empower researchers to systematically elucidate the compound's cellular effects. The protocols provided herein are designed to be self-validating and serve as a robust starting point for a comprehensive investigation.

Physicochemical Properties and Compound Handling

A foundational understanding of the test compound's properties is critical for reliable and reproducible cell-based assays.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂PubChem
Molecular Weight 220.05 g/mol PubChem
CAS Number 67669-19-6United States Biological
Appearance Solid (presumed)-
Solubility To be determined empirically. A starting point is high-purity DMSO.-
Stability To be determined. Assess stability in solution at various temperatures.-

Protocol 1: Preparation of Stock Solutions

  • Initial Solubilization: Accurately weigh a precise amount of this compound. To prepare a 10 mM stock solution, dissolve 2.20 mg of the compound in 1 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Complete Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not exceeding 40°C).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before each experiment. The final concentration of DMSO in the cell culture should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Tier 1: Foundational Cytotoxicity and Viability Assays

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.

G cluster_0 Tier 1: Initial Screening Compound Compound Dose-Response Treatment Dose-Response Treatment Compound->Dose-Response Treatment Cell Line Panel Diverse Cell Line Panel (e.g., Cancer, Normal) Cell Line Panel->Dose-Response Treatment Viability/Cytotoxicity Assays MTT, CellTiter-Glo®, LDH Dose-Response Treatment->Viability/Cytotoxicity Assays IC50 Determination IC50 Determination Viability/Cytotoxicity Assays->IC50 Determination

Caption: Tier 1 Experimental Workflow for Cytotoxicity Assessment.

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Mechanistic Exploration - Apoptosis and Anti-Inflammatory Potential

Based on the activities of related N-phenylacetamides, investigating the induction of apoptosis and anti-inflammatory effects is a logical next step.[3][5]

G cluster_1 Tier 2: Mechanistic Assays cluster_2 Apoptosis Pathway cluster_3 Inflammation Pathway IC50 Results IC50 Results Apoptosis Induction? Apoptosis Induction? IC50 Results->Apoptosis Induction? Inflammation Modulation? Inflammation Modulation? IC50 Results->Inflammation Modulation? Annexin V/PI Staining Annexin V/PI Staining Apoptosis Induction?->Annexin V/PI Staining LPS Stimulation LPS Stimulation Inflammation Modulation?->LPS Stimulation Caspase-3/7 Assay Caspase-3/7 Assay Annexin V/PI Staining->Caspase-3/7 Assay Western Blot (PARP, Bcl-2) Western Blot (PARP, Bcl-2) Caspase-3/7 Assay->Western Blot (PARP, Bcl-2) Cytokine Measurement (ELISA) Measure IL-1β, TNF-α LPS Stimulation->Cytokine Measurement (ELISA) COX Activity Assay COX Activity Assay LPS Stimulation->COX Activity Assay

Caption: Tier 2 Workflow for Investigating Apoptosis and Inflammation.

Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.

Protocol 4: Assessment of Anti-Inflammatory Activity

This protocol measures the compound's ability to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages).

  • Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only control to determine the inhibitory effect.

Tier 3: Target Deconvolution and Pathway Analysis

Should the Tier 2 assays yield positive results, the next logical step is to investigate specific molecular targets and signaling pathways. The structural similarity to other bioactive N-phenylacetamides suggests several potential avenues for exploration.

Potential Mechanisms of Action to Investigate:

  • Cyclooxygenase (COX) Inhibition: Many N-phenylacetamide derivatives exhibit anti-inflammatory and analgesic effects through the inhibition of COX enzymes.[6]

  • Modulation of Kinase Signaling: Some substituted acetamides have been shown to act as kinase inhibitors, for instance, targeting Aurora Kinase B.[7]

  • Enzyme Inhibition: Structurally related compounds have demonstrated inhibitory activity against enzymes such as butyrylcholinesterase and dihydrofolate reductase.[3][8]

  • Antioxidant Activity: The hydroxyphenyl moiety suggests potential for antioxidant and radical scavenging properties.[9]

G cluster_0 Potential Signaling Pathways Compound Compound COX_Pathway COX-1/COX-2 Compound->COX_Pathway Inhibition Kinase_Pathway Kinase Signaling (e.g., Aurora B) Compound->Kinase_Pathway Modulation Enzyme_Inhibition Other Enzymes (BChE, DHFR) Compound->Enzyme_Inhibition Inhibition ROS_Pathway Reactive Oxygen Species (ROS) Compound->ROS_Pathway Scavenging Prostaglandins ↓ Prostaglandins COX_Pathway->Prostaglandins Cell_Cycle Cell Cycle Arrest Kinase_Pathway->Cell_Cycle Metabolic_Changes Altered Metabolism Enzyme_Inhibition->Metabolic_Changes Oxidative_Stress ↓ Oxidative Stress ROS_Pathway->Oxidative_Stress

Caption: Potential Molecular Targets and Pathways for Further Investigation.

Suggested Advanced Assays:

  • In Vitro Kinase Assays: Screen the compound against a panel of kinases to identify potential targets.

  • COX Activity Assays: Utilize commercially available kits to determine the IC₅₀ of the compound against COX-1 and COX-2.

  • Western Blotting: Probe for the phosphorylation status of key signaling proteins (e.g., MAP kinases, Akt) and the expression levels of proteins involved in apoptosis (e.g., Bcl-2 family members, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes like DCFDA to quantify intracellular ROS levels after compound treatment, with or without an oxidative challenge.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a systematic and robust framework for the initial characterization of this compound in cell-based assays. By progressing through the proposed tiers of experimentation, researchers can efficiently determine the compound's cytotoxic profile, investigate its potential to induce apoptosis and modulate inflammatory responses, and begin to elucidate its mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this novel N-phenylacetamide derivative.

References

Application Notes & Protocols: N-(2,4-dichloro-5-hydroxyphenyl)acetamide for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a halogenated phenolic compound whose structural motifs are of significant interest in medicinal chemistry and drug discovery. The presence of a dichlorinated phenyl ring coupled with a hydroxyl group and an acetamide side chain suggests its potential to interact with various biological targets, particularly enzymes.[1][2][3] Halogenated phenols and acetamide derivatives have been identified in compounds targeting a wide range of enzymes, including protein kinases, hydrolases, and oxidoreductases.[4][5][6] The electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding potential of the hydroxyl and amide groups make this molecule a candidate for forming specific, high-affinity interactions within an enzyme's active or allosteric sites.

Protein kinases, for instance, are a major class of therapeutic targets where inhibitor binding is often driven by hydrogen bonds and interactions with hydrophobic pockets.[7][8] The dysregulation of kinase activity is a hallmark of numerous diseases, making the identification of novel inhibitors a critical area of research.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a potential enzyme inhibitor. We will cover fundamental principles, provide detailed, field-proven protocols for characterizing its inhibitory activity, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be robust and adaptable, enabling the rigorous evaluation of this compound's inhibitory profile.

PART 1: Compound Handling and Preparation

Scientific integrity begins with the proper handling of reagents. The accuracy and reproducibility of any enzyme inhibition assay are fundamentally dependent on the precise preparation of the inhibitor stock solution.

Compound Properties
PropertyValueSource
CAS Number 67669-19-6[1][9]
Molecular Formula C₈H₇Cl₂NO₂[1][2]
Molecular Weight 220.05 g/mol [1][3]
Appearance Typically a solidN/A
Solubility Soluble in DMSO, Ethanol[10]
Protocol: Preparation of Inhibitor Stock Solution

Expertise & Experience: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules due to its high solubilizing power.[11] However, it is essential to be aware that high concentrations of DMSO can interfere with enzyme activity.[11] Therefore, the final concentration of DMSO in the assay should be kept to a minimum, typically ≤1-2% for biochemical assays.[11]

Protocol Steps:

  • Weighing: Accurately weigh out a precise amount of this compound powder (e.g., 2.20 mg) using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., for 2.20 mg, add 1.0 mL of DMSO to create a 10 mM stock).

    • Calculation: (2.20 mg / 220.05 g/mol ) / 0.001 L = 10 mM

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[12] Store aliquots at -20°C or -80°C, protected from light.

PART 2: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value is the most common metric for quantifying the potency of an inhibitor.[13] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[7][8] This section provides a detailed protocol for a generic, adaptable in vitro enzyme assay.

Experimental Design and Workflow

A robust IC₅₀ determination involves a dose-response analysis, where the enzyme's activity is measured across a range of inhibitor concentrations.[13]

Caption: Workflow for IC₅₀ Determination.

Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a template and should be adapted based on the specific enzyme and detection method (e.g., absorbance, fluorescence, luminescence).[8][14] For this example, we will assume a kinase assay where activity is measured by the production of ADP.[8]

Materials:

  • This compound (10 mM stock in DMSO)

  • Enzyme of interest (e.g., "Kinase X")

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)[8]

  • White, opaque 96-well or 384-well plates[8]

  • Calibrated multichannel pipettes

  • Plate reader with luminescence detection

Methodology:

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO. A 10-point, 3-fold dilution series is a common starting point.

    • Trustworthiness: Also prepare a "vehicle control" containing only DMSO. This is critical for distinguishing the inhibitor's effect from any solvent effect.[10]

  • Assay Plate Preparation:

    • In a 96-well plate, add 2.5 µL of each serially diluted inhibitor concentration (or DMSO vehicle control) to the appropriate wells.

    • Include "no enzyme" negative controls and "no inhibitor" positive controls (100% activity).

  • Enzyme Pre-incubation:

    • Prepare a solution of the kinase in cold Kinase Assay Buffer.

    • Add 2.5 µL of the kinase solution to each well (except "no enzyme" controls).

    • Expertise & Experience: Incubate the plate for 10-15 minutes at room temperature.[8][10] This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining an accurate IC₅₀.[10]

  • Initiate Kinase Reaction:

    • Prepare a master mix of the kinase substrate and ATP in Kinase Assay Buffer. The concentration of ATP should ideally be at or near its Michaelis-Menten constant (Kₘ) for the enzyme to ensure sensitivity to competitive inhibitors.[15]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.

    • Incubate the plate at 30°C (or the enzyme's optimal temperature) for 60 minutes. The reaction time should be within the linear range of the assay, where less than 10-15% of the substrate has been consumed.[15][16]

  • Signal Detection (ADP-Glo™ Example):

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition:

    • Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8]

Data Analysis and Interpretation
  • Normalization: Convert the raw luminescence data into a percentage of inhibition.[13]

    • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

  • Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[11] Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation (sigmoidal dose-response curve).[13][17]

  • IC₅₀ Determination: The IC₅₀ is the concentration at which the fitted curve crosses the 50% inhibition mark.[13]

Example Data Presentation:

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
Kinase X1.25 ± 0.150.01 ± 0.002
Kinase Y> 500.02 ± 0.005
Kinase Z8.7 ± 0.90.015 ± 0.003

Data are presented as mean ± standard deviation from three independent experiments (n=3).

PART 3: Mechanism of Inhibition (MOI) Studies

Once an inhibitor's potency (IC₅₀) is established, the next logical step is to determine its mechanism of inhibition (MOI). This provides crucial insights into how the inhibitor interacts with the enzyme.[18] The primary mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition.

Conceptual Overview of Inhibition Types

Enzyme kinetics, as described by the Michaelis-Menten equation, are altered in predictable ways by different types of inhibitors.[19] These changes can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).[18]

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_Node Inhibitor binds to free enzyme (E) only at the active site. C_Effect Effect: Increases apparent Kₘ Vₘₐₓ is unchanged. C_Node->C_Effect NC_Node Inhibitor binds to free enzyme (E) or enzyme-substrate (ES) complex at an allosteric site. NC_Effect Effect: Decreases Vₘₐₓ Kₘ is unchanged. NC_Node->NC_Effect UC_Node Inhibitor binds to enzyme-substrate (ES) complex only. UC_Effect Effect: Decreases both Vₘₐₓ and Kₘ. UC_Node->UC_Effect

Caption: Major types of reversible enzyme inhibition.

Protocol: Michaelis-Menten Kinetics Assay

Objective: To determine the effect of this compound on the kinetic parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).[14][19]

Methodology:

  • Experimental Setup: This experiment is set up as a matrix. You will run the enzyme assay across a range of substrate concentrations (the X-axis variable) in the presence of several fixed concentrations of the inhibitor (the different conditions).

  • Inhibitor Concentrations: Choose 3-4 fixed concentrations of this compound. A good starting point is to use concentrations around the inhibitor's IC₅₀ (e.g., 0 µM, 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀).

  • Substrate Concentrations: For each inhibitor concentration, perform the enzyme assay with a range of substrate concentrations. This range should bracket the Kₘ of the substrate, typically from 0.2x Kₘ to at least 5x Kₘ.[15]

  • Assay Execution:

    • Follow the same procedure as the IC₅₀ assay (Section 2.2).

    • For each inhibitor concentration, add the enzyme and inhibitor and pre-incubate.

    • Initiate the reactions by adding the varying concentrations of substrate.

    • Measure the initial reaction velocity (rate of product formation) for each condition.[14] It is critical that these measurements are taken during the linear phase of the reaction.[15]

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.[14]

    • Visualize the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism.[18]

      • Competitive: Lines intersect on the Y-axis.

      • Non-competitive: Lines intersect on the X-axis.

      • Uncompetitive: Lines are parallel.

Example Data Interpretation:

Inhibitor Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (RFU/min)
0 (Control)10.25,800
0.615.15,750
1.220.55,820
2.430.15,790

In this example, the apparent Kₘ increases with inhibitor concentration while Vₘₐₓ remains unchanged, which is the hallmark of a competitive inhibitor .[19]

PART 4: Troubleshooting

Even with meticulous planning, experimental challenges can arise. This section addresses common issues in enzyme inhibition assays.

ProblemPotential Cause(s)Recommended Solution(s)
High Variability / Poor Replicates Pipetting errors; Incomplete mixing; Temperature fluctuations.Use calibrated pipettes; Ensure thorough mixing after each reagent addition; Use a temperature-controlled plate reader or incubator.[20][21]
No or Weak Inhibition Signal Inactive inhibitor (degradation); Incorrect inhibitor concentration; Enzyme concentration too high.Use fresh inhibitor aliquots; Verify stock concentration; Optimize enzyme concentration to be in the linear range of the assay.[10][12]
Inconsistent Results Assay-to-Assay Reagent instability (enzyme, substrate); Variation in incubation times; Different lots of reagents.Prepare fresh reagents for each experiment[10]; Use timers for all incubation steps[21]; Qualify new reagent lots against the old lot.
Inhibitor Solubility Issues Compound precipitating at higher concentrations in aqueous buffer.Visually inspect wells for precipitation; Ensure final DMSO concentration is consistent and sufficient to maintain solubility.[10][12]
Standard Curve is Not Linear or Sigmoidal Assay is not in the linear range; Incorrect dilution series; Data normalization error.Re-evaluate the optimal enzyme concentration and reaction time[15][22]; Check calculations for the dilution series; Double-check the normalization formula and control values.[13]

References

Application Notes and Protocols for N-(2,4-dichloro-5-hydroxyphenyl)acetamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a chlorinated phenolic compound with a molecular formula of C8H7Cl2NO2 and a molecular weight of 220.05 g/mol .[1][2] Its structure, featuring a substituted phenyl ring, suggests potential utility in various biochemical assays, particularly in the realms of antioxidant activity and enzyme inhibition. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound. While primarily known as a chemical intermediate in the synthesis of compounds like Azafenidin, its inherent chemical motifs warrant investigation into its biological activities.[3]

These protocols are designed to be self-validating systems, providing a robust framework for initial screening and characterization of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 67669-19-6[1][2]
Molecular Formula C8H7Cl2NO2[1][2]
Molecular Weight 220.05 g/mol [1][2]
Appearance Off-white solid[4]
Storage Room temperature or 4°C[1][2]

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Application Note 1: Assessment of Antioxidant Activity

Rationale: The phenolic hydroxyl group in this compound suggests potential antioxidant properties. Phenolic compounds can act as free radical scavengers, a crucial mechanism for mitigating oxidative stress implicated in various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and sensitive method to evaluate the radical scavenging ability of compounds.[1]

Protocol 1: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant capacity of this compound by measuring its ability to reduce the stable DPPH radical.

Workflow for DPPH Radical Scavenging Assay:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions: - this compound - DPPH Radical - Ascorbic Acid (Positive Control) B Prepare Serial Dilutions of Test Compound and Control A->B Dilute C Add DPPH Solution to all wells B->C Mix D Incubate in the dark (30 minutes at room temperature) C->D Incubate E Measure Absorbance at 517 nm D->E Read F Calculate % Inhibition E->F Calculate G Determine IC50 Value F->G Plot

Caption: Workflow for determining the antioxidant activity of this compound using the DPPH assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (HPLC grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL) prepared by serial dilution from the stock solution.

    • Prepare a similar set of dilutions for the positive control, ascorbic acid.

    • A blank well should contain 100 µL of methanol.

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity (% Inhibition) can be calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Expected Results: A dose-dependent increase in the percentage of inhibition indicates antioxidant activity. The IC50 value provides a quantitative measure of the compound's potency, which can be compared to the positive control.

Application Note 2: Kinase Inhibitor Screening

Rationale: The acetamide moiety is a common structural feature in many kinase inhibitors.[5] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound can be screened for its potential to inhibit kinase activity. A generic, ADP-based universal kinase assay is a suitable high-throughput screening method.[3][6] This type of assay measures the amount of ADP produced in a kinase reaction, which is a universal product of kinase-catalyzed phosphorylation.

Protocol 2: Universal Kinase Activity Assay (ADP-Glo™ Kinase Assay as an example)

This protocol describes a luminescent ADP detection assay to screen for the inhibitory potential of this compound against a kinase of interest. The ADP-Glo™ Kinase Assay is a commercially available kit that provides a universal platform for measuring the activity of virtually any ADP-generating enzyme.

Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase, Substrate, ATP - Test Compound - Known Inhibitor (Control) B Incubate Kinase Reaction Mix with Test Compound A->B Combine C Stop Kinase Reaction & Deplete remaining ATP B->C Stop D Add ADP Detection Reagent C->D Add E Incubate to convert ADP to ATP D->E Incubate F Add Kinase Detection Reagent (Luciferase/Luciferin) E->F Add G Measure Luminescence F->G Read H Calculate % Inhibition G->H Calculate I Determine IC50 Value H->I Plot

Caption: A generalized workflow for screening kinase inhibitors using an ADP-based luminescence assay.

Materials:

  • This compound

  • Kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Kinase-specific substrate and ATP

  • Known kinase inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Kinase Reaction Buffer: Prepare according to the manufacturer's instructions or as optimized for the specific kinase.

    • Kinase, Substrate, and ATP: Prepare working solutions at the desired concentrations in the kinase reaction buffer.

  • Kinase Reaction:

    • In a white, opaque plate, set up the kinase reactions in a small volume (e.g., 5 µL).

    • Add the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to the reaction wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a vehicle control (100% activity). Also, include a "no kinase" control to measure background signal.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ATP (from ADP) into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The percentage of kinase inhibition can be calculated using the following formula: % Inhibition = 100 x [1 - (Signal of Sample - Signal of No Kinase Control) / (Signal of Vehicle Control - Signal of No Kinase Control)]

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Expected Results: A decrease in the luminescent signal in the presence of this compound would indicate inhibition of the kinase activity. The IC50 value will quantify the potency of the inhibition.

Application Note 3: Analytical Characterization by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its quantification in various sample matrices during experimental workflows. A robust HPLC method is crucial for ensuring the quality of the compound used in assays and for pharmacokinetic studies.

Protocol 3: Reversed-Phase HPLC Method for Purity Assessment and Quantification

This protocol provides a general reversed-phase HPLC method for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and sample matrix.

Workflow for HPLC Analysis:

HPLC_Analysis_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis A Prepare Mobile Phase (e.g., Acetonitrile:Water with acid) D Equilibrate HPLC System A->D B Prepare Standard Solutions of known concentrations E Inject Standard Solutions to create a calibration curve B->E C Prepare Sample Solution F Inject Sample Solution C->F D->E D->F G Integrate Peak Areas E->G F->G H Determine Purity or Quantify Concentration G->H

Caption: A standard workflow for the analysis of this compound by HPLC.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-18 min: 70% B18-20 min: 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Procedure:

  • Preparation of Solutions:

    • Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase (initial conditions) at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.

    • Sample Solution: Dissolve a known amount of the sample containing this compound in the mobile phase to achieve a concentration within the range of the calibration curve.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • For Purity Assessment: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

    • For Quantification: Use the calibration curve to determine the concentration of this compound in the sample based on its peak area.

Expected Results: A sharp, well-resolved peak should be observed for this compound. The method should demonstrate good linearity, accuracy, and precision for reliable analysis.

Conclusion

The protocols outlined in these application notes provide a foundational framework for initiating research into the biological activities of this compound. Its phenolic and acetamide functionalities suggest promising avenues for investigation in antioxidant research and kinase inhibitor screening. The provided HPLC method will be instrumental in ensuring the quality and quantification of the compound throughout these studies. Further optimization of these protocols may be necessary depending on the specific experimental context and research objectives.

References

Application Notes and Protocols for N-(2,4-dichloro-5-hydroxyphenyl)acetamide: A Putative Modulator of Nociceptive Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Rationale for a Dichlorinated Paracetamol Analog

N-(2,4-dichloro-5-hydroxyphenyl)acetamide emerges as a compound of significant interest at the intersection of medicinal chemistry and chemical biology. Its structural resemblance to the widely used analgesic N-(4-hydroxyphenyl)acetamide (paracetamol) suggests a potential role as a chemical probe for dissecting the complex mechanisms of pain and inflammation. While paracetamol's precise mode of action remains a subject of intensive research, it is known to be metabolized in the central nervous system to N-arachidonoylphenolamine (AM404), a compound with a distinct pharmacological profile. AM404 is recognized for its activity as a transient receptor potential vanilloid 1 (TRPV1) agonist, an endocannabinoid reuptake inhibitor, and a cyclooxygenase (COX) inhibitor.

The introduction of two chlorine atoms onto the phenyl ring of the parent hydroxyphenyl)acetamide structure is a deliberate chemical modification. Halogenation is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor affinity. The dichloro-substitution in this compound may therefore be hypothesized to:

  • Enhance potency at one or more of the known targets of paracetamol's metabolites.

  • Alter the selectivity profile , potentially favoring one target over others.

  • Improve metabolic stability , leading to a longer duration of action or altered pharmacokinetic properties.

  • Introduce novel biological activities . For instance, chlorinated acetamides have been noted for their antimicrobial properties.[1]

These application notes provide a comprehensive guide for researchers to explore the potential of this compound as a chemical probe. We present hypothesized mechanisms of action, detailed protocols for its characterization, and a framework for its utilization in cellular and biochemical assays.

Hypothesized Mechanism of Action

Based on its structural similarity to paracetamol and its active metabolite AM404, we propose that this compound may act through one or more of the following pathways:

  • Direct Modulation of Pain-Sensing Ion Channels: The compound may directly interact with and modulate the activity of ion channels involved in nociception, most notably TRPV1.

  • Interference with the Endocannabinoid System: It could inhibit the reuptake of endogenous cannabinoids like anandamide, thereby potentiating their analgesic effects.

  • Inhibition of Prostaglandin Synthesis: The molecule might directly inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.

The following diagram illustrates the potential points of intervention for this compound within these signaling pathways.

Hypothesized_Mechanism_of_Action cluster_0 Proposed Chemical Probe cluster_1 Potential Molecular Targets cluster_2 Cellular and Physiological Outcomes Probe N-(2,4-dichloro-5- hydroxyphenyl)acetamide TRPV1 TRPV1 Channel Probe->TRPV1 Agonism/Antagonism? FAAH FAAH (Anandamide Degradation) Probe->FAAH Inhibition? COX COX Enzymes Probe->COX Inhibition? Endocannabinoid_Transporter Endocannabinoid Transporter Probe->Endocannabinoid_Transporter Inhibition? Analgesia Analgesia TRPV1->Analgesia FAAH->Analgesia Anti_inflammatory Anti-inflammatory Effect COX->Anti_inflammatory Antipyresis Antipyresis COX->Antipyresis Endocannabinoid_Transporter->Analgesia

Caption: Hypothesized molecular targets of this compound.

Synthesis Protocol

The synthesis of this compound can be approached through the acetylation of the corresponding aminophenol, a common method for preparing acetamide derivatives.[2][3][4][5][6]

Materials and Reagents:
  • 2,4-dichloro-5-aminophenol

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Distilled water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Synthesis Procedure:
  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2,4-dichloro-5-aminophenol in a minimal amount of glacial acetic acid with gentle warming and stirring.

  • Acetylation: Cool the solution to room temperature and then place it in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours.

  • Precipitation: Pour the reaction mixture into a beaker containing cold distilled water and stir vigorously. A precipitate of this compound should form.

  • Neutralization (Optional): If the solution is acidic, slowly add a saturated solution of sodium acetate until the pH is neutral to facilitate complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Protocols for Target Validation

The following protocols are designed to investigate the interaction of this compound with its hypothesized biological targets.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine if the compound can inhibit the activity of COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Include wells for a positive control (a known COX inhibitor like celecoxib or ibuprofen) and a negative control (solvent vehicle).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time according to the kit manufacturer's instructions.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using the colorimetric detection method provided in the kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration required for 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Transient Receptor Potential Vanilloid 1 (TRPV1) Activity Assay

This cell-based assay will assess whether the compound can activate or inhibit TRPV1 channels.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • This compound

  • Capsaicin (a known TRPV1 agonist)

  • Capsazepine (a known TRPV1 antagonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Cell culture medium and reagents

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture the TRPV1-expressing HEK293 cells in a 96-well plate until they reach a suitable confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Measurement of Calcium Influx: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity over time. An increase in fluorescence indicates channel activation.

  • Agonist and Antagonist Testing:

    • To test for agonist activity , compare the fluorescence response to that induced by a known agonist like capsaicin.

    • To test for antagonist activity , pre-incubate the cells with the test compound before adding capsaicin and measure any reduction in the capsaicin-induced fluorescence signal.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Endocannabinoid Reuptake Inhibition Assay

This assay will determine if the compound can block the transport of anandamide into cells.

Materials:

  • A suitable cell line (e.g., U937 or Neuro2a cells)

  • Radiolabeled anandamide ([³H]-anandamide)

  • This compound

  • A known endocannabinoid reuptake inhibitor (e.g., AM404)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with this compound at various concentrations or a vehicle control.

  • Anandamide Uptake: Add radiolabeled anandamide to the cells and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound. Determine the IC₅₀ value from the resulting concentration-response curve.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

Assay Parameter This compound Positive Control
COX-1 Inhibition IC₅₀ (µM)Experimental Valuee.g., Ibuprofen
COX-2 Inhibition IC₅₀ (µM)Experimental Valuee.g., Celecoxib
TRPV1 Agonism EC₅₀ (µM)Experimental Valuee.g., Capsaicin
TRPV1 Antagonism IC₅₀ (µM)Experimental Valuee.g., Capsazepine
Anandamide Reuptake IC₅₀ (µM)Experimental Valuee.g., AM404

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing this compound as a chemical probe.

Experimental_Workflow cluster_assays In Vitro and Cell-Based Assays Start Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, IR, MP) Start->Characterization Stock_Solution Preparation of Stock Solution (e.g., in DMSO) Characterization->Stock_Solution COX_Assay COX-1/COX-2 Inhibition Assay Stock_Solution->COX_Assay TRPV1_Assay TRPV1 Activity Assay (Agonism/Antagonism) Stock_Solution->TRPV1_Assay Reuptake_Assay Endocannabinoid Reuptake Inhibition Assay Stock_Solution->Reuptake_Assay Data_Analysis Data Analysis (IC50 / EC50 Determination) COX_Assay->Data_Analysis TRPV1_Assay->Data_Analysis Reuptake_Assay->Data_Analysis Conclusion Conclusion on Probe Activity and Selectivity Profile Data_Analysis->Conclusion

Caption: General workflow for the characterization of the chemical probe.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The use of known agonists, antagonists, and inhibitors as positive controls will ensure that the assays are performing as expected. Negative controls (vehicle-only) will establish the baseline response. By systematically evaluating the compound's activity across a panel of relevant targets, researchers can build a comprehensive and reliable profile of its biological effects.

References

Application Notes and Protocols: High-Throughput Screening of N-(2,4-dichloro-5-hydroxyphenyl)acetamide for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening N-(2,4-dichloro-5-hydroxyphenyl)acetamide

The N-arylacetamide scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, anti-diabetic, and enzyme inhibitory properties[1][2][3]. This structural class represents a promising starting point for the discovery of novel therapeutic agents. The compound of interest, this compound (Molecular Formula: C₈H₇Cl₂NO₂, Molecular Weight: 220.05 g/mol )[4][5], while not extensively characterized biologically, possesses the core N-arylacetamide structure, suggesting potential for bioactivity.

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis[6][7]. Consequently, the inhibition of TNF-α production or signaling is a validated and highly successful strategy for the treatment of these conditions[7].

Given the established anti-inflammatory potential within the broader class of N-arylacetamides, we hypothesize that this compound may act as an inhibitor of TNF-α production. This document provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to investigate this hypothesis, from initial large-scale screening to hit confirmation and preliminary toxicity assessment. The protocols herein are designed to be robust, reproducible, and adaptable to standard automated HTS platforms.

High-Throughput Screening Workflow for TNF-α Inhibitors

The overall strategy for identifying and validating inhibitors of TNF-α production from a compound library, including this compound, follows a multi-stage process. This workflow is designed to efficiently screen large numbers of compounds, confirm initial findings, and eliminate common sources of error, such as cytotoxicity-induced artifacts.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity & Safety cluster_3 Final Output Primary_Screen Primary HTS: Screen Compound Library (e.g., 10 µM single concentration) Assay: HTRF for TNF-α in LPS-stimulated THP-1 cells Data_Analysis Data Analysis: Calculate % Inhibition Identify Primary Hits Primary_Screen->Data_Analysis Hit_Confirmation Secondary Assay: Hit Confirmation (e.g., ELISA for TNF-α) Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response Analysis: Generate IC50 curves for confirmed hits Hit_Confirmation->Dose_Response Cytotoxicity Counter-Screen: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) Eliminate cytotoxic compounds Dose_Response->Cytotoxicity Confirmed Hits with IC50 Validated_Hits Validated, Non-Toxic Hits Prioritized for further study Cytotoxicity->Validated_Hits Selective Hits

Caption: A generalized workflow for the high-throughput screening and validation of TNF-α production inhibitors.

Part 1: Primary High-Throughput Screening

The primary screen is designed for speed and scalability, allowing for the rapid assessment of a large compound library at a single concentration. A homogeneous time-resolved fluorescence (HTRF) assay is recommended for its high sensitivity, low background, and lack of wash steps, making it ideal for automated HTS[6][8].

Principle of the HTRF Assay for TNF-α

This assay quantifies secreted TNF-α in the cell culture supernatant. It employs two monoclonal antibodies specific for different epitopes on the TNF-α protein. One antibody is labeled with a Europium cryptate (the donor fluorophore), and the second is labeled with a compatible acceptor fluorophore (e.g., XL665). When both antibodies bind to the same TNF-α molecule, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is directly proportional to the amount of TNF-α present[9].

Protocol 1: Primary HTS of this compound

1. Cell Culture and Plating:

  • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
  • Differentiate THP-1 monocytes into a macrophage-like phenotype by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours in a T-175 flask.
  • After differentiation, gently scrape and resuspend the adherent cells in fresh, PMA-free medium.
  • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well, sterile, tissue culture-treated plate at a density of 5 x 10⁴ cells per well.

2. Compound Addition:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Create a compound plate by diluting the stock solution to achieve a final assay concentration of 10 µM with a final DMSO concentration of ≤0.5%.
  • Using a pintool or acoustic liquid handler, transfer approximately 100 nL of the compound solution (or DMSO for controls) to the appropriate wells of the cell plate.
  • Controls:
  • Negative Control (0% Inhibition): Cells + DMSO + LPS (Maximum TNF-α production).
  • Positive Control (100% Inhibition): Cells + DMSO + a known TNF-α inhibitor (e.g., a potent p38 MAPK inhibitor like PD 169316) + LPS.
  • Unstimulated Control: Cells + DMSO (no LPS).
  • Incubate the plates for 1 hour at 37°C and 5% CO₂.

3. Stimulation of TNF-α Production:

  • Prepare a solution of lipopolysaccharide (LPS) in cell culture medium. The final concentration should be predetermined to elicit an EC₈₀ response (typically around 1 µg/mL)[8].
  • Add 5 µL of the LPS solution to all wells except the unstimulated controls.
  • Incubate the plates for 18-24 hours at 37°C and 5% CO₂.

4. HTRF Detection:

  • Prepare the HTRF reagent mix containing the Europium cryptate-labeled and acceptor-labeled anti-TNF-α antibodies according to the manufacturer's instructions.
  • Add 5 µL of the HTRF reagent mix to each well.
  • Incubate the plates in the dark at room temperature for 2-4 hours.
  • Read the plates on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

Data Analysis and Quality Control

1. Z'-Factor Calculation: The quality and robustness of the HTS assay must be validated before and during the screen. The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls, and a value greater than 0.5 is indicative of an excellent assay[10][11][12][13][14].

The Z'-factor is calculated using the following formula:

Z=1(3σp+3σn)μpμnZ' = 1 - \frac{(3\sigma_p + 3\sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣(3σp​+3σn​)​
Where:

  • σp\sigma_pσp​
    = standard deviation of the positive control

  • σn\sigma_nσn​
    = standard deviation of the negative control

  • μp\mu_pμp​
    = mean of the positive control

  • μn\mu_nμn​
    = mean of the negative control

ParameterDescriptionAcceptance Criterion
Z'-Factor Measures the statistical separation of positive and negative controls.> 0.5
Signal-to-Background Ratio of the mean of the negative control to the mean of the positive control.> 5
DMSO Tolerance The highest concentration of DMSO that does not affect cell health or assay signal.≤ 0.5%

2. Hit Identification:

  • Calculate the ratio of the two emission wavelengths and then determine the percentage of inhibition for each compound-treated well relative to the controls: % Inhibition = ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    100×(SignalNegative ControlSignalTest Compound)(SignalNegative ControlSignalPositive Control)100 \times \frac{(\text{Signal}{\text{Negative Control}} - \text{Signal}{\text{Test Compound}})}{(\text{Signal}{\text{Negative Control}} - \text{Signal}_{\text{Positive Control}})}100×(SignalNegative Control​−SignalPositive Control​)(SignalNegative Control​−SignalTest Compound​)​

  • A primary "hit" is typically defined as a compound that exhibits a percentage of inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Part 2: Secondary Assays and Hit Validation

Compounds identified as primary hits require further validation to confirm their activity and rule out artifacts. This involves re-testing in a different assay format and determining the potency of the compound.

Protocol 2: ELISA for Hit Confirmation

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard immunoassay that provides a robust, orthogonal method to confirm the HTRF results[6][8].

1. Repeat Cell Treatment:

  • Plate and treat differentiated THP-1 cells with the primary hit compounds (including this compound if it is a hit) and controls as described in Protocol 1.
  • After the 18-24 hour incubation with LPS, carefully collect the cell culture supernatant.

2. ELISA Procedure:

  • Use a commercially available human TNF-α ELISA kit and follow the manufacturer's protocol.
  • Briefly, this involves adding the collected supernatants to a 96-well plate pre-coated with a capture antibody.
  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
  • A final wash is followed by the addition of a substrate, and the resulting colorimetric change is measured using a plate reader at the appropriate wavelength.

3. Dose-Response Analysis:

  • For confirmed hits, perform the ELISA with a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 50 µM).
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited).

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit (ELISA)IC₅₀ (µM)
This compound65%Yes5.2
Control Inhibitor (PD 169316)98%Yes0.1
Inactive Compound5%No>50
(Note: Data presented is hypothetical for illustrative purposes.)

Part 3: Counter-Screening for Cytotoxicity

A critical step in validating hits is to ensure that the observed inhibition of TNF-α production is not a secondary effect of compound-induced cell death.

Protocol 3: MTT Cytotoxicity Assay

1. Cell Plating and Treatment:

  • Plate and treat differentiated THP-1 cells with the confirmed hit compounds at the same concentrations used for the dose-response analysis.
  • Incubate for the same duration (18-24 hours).

2. MTT Assay:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
  • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in cell viability.

3. Interpretation:

  • Compounds that show significant cytotoxicity at concentrations at or near their TNF-α inhibitory IC₅₀ should be flagged as potential false positives and deprioritized. A desirable hit will have a cytotoxicity IC₅₀ that is at least 10-fold greater than its functional IC₅₀.

Conclusion

This application note details a comprehensive and robust workflow for the high-throughput screening of this compound as a potential inhibitor of TNF-α production. By employing a sensitive primary HTS assay, followed by orthogonal hit confirmation and cytotoxicity counter-screening, researchers can confidently identify and validate true, selective inhibitors. This structured approach ensures the scientific integrity of the screening campaign and provides a solid foundation for subsequent lead optimization efforts in the pursuit of novel anti-inflammatory therapeutics.

References

Formulation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a compound of interest in drug discovery, yet its progression into in vivo studies is hampered by its physicochemical properties, most notably its poor aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic formulation of this compound for preclinical animal studies. We move beyond simple recipes to explain the causal relationships between the compound's characteristics and the selection of appropriate vehicle systems. Detailed, step-by-step protocols for the preparation of a co-solvent-based solution and a micronized aqueous suspension are presented. These methodologies are designed to be self-validating, ensuring dose accuracy, and minimizing vehicle-induced artifacts, thereby enhancing the reliability and reproducibility of in vivo efficacy and toxicology studies.

Physicochemical Profile & Formulation Implications

A thorough understanding of a compound's physicochemical properties is the cornerstone of a rational formulation strategy. The predicted and known properties of this compound dictate the need for solubility enhancement techniques.

The compound's high predicted partition coefficient (XlogP ≈ 2.2) and observed insolubility in water signify its lipophilic nature.[1][2] This characteristic makes direct dissolution in simple aqueous vehicles like saline or phosphate-buffered saline (PBS) unfeasible for achieving concentrations typically required for in vivo studies. The presence of a phenolic hydroxyl group suggests that its solubility may be pH-dependent; however, relying on high or low pH vehicles can be physiologically incompatible and cause irritation at the administration site.[3][4] Therefore, strategies must focus on either solubilizing the compound in a biocompatible solvent system or creating a stable, homogenous suspension.

PropertyValueImplication for FormulationSource
Molecular FormulaC₈H₇Cl₂NO₂-[5][6]
Molecular Weight220.05 g/mol Used for all concentration and dosing calculations.[5]
Predicted XlogP2.2Indicates poor water solubility and a lipophilic character.[2]
Aqueous SolubilityInsolubleDirect formulation in simple aqueous buffers is not viable.[1]
Physical StateSolidRequires dissolution or suspension for liquid dosing.[4]

Strategic Pathway for Formulation Development

The selection of a formulation approach is a critical decision point that balances the need for compound solubilization with the constraints of animal physiology and the study's objectives. The primary goal is to ensure consistent and complete bioavailability, or at a minimum, uniform exposure across all test subjects.[7] The following decision tree illustrates a logical workflow for selecting an appropriate vehicle system.

Formulation_Decision_Tree start Start: this compound (Poorly Soluble Compound) solubility_check Determine Target Concentration for In Vivo Study start->solubility_check try_solution Can target concentration be achieved in a biocompatible vehicle? solubility_check->try_solution cosolvent Develop Co-Solvent System (e.g., DMSO, PEG, Ethanol) try_solution->cosolvent Yes suspension Develop Aqueous Suspension try_solution->suspension No cosolvent_protocol Follow Protocol 1: Co-Solvent Formulation cosolvent->cosolvent_protocol cyclodextrin Consider Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent->cyclodextrin Alternative Solution qc Perform Pre-Dosing QC (Visual Check, Homogeneity) cosolvent_protocol->qc suspension_protocol Follow Protocol 2: Aqueous Suspension Formulation suspension->suspension_protocol suspension_protocol->qc admin Proceed to In Vivo Administration (Include Vehicle Control Group) qc->admin

Caption: Formulation selection workflow for poorly soluble compounds.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing two common types of formulations suitable for oral (p.o.) or intraperitoneal (i.p.) administration in rodent studies. For intravenous (i.v.) administration, only a fully solubilized and filtered formulation (Protocol 1) is acceptable.[8]

Protocol 1: Co-Solvent Vehicle Formulation

This approach uses a blend of solvents to dissolve the compound, which is then diluted in an aqueous vehicle. This is often the preferred method for pharmacokinetic (PK) studies as it ensures the drug is in a readily absorbable state.[3]

Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent used to create an initial stock solution.[7][9] However, high concentrations of DMSO can be toxic.[7][10] Polyethylene glycol 400 (PEG 400) acts as a co-solvent that helps maintain solubility and prevent precipitation when the DMSO stock is diluted into the final aqueous vehicle (e.g., saline).[9][10]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), ≥99.9% purity

  • Polyethylene glycol 400 (PEG 400), pharmaceutical grade

  • Sterile 0.9% Saline Solution

  • Sterile vials and calibrated pipettes

Step-by-Step Methodology:

  • Calculate Required Amounts: Determine the final concentration (e.g., in mg/mL) and total volume needed for the study.

  • Prepare the Vehicle: In a sterile vial, prepare the vehicle mixture. A common and well-tolerated vehicle for many studies is 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).

    • Example for 10 mL of vehicle: Add 1 mL of DMSO and 4 mL of PEG 400 to a sterile 15 mL conical tube. Vortex gently to mix. Then, add 5 mL of sterile saline and mix thoroughly.

  • Dissolve the Compound: Weigh the required amount of this compound and add it to the pre-mixed vehicle.

  • Facilitate Dissolution: Vortex the mixture vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the compound is fully dissolved and the solution is clear.

  • Final Quality Check: Visually inspect the final formulation against a light source to ensure there is no undissolved material or precipitation.

  • Storage: Prepare this formulation fresh on the day of dosing.[3] Do not store for extended periods unless stability has been formally assessed.

Self-Validation & Trustworthiness:

  • Vehicle Control: A control group of animals must be dosed with the vehicle alone to differentiate compound effects from vehicle effects.[7]

  • Concentration Limit: The final concentration of DMSO should be kept as low as possible. Always consult institutional guidelines and literature for the maximum tolerated dose of the vehicle for the chosen species and route of administration.[11][12]

Protocol 2: Aqueous Suspension Formulation

When the required dose cannot be achieved in a solution, a homogenous suspension is a viable alternative, particularly for oral administration.[3][7] The key to a successful suspension is ensuring a uniform particle size and preventing the particles from settling too quickly.

Rationale: A wetting agent, such as Tween 80 (polysorbate 80), is used to decrease the surface tension between the hydrophobic compound particles and the aqueous vehicle, preventing clumping.[7] A suspending agent, like carboxymethylcellulose (CMC), increases the viscosity of the vehicle, which slows the sedimentation of particles and allows for more accurate and reproducible dosing.[7][11]

Materials:

  • This compound (micronized, if possible)

  • Tween 80 (Polysorbate 80)

  • Carboxymethylcellulose sodium (CMC), low or medium viscosity

  • Sterile Purified Water

  • Mortar and pestle or homogenizer

  • Sterile vials and magnetic stirrer

Step-by-Step Methodology:

Suspension_Protocol_Workflow start 1. Weigh Compound & Excipients prepare_vehicle 2. Prepare 0.5% CMC Vehicle: Dissolve CMC in water with stirring start->prepare_vehicle make_paste 3. Create Paste: Wet compound with 1% Tween 80 start->make_paste triturate 4. Triturate: Slowly add CMC vehicle to paste while mixing continuously prepare_vehicle->triturate make_paste->triturate homogenize 5. Homogenize: Use homogenizer or sonicator for uniform particle distribution triturate->homogenize qc 6. Final QC: Visually check for uniformity. Stir continuously before dosing. homogenize->qc

Caption: Workflow for preparing a uniform aqueous suspension.

  • Prepare Suspending Vehicle: Prepare a 0.5% (w/v) solution of CMC in sterile water. Slowly sprinkle the CMC powder into the water while stirring vigorously with a magnetic stirrer to prevent clumping. Stir until fully dissolved (this may take several hours).

  • Weigh Compound: Accurately weigh the required amount of this compound. Using micronized powder is highly recommended to improve homogeneity and bioavailability.

  • Create a Paste: In a glass mortar, add a small amount of a wetting agent, such as 1% Tween 80 in water. Add the weighed compound to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted.[7]

  • Form the Suspension: Gradually add the 0.5% CMC vehicle to the paste in small increments while continuing to triturate. This process, known as levigation, ensures the particles are evenly dispersed.

  • Homogenize: Transfer the mixture to a suitable container and use a homogenizer or sonicator to further reduce particle size and ensure a uniform distribution.

  • Storage and Use: Store the suspension at 4°C. Before each dose is drawn, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to ensure homogeneity.

Self-Validation & Trustworthiness:

  • Dose Uniformity: Periodically, take samples from the top and bottom of the suspension after mixing to quantify the compound concentration and ensure homogeneity.

  • Particle Size: If possible, analyze the particle size distribution to ensure consistency between batches.

  • Stability: Assess the physical stability of the suspension over the duration of the experiment. Look for any signs of irreversible caking or aggregation.[7]

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Co-solvent Formulation - Compound concentration exceeds solubility limit.- Insufficient co-solvent (e.g., PEG 400).- Temperature change.- Reduce the final concentration.- Increase the proportion of PEG 400 or DMSO (while respecting toxicity limits).- Prepare and dose at a consistent temperature.
Lack of Efficacy In Vivo - Poor bioavailability from the chosen formulation.- Compound degradation in the vehicle.- For suspensions, try reducing particle size (micronization).- Consider alternative formulations like lipid-based systems or cyclodextrin complexes.[13][14]- Assess the chemical stability of the compound in the vehicle over the experiment's duration.[7]
Unexpected Animal Toxicity - The vehicle itself is causing adverse effects.[7]- Always include a vehicle-only control group to isolate toxicity.- Reduce the concentration of organic solvents (e.g., DMSO).- Consult literature for the known toxicity profile of the chosen excipients in your animal model.[10][11]
Inconsistent Dosing (Suspension) - Inadequate mixing before drawing a dose.- Particle settling (sedimentation).- Vortex or stir the suspension vigorously immediately before drawing each dose.- Increase the viscosity by slightly increasing the CMC concentration (e.g., to 1%).

References

Application Note: A Protocol for In Silico Investigation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide Using Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide to performing molecular docking studies on N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide is structured not as a rigid template but as a narrative that explains the causality behind each experimental choice, ensuring both technical accuracy and field-proven insights for researchers in drug development.

Abstract Molecular docking is a cornerstone of structure-based drug design, offering predictive insights into the binding of small molecules to macromolecular targets.[1][2] This application note details a comprehensive, validated protocol for conducting molecular docking studies on this compound, a compound of interest due to the broad biological activities of related acetamide derivatives.[3][4] We present a complete workflow, from target selection and protocol validation via redocking to the final analysis of binding modes and affinities. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers aiming to evaluate the potential of novel compounds against biological targets.

Introduction

The Foundational Role of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is an indispensable tool used for two primary objectives: identifying potential drug candidates ("hits") from large chemical libraries through virtual screening and optimizing the binding affinity of a known active compound ("lead optimization") by predicting its binding mode at the atomic level.[2][5] The process computationally samples conformations of a ligand within the active site of a protein and ranks these conformations using a scoring function to estimate binding affinity.[1][6]

Compound of Interest: this compound

This compound (PubChem CID: 2735988) is a halogenated aromatic acetamide.[7] While this specific molecule is not extensively characterized in the literature, the acetamide scaffold is prevalent in compounds with significant biological activity. For instance, various acetamide derivatives have been investigated as potential inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases.[3] This precedent provides a strong rationale for exploring the inhibitory potential of this compound against such targets through in silico methods. For the purpose of this protocol, we will use human Monoamine Oxidase B (MAO-B) as an exemplary target.

Principle of the Method

The protocol follows a logical progression designed to ensure the reliability of the final results. It begins with the crucial step of protocol validation , where the chosen docking software and parameters are tested for their ability to reproduce a known, crystallographically determined binding pose.[8][9] Only after the protocol is validated can one proceed with confidence to dock the novel compound of interest. The subsequent analysis involves a multi-faceted evaluation of docking scores, binding poses, and specific molecular interactions.

Essential Materials and Software

Software/ResourcePurposeRecommended Tool(s)
Molecular Structure DatabasesTo obtain protein and ligand structures.RCSB Protein Data Bank (PDB), PubChem
Molecular VisualizationTo inspect and prepare structures; to analyze results.UCSF ChimeraX, BIOVIA Discovery Studio, PyMOL
Docking Engine & Preparation ToolsTo prepare structures for docking and run the simulation.AutoDock Tools (ADT), AutoDock Vina
2D Interaction PlottingTo generate 2D diagrams of protein-ligand interactions.LigPlot+, PoseView, Discovery Studio Visualizer

Protocol Part I: Ensuring Trustworthiness via Docking Protocol Validation

Expert Rationale: Before docking an unknown compound, it is imperative to validate that your chosen computational protocol can accurately reproduce reality. The gold standard for this is "redocking".[10][11] We take a protein-ligand complex from a crystal structure, remove the ligand, and then dock it back into the protein. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose, confirms that the docking parameters are appropriate for the target system.[8][9][12]

Workflow for Docking Protocol Validation

G cluster_prep Preparation cluster_dock Docking cluster_val Validation pdb Select PDB Structure (e.g., MAO-B with inhibitor, PDB: 2V5Z) separate Separate Receptor (Protein) and Native Ligand pdb->separate prep_rec Prepare Receptor (Remove water, add hydrogens) separate->prep_rec prep_lig Prepare Native Ligand (Assign charges, define torsions) separate->prep_lig grid Define Grid Box (Center on native ligand's position) prep_rec->grid redock Perform Redocking (Dock native ligand into prepared receptor) prep_lig->redock grid->redock rmsd Calculate RMSD (Compare docked pose to crystal pose) redock->rmsd decision RMSD < 2.0 Å ? rmsd->decision pass Protocol Validated Proceed with study decision->pass Yes fail Adjust Parameters (e.g., grid size, exhaustiveness) decision->fail No

Caption: Workflow for validating a molecular docking protocol using redocking.

Step-by-Step Validation Protocol (Using MAO-B, PDB ID: 2V5Z)
  • Obtain Structure: Download the PDB file for human MAO-B in complex with the inhibitor safinamide (PDB ID: 2V5Z) from the RCSB PDB.

  • Separate Components: Using a molecular visualizer like UCSF ChimeraX or PyMOL, separate the complex into three parts: the protein receptor (Chains A and B), the native ligand (Safinamide, residue ID: SAF), and any cofactors (e.g., FAD). Save the receptor and the native ligand as separate PDB files.

  • Receptor Preparation (Using AutoDock Tools - ADT): a. Open the receptor PDB file in ADT. b. Delete all water molecules. The rationale is that most water molecules are transient and not integral to binding, though one should always check literature for structurally conserved water molecules that may mediate interactions.[8][13] c. Add polar hydrogen atoms (Edit > Hydrogens > Add). d. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). e. Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose). This format includes atomic coordinates, charges, and atom types required by AutoDock.

  • Native Ligand Preparation (Using ADT): a. Open the native ligand (safinamide) PDB file. b. ADT will automatically detect the root, set the number of rotatable bonds (torsions), and merge non-polar hydrogens. c. Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).

  • Grid Box Generation: a. In ADT, with the prepared receptor loaded, go to Grid > Grid Box. b. Center the grid box on the position of the native ligand from the original complex. A box size of 60x60x60 Å with 1.0 Å spacing is often a good starting point to encompass the active site.

  • Perform Redocking: a. Use AutoDock Vina with a configuration file specifying the prepared receptor, the prepared native ligand, and the grid box coordinates. b. Run the docking simulation.

  • Analyze and Validate: a. Open the original PDB complex and the docked pose of the ligand in a visualizer. b. Superimpose the protein backbones to align them. c. Calculate the RMSD between the heavy atoms of the original crystal ligand and the top-ranked docked pose. d. If the RMSD is < 2.0 Å, the protocol is considered validated.

Protocol Part II: Docking of this compound

With a validated protocol, we can now confidently investigate our compound of interest.

Overall Docking Workflow

G cluster_inputs Inputs cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_pdb Target Protein PDB (e.g., 2V5Z) prep_rec Receptor Preparation (Remove native ligand & water, add hydrogens, assign charges) receptor_pdb->prep_rec ligand_struct Ligand Structure (e.g., from PubChem) prep_lig Ligand Preparation (Generate 3D coords, energy minimize, assign charges, define torsions) ligand_struct->prep_lig grid Grid Generation (Define active site search space) prep_rec->grid dock Molecular Docking (e.g., AutoDock Vina) prep_lig->dock grid->dock output Output: Binding Poses & Scores dock->output analysis Post-Docking Analysis (Binding energy, pose visualization, interaction mapping) output->analysis result Final Result: Putative Binding Mode & Affinity analysis->result

Caption: General workflow for molecular docking of a novel compound.

Target Protein Preparation

This step is identical to the receptor preparation in the validation protocol (Section 3.0, Step 3), with one key difference: ensure the native ligand (safinamide) is also deleted from the PDB file along with the water molecules before adding hydrogens and saving the PDBQT file. This creates an "apo-like" receptor ready to accept a new ligand.

Ligand Preparation: this compound

Expert Rationale: The starting structure of the ligand is critical for a successful docking run. A 2D structure must be converted to a reasonable 3D conformation, and its energy should be minimized to ensure realistic bond lengths and angles.[13] Furthermore, the correct protonation state at physiological pH must be considered.

  • Obtain 2D Structure: Download the structure of this compound from PubChem (CID 2735988) in SDF format.

  • Generate 3D Conformation: a. Use software like Open Babel or UCSF ChimeraX to convert the 2D structure to 3D. b. Add hydrogen atoms, ensuring the phenolic hydroxyl group and amide group are correctly protonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation. This is a crucial step to relieve any steric strain from the 2D-to-3D conversion.

  • Prepare for Docking (Using ADT): a. Open the energy-minimized 3D structure (e.g., in MOL2 or PDB format) in AutoDock Tools. b. Detect the root, define rotatable bonds, and merge non-polar hydrogens. c. Assign Gasteiger charges. d. Save the final structure in the PDBQT format.

Grid Box Generation

Use the exact same grid box parameters (center and dimensions) that were determined and validated in the redocking protocol (Section 3.0, Step 5). This ensures that the search space is consistent and centered on the known active site of the target.

Running the Docking Simulation

Use AutoDock Vina to perform the docking. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

The config.txt file contains the grid box coordinates and can specify parameters like exhaustiveness, which controls the thoroughness of the conformational search. An exhaustiveness value of 8 is standard, but increasing it may yield more accurate results at the cost of longer computation time.

Analysis and Interpretation of Results

Expert Rationale: The output of a docking simulation is not a single answer but a set of predictions that require careful scientific interpretation. The analysis should be holistic, considering the quantitative score, the physical plausibility of the binding pose, and the specific chemical interactions that stabilize the complex.[12][14]

Evaluating Binding Affinity

AutoDock Vina reports binding affinity as a score in kcal/mol. This score is an estimation of the binding free energy (ΔG).[12]

  • Interpretation: More negative values indicate stronger predicted binding.

  • Context is Key: This score is most useful for relative comparison. You should compare the score of your test compound to that of the native ligand (docked using the same protocol) and other known inhibitors or inactive compounds if available.[15] A score that is significantly better (more negative) than a known potent inhibitor is a promising result.

Analyzing the Binding Pose and Interactions
  • Visual Inspection: Load the prepared receptor and the docked ligand poses (from output.pdbqt) into a molecular visualizer. Examine the top-ranked pose (the one with the lowest energy score). Does it fit well within the binding pocket? Are there any steric clashes?

  • Interaction Mapping: Identify all significant non-covalent interactions between the ligand and the protein residues.[12][15]

    • Hydrogen Bonds: Look for H-bonds between the ligand's hydroxyl or amide groups and polar residues in the active site.

    • Hydrophobic Interactions: Identify contacts between the dichlorophenyl ring and non-polar residues.

    • Pi-Stacking: Check for potential pi-pi or T-shaped stacking between the aromatic ring of the ligand and residues like Tyrosine (Tyr) or Phenylalanine (Phe).

  • 2D Diagrams: Use tools like LigPlot+ or Discovery Studio to generate a 2D schematic of these interactions. This provides a clear and concise summary of the binding mode.

Summarizing and Comparing Results

Present the findings in a clear, tabular format. This allows for easy comparison between your compound of interest and controls.

LigandBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Hypothetical)
Safinamide (Redocked Control)-9.50.85Tyr398, Tyr435, Cys172, FAD
This compound -8.7N/ATyr435 (H-bond via -OH), Leu171 (hydrophobic), Ile199 (hydrophobic)
Known Inactive Compound (Negative Control)-5.2N/ALacks specific H-bonds, poor shape complementarity

Concluding Remarks and Future Perspectives

This application note provides a validated, step-by-step protocol for the molecular docking of this compound against a biological target, exemplified by MAO-B. The emphasis on protocol validation is critical for generating trustworthy and reproducible in silico data.

It is crucial to remember that molecular docking is a predictive computational model. While it provides powerful hypotheses about binding affinity and interaction modes, these predictions must be substantiated through experimental validation. Promising results from docking should be followed by in vitro enzymatic assays to determine actual inhibitory activity (e.g., IC50 values). Furthermore, for a deeper understanding of the complex's stability and dynamics, the top-ranked docked pose can be used as a starting point for more computationally intensive methods like molecular dynamics (MD) simulations.[2]

References

The Strategic Role of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Within this context, N-(2,4-dichloro-5-hydroxyphenyl)acetamide emerges not as an end-effector therapeutic agent itself, but as a pivotal structural motif and key synthetic intermediate in the creation of a class of potent Src tyrosine kinase inhibitors. This guide elucidates the strategic application of this compound, providing researchers and drug development professionals with the foundational knowledge, experimental protocols, and mechanistic insights necessary to leverage its potential in kinase inhibitor programs.

The core utility of the N-(2,4-dichloro-5-hydroxyphenyl) moiety lies in its role as a key recognition element for the ATP-binding pocket of certain kinases. The dichloro-substitution pattern and the hydroxyl group (or its methoxy precursor) are critical for establishing the specific interactions that drive the inhibitory activity of more complex molecules derived from this core. The acetamide group, in turn, provides a versatile chemical handle for further synthetic elaboration.

Part 1: The Significance of Src Kinase as a Therapeutic Target

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation. In many human cancers, Src is overexpressed or constitutively active, leading to uncontrolled cell proliferation and metastasis. This makes Src a highly validated and compelling target for anticancer drug development.

The inhibition of Src kinase activity can disrupt these oncogenic signaling pathways, making it a promising therapeutic strategy. The development of ATP-competitive inhibitors, which bind to the kinase domain and prevent the phosphorylation of downstream substrates, has been a major focus of research.

Part 2: this compound as a Precursor for Src Kinase Inhibitors

The published work of Boschelli et al. in the Journal of Medicinal Chemistry has extensively detailed the development of 4-phenylamino-3-quinolinecarbonitriles as potent Src kinase inhibitors.[1][2] A critical component of these inhibitors is the (2,4-dichloro-5-methoxyphenyl)amino moiety, for which this compound is a direct precursor (via methylation of the hydroxyl group and subsequent deacetylation/amination).

The 2,4-dichloro substitution on the phenyl ring has been shown to be crucial for optimal activity.[2] These substitutions are believed to correctly orient the molecule within the hydrophobic pocket of the Src kinase domain. The 5-hydroxy (or 5-methoxy) group provides an additional point of interaction, further enhancing binding affinity.

Hypothetical Synthetic Protocol: From Acetamide to a Quinoline-based Src Inhibitor

This protocol outlines a plausible multi-step synthesis to generate a 4-phenylamino-3-quinolinecarbonitrile inhibitor scaffold from this compound.

Step 1: Methylation of the Phenolic Hydroxyl Group

  • Rationale: The final Src inhibitors described by Boschelli et al. often feature a methoxy group at the 5-position. Methylation protects the hydroxyl group and is a key feature of the final pharmacophore.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add potassium carbonate (K2CO3, 2.0-3.0 eq) to the solution.

  • Add methyl iodide (CH3I, 1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the resulting N-(2,4-dichloro-5-methoxyphenyl)acetamide by recrystallization or column chromatography.

Step 2: Deacetylation to Yield 2,4-dichloro-5-methoxyaniline

  • Rationale: The free aniline is required for the subsequent nucleophilic aromatic substitution reaction with the quinoline core.

  • Suspend N-(2,4-dichloro-5-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,4-dichloro-5-methoxyaniline.

Step 3: Synthesis of the 4-phenylamino-3-quinolinecarbonitrile Scaffold

  • Rationale: This is the key C-N bond-forming reaction to assemble the final inhibitor core.

  • In a sealed tube, combine 2,4-dichloro-5-methoxyaniline (1.0 eq) and a suitable 4-chloro-3-quinolinecarbonitrile derivative (1.0 eq) in a solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, and the product may precipitate.

  • Collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to afford the desired 4-((2,4-dichloro-5-methoxyphenyl)amino)-3-quinolinecarbonitrile derivative.

Synthetic_Pathway A N-(2,4-dichloro-5- hydroxyphenyl)acetamide B N-(2,4-dichloro-5- methoxyphenyl)acetamide A->B Methylation (CH3I, K2CO3) C 2,4-dichloro-5- methoxyaniline B->C Deacetylation (HCl, EtOH) D 4-((2,4-dichloro-5-methoxyphenyl)amino) -3-quinolinecarbonitrile C->D Nucleophilic Aromatic Substitution (4-chloro-3-quinolinecarbonitrile)

Caption: Synthetic workflow from the starting acetamide to the core Src inhibitor scaffold.

Part 3: Experimental Protocols for Biological Evaluation

Once the final compounds are synthesized, their biological activity as Src kinase inhibitors must be assessed. The following are standard protocols for in vitro and cell-based evaluation.

Protocol 1: In Vitro Src Kinase Inhibition Assay (Biochemical Assay)
  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a peptide substrate by purified Src kinase enzyme. The amount of phosphorylation is typically quantified using a fluorescent or luminescent readout.

  • Materials:

    • Recombinant human Src kinase

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • ATP

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 2.5 µL of the Src kinase/peptide substrate mix in kinase buffer.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at 30 °C.

    • Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Src Inhibition (Anti-proliferative Assay)
  • Principle: This assay determines the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on Src signaling.

  • Materials:

    • A suitable cancer cell line with high Src activity (e.g., HT-29 colon cancer cells).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound (dissolved in DMSO).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega or MTT).

    • 96-well clear-bottom plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).

    • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% inhibition of growth) value.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start N-(2,4-dichloro-5- hydroxyphenyl)acetamide Intermediate Quinoline-based Inhibitor Start->Intermediate Multi-step Synthesis Biochemical In Vitro Kinase Assay (IC50 Determination) Intermediate->Biochemical Test Compound Cellular Cell-based Proliferation Assay (GI50 Determination) Biochemical->Cellular Confirms Cellular Activity

Caption: Overall workflow from synthesis to biological evaluation of Src inhibitors.

Part 4: Data Summary and Interpretation

The data obtained from these assays are crucial for understanding the structure-activity relationship (SAR) of the synthesized compounds.

Compound ID Modification from Core Scaffold Src Kinase IC50 (nM) HT-29 Cell GI50 (µM)
Example-1 Core Scaffold502.5
Example-2 R-group modification at C-750.3
Example-3 R-group modification at C-6151.1

Interpretation: The IC50 values from the biochemical assay indicate the direct potency of the compound against the Src enzyme. The GI50 values from the cellular assay reflect the compound's ability to penetrate cells and inhibit proliferation, which is a more physiologically relevant measure. A good correlation between potent IC50 and GI50 values is a positive indicator for a drug candidate. Discrepancies can suggest issues with cell permeability, off-target effects, or metabolic instability.

Conclusion

This compound represents a valuable starting point for medicinal chemists engaged in the design of novel kinase inhibitors. Its dichlorophenyl core is a validated pharmacophore for targeting the Src kinase family. By understanding its role as a key synthetic intermediate and applying the appropriate synthetic and biological testing protocols, researchers can effectively utilize this compound to develop potent and selective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Troubleshooting & Optimization

Technical Support Center: N-(2,4-dichloro-5-hydroxyphenyl)acetamide Solubility Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommended strategies.

Compound Profile: Understanding Intrinsic Solubility

This compound is a substituted acetamide with a molecular structure that inherently limits its aqueous solubility. The presence of a dichlorinated phenyl ring imparts significant hydrophobicity. While the phenolic hydroxyl and amide groups can participate in hydrogen bonding, the overall non-polar character of the molecule dominates, often leading to what is known as "brick-dust" insolubility—where strong crystal lattice energy and low solvation potential in water make dissolution difficult.[1]

PropertyValueSource
CAS Number 67669-19-6[2][3][4]
Molecular Formula C₈H₇Cl₂NO₂[3][5][6][7]
Molecular Weight 220.05 g/mol [3][6][7]
Predicted XlogP 2.2[7]
Appearance White to off-white solid[8]

Part 1: Troubleshooting Common Solubility Issues

This section addresses the most immediate challenges encountered during experimentation in a direct question-and-answer format.

Q1: My compound, this compound, will not dissolve in standard aqueous buffers like PBS or Tris. What is the first and most effective step I should take?

A1: pH Modification is the primary and most impactful initial strategy.

Causality: The chemical structure of this compound contains a phenolic hydroxyl (-OH) group. This group is weakly acidic and can be deprotonated under alkaline (basic) conditions to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the polarity of the molecule, thereby significantly enhancing its solubility in aqueous media.[9][10] Conversely, some phenolic compounds also show increased solubility at very acidic pH values.[9][11] Therefore, a systematic pH screen is the most logical first step.

cluster_0 Low Aqueous Solubility (Neutral pH) cluster_1 High Aqueous Solubility (Alkaline pH) Neutral This compound (Poorly Soluble) Anion Phenoxide Anion (Highly Soluble) Neutral->Anion + OH⁻ (Increase pH) Anion->Neutral + H⁺ (Decrease pH)

Caption: pH-dependent ionization of the phenolic hydroxyl group.

Experimental Protocol: See Protocol 1: pH-Dependent Solubility Assessment for a detailed, step-by-step methodology. This protocol will allow you to determine the optimal pH for solubilizing the compound for your specific application.

Q2: I tried adjusting the pH, but the solubility is still insufficient, or the required basic pH is incompatible with my downstream assay (e.g., cell viability, enzyme kinetics). What is the next best approach?

A2: Employ a water-miscible organic co-solvent to create a more favorable solvent system.

Causality: When pH modification is not a viable option, the next logical step is to alter the properties of the solvent itself. A co-solvent is an organic solvent that is fully miscible with water.[12][13] Adding a co-solvent reduces the overall polarity of the aqueous solution, making it a more "hospitable" environment for a hydrophobic compound like this compound.[14] This strategy allows you to prepare a concentrated stock solution that can then be diluted into your aqueous experimental medium.

Commonly Used Co-solvents in Research:

Co-SolventProperties & Considerations
Dimethyl Sulfoxide (DMSO) Highly effective polar aprotic solvent. The gold standard for initial screening. Can have cellular effects at concentrations >0.5%.
Ethanol (EtOH) Less toxic than DMSO for many cell-based assays. Volatile.
Propylene Glycol (PG) Low toxicity, often used in pharmaceutical formulations.[15]
Polyethylene Glycol 400 (PEG 400) Low molecular weight polymer, low toxicity, commonly used in drug delivery.

Experimental Protocol: See Protocol 2: Co-Solvent Screening for Stock Solution Preparation for a detailed workflow on how to select a co-solvent and prepare a high-concentration stock.

Q3: I successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer for the experiment. How can I prevent this?

A3: This is a common issue known as "crashing out." The solution involves optimizing the dilution process and potentially adding a surfactant.

Causality: When a concentrated stock solution in a strong organic solvent is rapidly diluted into an aqueous system, the compound is suddenly exposed to a solvent environment where it is poorly soluble. This rapid change causes the compound to precipitate out of the solution before it can be properly dispersed.

Caption: Troubleshooting workflow for compound precipitation upon dilution.

Solutions:

  • Vigorous Mixing: Add the small volume of organic stock solution to the large volume of aqueous buffer while the buffer is being vortexed or rapidly stirred. This promotes rapid dispersion.

  • Control Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in your assay is as high as tolerable but as low as necessary. Often, keeping it below 1% is a good starting point.

  • Incorporate Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively keeping them dispersed and "solubilized" in the aqueous phase.[16][17] Adding a small amount of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 to your buffer before adding the compound stock can prevent precipitation.

Part 2: FAQs on Advanced Solubilization Strategies

FAQ 1: What are solid dispersions and when should I consider them?

A solid dispersion is a formulation where the poorly soluble drug is dispersed, ideally at a molecular level, within a hydrophilic carrier matrix (often a polymer).[18] This process breaks down the drug's crystal lattice, converting it to a higher-energy amorphous state, which enhances both solubility and dissolution rate.[19][20] You should consider this advanced strategy when simpler methods like pH control and co-solvents fail, especially for in vivo studies where bioavailability is critical. Common preparation methods include solvent evaporation and melt extrusion.[18][19]

FAQ 2: How does particle size reduction help with solubility?

Particle size reduction, through techniques like micronization or nanomilling, does not increase the equilibrium thermodynamic solubility of a compound.[15] Instead, it dramatically increases the surface area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, this increased surface area leads to a much faster rate of dissolution.[21] This can be crucial for oral drug absorption, where a drug must dissolve in the gastrointestinal tract before it can be absorbed.[1][22] This strategy is most relevant for formulation development aimed at improving bioavailability.

FAQ 3: What should I know before using surfactants?

Surfactants are highly effective but must be used with care. The key is to use them at a concentration above their Critical Micelle Concentration (CMC), the point at which they begin to form micelles capable of solubilizing hydrophobic compounds.[16] For research applications, non-ionic surfactants (e.g., Polysorbates, Poloxamers) are generally preferred as they are less likely to interfere with biological systems compared to ionic surfactants.[16] Always run a vehicle control (buffer + surfactant) in your experiments to ensure the surfactant itself does not cause an effect.

Part 3: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of this compound across a range of pH values.

Methodology:

  • Prepare a series of buffers: Prepare 100 mL each of buffers with pH values ranging from 2 to 12 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10, NaOH/glycine for pH 10-12). Verify the final pH of each buffer with a calibrated pH meter.

  • Add excess compound: To 10 mL of each buffer in a series of glass vials, add an excess amount of the compound (e.g., 5 mg, ensuring solid is visible).

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: After equilibration, allow the vials to stand for 1 hour. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solid.

  • Quantify: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH range that provides maximum solubility.

Protocol 2: Co-Solvent Screening for Stock Solution Preparation

Objective: To identify a suitable co-solvent and determine the maximum achievable stock concentration.

Methodology:

  • Select co-solvents: Choose a panel of common, biocompatible co-solvents such as DMSO, ethanol, and propylene glycol.

  • Weigh compound: Accurately weigh 10 mg of this compound into separate, small glass vials.

  • Titrate with co-solvent: To the first vial, add the first co-solvent (e.g., DMSO) in small, precise increments (e.g., 20 µL) using a calibrated micropipette.

  • Vortex and observe: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution. Gentle warming (to 30-40°C) can be applied to aid dissolution.

  • Determine saturation: Continue adding the co-solvent until the compound is fully dissolved. Record the total volume of co-solvent added.

  • Calculate concentration: Calculate the maximum stock concentration achieved (e.g., 10 mg / total volume in mL).

  • Repeat: Repeat steps 3-6 for each co-solvent you are screening.

  • Select and verify: Choose the co-solvent that provides the desired stock concentration with the minimum volume and is most compatible with your experimental system. Always perform a final check by diluting this new stock into your aqueous buffer to confirm it meets the criteria from Troubleshooting Q3.

References

optimizing N-(2,4-dichloro-5-hydroxyphenyl)acetamide concentration in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments. Our focus is on providing not just methods, but the scientific rationale behind them to ensure robust and reproducible results.

Compound Overview

This compound is an acetamide derivative with potential applications in chemical synthesis and biological screening.[1][2] Like many N-arylacetamides, it serves as an intermediate in the synthesis of more complex molecules.[1] Understanding its fundamental physicochemical properties is the first step toward successful experimental design.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[3][4]
Molecular Weight 220.05 g/mol [4]
Appearance Typically a solid powder[5]
Water Solubility Insoluble / Low[6]
Storage Sealed in a dry, cool, well-ventilated place[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Due to its low water solubility, a 100% dimethyl sulfoxide (DMSO) stock solution is recommended.[9] DMSO is a powerful organic solvent capable of dissolving a wide range of compounds intended for biological assays.[9] Always start with a high-concentration stock (e.g., 10-50 mM) that can be serially diluted into your aqueous experimental media.

Q2: I'm seeing precipitation when I add the compound to my cell culture media. Why is this happening and how can I fix it?

A2: This is a classic solubility issue. It typically occurs when the compound's concentration in the final aqueous media exceeds its solubility limit.[9] Here are the primary causes and solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low, typically ≤ 0.5%, to prevent solvent-induced toxicity and compound precipitation.[9]

  • Dilution Method: Perform serial dilutions. Do not add the highly concentrated DMSO stock directly to the full volume of media. Instead, make intermediate dilutions in media to gradually decrease the solvent concentration.

  • Temperature: Gently warm the stock solution to room temperature and vortex briefly before making dilutions.[9] Cold DMSO is more viscous and can hinder accurate pipetting and dissolution.

Q3: What is a good starting concentration range for a cell-based assay?

A3: For a compound with unknown biological activity, a broad concentration range is essential for the initial dose-response experiment. A common strategy is to use a logarithmic or semi-logarithmic dilution series. A typical starting range might be from 0.01 µM to 100 µM. This wide net allows you to identify the concentration window where the compound exhibits a biological effect, whether it's cytotoxic or therapeutic.

Q4: How should I store the compound and its stock solution?

A4: The solid powder should be stored tightly sealed in a dry, cool, and well-ventilated area.[7][8][10] For long-term storage of the DMSO stock solution, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[9] Before use, thaw the aliquot at room temperature and vortex to ensure homogeneity.

Troubleshooting Guide: Optimizing Experimental Concentration

This section addresses specific problems encountered during concentration optimization experiments.

Issue 1: No observable effect or biological activity at any tested concentration.

  • Possible Cause 1: Insufficient Concentration. The effective concentration may be higher than the range you tested.

    • Solution: If there is no evidence of cytotoxicity or precipitation at your highest concentration (e.g., 100 µM), consider carefully pushing the upper limit in your next experiment, provided solubility allows.

  • Possible Cause 2: Compound Inactivity. The compound may not be active in your specific assay or cell line.

    • Solution: Before proceeding, validate your assay with a known positive control compound. If the positive control works, it confirms the assay is performing as expected and the issue lies with the test compound's activity.

  • Possible Cause 3: Compound Degradation. The compound may be unstable in your experimental conditions (e.g., light-sensitive, unstable in aqueous media over time).

    • Solution: Prepare fresh dilutions from a recent stock for each experiment.[9] Minimize the exposure of the compound to harsh conditions. Review supplier datasheets for specific stability information.[6][8]

Issue 2: High levels of cell death even at the lowest concentrations.

  • Possible Cause 1: Extreme Cytotoxicity. The compound may be highly potent and cytotoxic to your cells.

    • Solution: Your initial concentration range was too high. Shift your entire dose-response curve to a much lower range (e.g., picomolar to nanomolar). Perform a serial dilution over several orders of magnitude to pinpoint the IC50 (half-maximal inhibitory concentration).

  • Possible Cause 2: Solvent Toxicity. The final concentration of your solvent (e.g., DMSO) may be too high, causing non-specific cell death.

    • Solution: Calculate the final DMSO concentration in your wells. It must be consistent across all treatments (including the vehicle control) and remain at a non-toxic level (ideally ≤ 0.1%, but no higher than 0.5% for most cell lines).[9] Always run a "vehicle control" (media + same amount of DMSO as the highest dose) to confirm the solvent is not the cause of the observed cytotoxicity.

Issue 3: Inconsistent or non-reproducible results between experiments.

  • Possible Cause 1: Experimental Variability. Inconsistencies in cell health, passage number, or seeding density can dramatically affect results.[9]

    • Solution: Standardize your cell culture practice. Use cells within a consistent and low passage number range, ensure a uniform cell seeding density, and monitor cell health prior to starting the experiment.[9]

  • Possible Cause 2: Pipetting Inaccuracy. Errors in preparing stock solutions or serial dilutions are a common source of variability.

    • Solution: Calibrate your pipettes regularly.[9] For serial dilutions, ensure thorough mixing between each dilution step. Prepare a master mix for each concentration to be added to replicate wells to minimize well-to-well variation.

  • Possible Cause 3: Contamination. Mycoplasma or other biological contaminants can alter cellular response to stimuli.

    • Solution: Regularly test your cell lines for mycoplasma contamination.[9]

Core Protocol: Determining Optimal Concentration via Dose-Response Assay

The goal of this workflow is to determine the concentration of this compound that produces a desired biological effect, while also identifying the cytotoxic concentration range. A standard MTT or LDH release assay is recommended for assessing cell viability and cytotoxicity.[11]

Workflow for Concentration Optimization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision cluster_troubleshoot Troubleshooting Loop A Prepare 50 mM Stock in 100% DMSO B Determine Max Soluble Concentration in Media A->B Solubility Test C Design Dose-Response (e.g., 0.01 to 100 µM) B->C Inform Concentration Range E Treat Cells with Compound (Include Vehicle & Untreated Controls) C->E D Seed Cells in 96-Well Plate (Uniform Density) D->C F Incubate for Defined Period (e.g., 24, 48, 72h) E->F G Perform Viability Assay (e.g., MTT, LDH) F->G H Calculate IC50/EC50 Values G->H Generate Data I Select Optimal Concentration (Max Effect, Min Toxicity) H->I K Inconclusive Results? (No Effect / High Toxicity) H->K J Proceed to Functional Assays I->J L Redesign Dose-Response (Adjust Concentration Range) K->L Iterate L->E Re-run Experiment G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Compound N-(2,4-dichloro-5- hydroxyphenyl)acetamide (Hypothetical Inhibitor) Compound->KinaseB Inhibits

References

Technical Support Center: Stability of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of N-(2,4-dichloro-5-hydroxyphenyl)acetamide in solution is paramount for obtaining accurate and reproducible experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound in solution?

A1: The structure of this compound contains two key functional groups susceptible to degradation: an amide linkage and a phenolic hydroxyl group. Therefore, the primary degradation pathways are hydrolysis of the amide bond and oxidation of the phenol.[1][2][3] The rate and extent of these degradation reactions are highly dependent on the solution's pH, temperature, presence of oxidizing agents, and exposure to light.

Q2: How does pH affect the stability of the amide bond in this molecule?

A2: The amide bond in this compound is susceptible to both acid- and base-catalyzed hydrolysis.[2][4]

  • Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form 2,4-dichloro-5-hydroxyaniline and acetic acid.[3]

  • Basic Conditions: In basic solutions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield the same hydrolysis products.[2] Generally, amide bonds are more stable at neutral pH.

Q3: What are the potential oxidative degradation products of the phenolic group?

A3: The phenolic hydroxyl group can be oxidized to form quinone-type structures.[5][6] In the presence of oxidizing agents or through auto-oxidation, the hydroxyl group can lose a proton and an electron to form a phenoxy radical. This radical can then be further oxidized to a benzoquinone derivative. The specific structure of the resulting quinone will depend on the reaction conditions.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing chlorinated phenol moieties can be susceptible to photodegradation.[7][8][9] Exposure to UV light can induce dechlorination or the formation of phenoxy radicals, leading to a complex mixture of degradation products.[8][10] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

Guide 1: Inconsistent Results or Loss of Potency Over Time

Problem: You observe a decrease in the expected biological activity or analytical signal of your this compound solution over a short period.

Possible Cause & Solution:

Possible Cause Troubleshooting Steps Recommended Action
Hydrolysis 1. Check the pH of your solution: Use a calibrated pH meter. Solutions prepared in unbuffered water or certain cell culture media can have a pH that promotes hydrolysis. 2. Review your storage temperature: Elevated temperatures significantly accelerate hydrolysis rates.[11]1. Buffer your solution: For optimal stability, maintain the pH between 6 and 8. If your experimental conditions allow, use a suitable buffer system (e.g., phosphate-buffered saline for biological assays). 2. Store solutions appropriately: For short-term storage (hours to a few days), refrigerate at 2-8 °C. For long-term storage, aliquot and freeze at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
Oxidation 1. Assess the potential for dissolved oxygen: Solutions prepared with non-degassed solvents can contain dissolved oxygen. 2. Check for trace metal contamination: Metal ions can catalyze oxidation.1. Use degassed solvents: For preparing stock solutions, sparge your solvent with an inert gas like nitrogen or argon. 2. Use high-purity solvents and glassware: Ensure that your solvents are of high quality and that glassware is thoroughly cleaned to remove any trace metal contaminants. The use of chelating agents like EDTA can be considered in some applications.
Photodegradation 1. Evaluate the light exposure of your samples: Are your solutions stored in clear containers on the lab bench?1. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Guide 2: Appearance of Unknown Peaks in Chromatographic Analysis

Problem: Your HPLC or LC-MS analysis shows new peaks that were not present in the freshly prepared sample, indicating the formation of degradation products.

Possible Cause & Solution:

This issue is a direct consequence of the instabilities mentioned in Guide 1. The key is to identify the degradation pathway to prevent it. A forced degradation study is a systematic way to investigate this.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[12][13][14][15]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • A calibrated HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Stress: Place an aliquot of the stock solution in an oven at 60 °C.

    • Photolytic Stress: Expose an aliquot of the stock solution to a UV lamp.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours). If significant degradation occurs rapidly, shorter time points may be necessary.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable chromatographic method (see Protocol 2).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[14][15]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.[16][17][18][19]

Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (e.g., 254 nm or a more specific wavelength)
Injection Volume 10 µL

Method Validation:

Once the separation is optimized using samples from the forced degradation study, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[17][18]

Visualizations

Potential Degradation Pathways

G main This compound hydrolysis_prod 2,4-dichloro-5-hydroxyaniline + Acetic Acid main->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Quinone-type Degradant main->oxidation_prod Oxidation photolysis_prod Dechlorinated Products main->photolysis_prod Photolysis

Caption: Major degradation pathways for this compound.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl) prep->acid Incubate base Base Hydrolysis (0.1 M NaOH) prep->base Incubate oxidation Oxidation (3% H2O2) prep->oxidation Incubate thermal Thermal (60 °C) prep->thermal Incubate photo Photolytic (UV Light) prep->photo Incubate analyze Analyze by Stability-Indicating HPLC/LC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Identify Products analyze->evaluate

Caption: Workflow for a forced degradation study.

References

minimizing off-target effects of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,4-dichloro-5-hydroxyphenyl)acetamide

A Guide to Minimizing Off-Target Effects for Researchers

Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals utilizing this compound. Our focus is to provide actionable strategies and robust experimental designs to help you confidently distinguish on-target from off-target effects, ensuring the integrity of your results.

While this compound is a specific chemical entity, its use in a research setting as a chemical probe necessitates a rigorous approach to validation. The principles and protocols outlined here are grounded in the broader, well-established best practices for using small molecule inhibitors in biological systems.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a compound like this compound?

A1: The off-target profile of any small molecule inhibitor is highly dependent on its chemical structure and the concentration at which it is used. For novel or less-characterized compounds, potential off-target effects can be widespread and may include:

  • Kinase Inhibition: Many inhibitors, even those designed for a specific target, can interact with the highly conserved ATP-binding pocket of other kinases, leading to a broad range of off-target signaling events.[4]

  • Non-specific Cytotoxicity: At higher concentrations, small molecules can induce cell stress or death through mechanisms unrelated to the intended target, such as membrane disruption or metabolic interference.[5] It is a common pitfall to assume that observed cell death is a direct result of on-target activity.[1]

  • Interaction with Other Proteins: The compound may bind to other proteins with similar structural motifs, leading to unexpected biological responses.

Q2: How can I determine if my experimental results are due to an off-target effect?

A2: This is a critical question in pharmacological research. A multi-pronged approach is essential for validating that your observed phenotype is a true consequence of on-target inhibition. Key strategies include:

  • Dose-Response Correlation: On-target effects should correlate with the inhibitor's potency (IC50) for its primary target. Off-target effects often only manifest at significantly higher concentrations.[6]

  • Use of Orthogonal Controls: A cornerstone of rigorous inhibitor studies is the use of a structurally unrelated inhibitor that targets the same protein.[1][7] If a different inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.[6]

  • Inactive Control Compound: Whenever possible, use a structurally similar but biologically inactive analog of your compound. This helps to control for effects related to the chemical scaffold itself, independent of target inhibition.[5][7]

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in intact cells.[6][8]

Q3: What is the recommended starting concentration for my experiments to minimize off-target effects?

A3: The optimal concentration is a balance between achieving maximal on-target inhibition while minimizing off-target activity.

  • Start with the IC50/EC50: Begin your experiments using concentrations at or near the known IC50 (for biochemical assays) or EC50 (for cellular assays) value for the primary target.

  • Perform a Dose-Response Curve: It is crucial to perform a dose-response experiment in your specific cell line or system to determine the concentration at which the desired biological effect is observed.[9] This should ideally be no more than 10-fold above the in-vitro IC50.

  • Consult Expert Guidelines: Resources like the Chemical Probes Portal provide recommended maximum concentrations for many probes to avoid off-target effects.[7] Even well-regarded probes can be misused at excessive concentrations.[7]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides structured workflows to diagnose and resolve common issues encountered when using chemical inhibitors.

Problem: I'm observing an unexpected or severe phenotype (e.g., high cytotoxicity) that doesn't align with the known function of the target.

This is a strong indicator of a potential off-target effect or non-specific toxicity.

Troubleshooting Workflow:

Caption: Workflow for validating an observed cellular phenotype.

Detailed Experimental Protocols:

1. Dose-Response Analysis for On-Target vs. Off-Target Effects

  • Objective: To determine the concentration range over which the observed phenotype correlates with the known potency of this compound against its primary target.

  • Methodology:

    • Cell Seeding: Plate your cells at a density that ensures they remain in the logarithmic growth phase for the duration of the experiment.[9]

    • Compound Dilution Series: Prepare a 2-fold or 3-fold serial dilution of the compound, starting from a high concentration (e.g., 10-100 µM) down to sub-nanomolar levels. Include a vehicle-only control (e.g., DMSO).

    • Treatment: Treat the cells with the dilution series for a predetermined time point (e.g., 24, 48, or 72 hours).

    • Endpoint Measurement: Use an appropriate assay to measure your phenotype of interest (e.g., cell viability assay like CellTiter-Glo, a specific biomarker via western blot, or a functional readout).

    • Data Analysis: Plot the measured response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.

  • Interpretation:

EC50 of Observed PhenotypeRelation to Target IC50Likely Interpretation
Within 10-foldClose CorrelationHigh probability of an on-target effect.
> 30-foldPoor CorrelationHigh probability of an off-target effect or non-specific toxicity.[3]

2. Orthogonal Control Experiment

  • Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an artifact of the specific chemical structure of this compound.

  • Methodology:

    • Select an Orthogonal Inhibitor: Choose a second, structurally distinct inhibitor that is well-validated for the same primary target.

    • Perform Parallel Experiments: Conduct a dose-response analysis for both this compound and the orthogonal inhibitor in parallel.

    • Compare Phenotypes: Assess whether the orthogonal inhibitor produces the same biological effect.

Problem: My results are inconsistent across different cell lines.

This can often be attributed to the unique biological context of each cell line.

Troubleshooting Workflow:

Caption: Workflow for addressing cell line-specific variability.

Detailed Experimental Protocols:

1. Baseline Protein Expression Analysis

  • Objective: To quantify the expression levels of the intended protein target and any known major off-targets in your panel of cell lines.

  • Methodology:

    • Cell Lysis: Grow the different cell lines to ~80% confluency and prepare whole-cell lysates.

    • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with validated antibodies for your on-target protein and suspected off-targets.

    • Quantification: Use densitometry to quantify the relative protein expression levels, normalizing to a loading control (e.g., GAPDH or β-actin).

  • Interpretation: A higher expression of the on-target protein may confer sensitivity, while high expression of an off-target that is potently inhibited by the compound could explain unexpected phenotypes in certain cell lines.

References

Technical Support Center: N-(2,4-dichloro-5-hydroxyphenyl)acetamide Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for investigating the degradation pathways of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals. Given that this specific molecule is not extensively characterized in public literature, this document provides a framework based on established principles for the degradation of halogenated aromatic compounds and acetanilides. Our goal is to equip you with the foundational knowledge and practical troubleshooting advice to successfully elucidate its degradation pathways.

Part 1: Understanding Potential Degradation Pathways

This compound is a complex molecule with several reactive sites: an amide linkage, a hydroxylated phenyl ring, and two chlorine substituents. Degradation can be initiated at any of these points, either through abiotic (chemical) or biotic (microbial/enzymatic) processes.

The biodegradation of halogenated aromatic compounds typically occurs in successive stages, often categorized as upper, middle, and lower metabolic pathways, which convert toxic chemicals into common cellular metabolites.[1][2] The most challenging step is often the initial dehalogenation.[2]

Based on its structure and data from analogous compounds, we can hypothesize several primary degradation routes:

  • Amide Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, and enzymatically via amidases. This would be a likely initial step, yielding 2,4-dichloro-5-aminophenol and acetic acid. The hydrolytic cleavage of the amide bond is a known initial step in the microbial degradation of other amide-containing pharmaceuticals.[3]

  • Oxidative Dehalogenation: Microorganisms have evolved dioxygenase and monooxygenase enzymes that can hydroxylate the aromatic ring, which can lead to the removal of chlorine atoms.[1][4] This process transforms the compound into a di- or tri-hydroxylated intermediate (a catechol or hydroquinone derivative).

  • Aromatic Ring Cleavage: Following hydroxylation and dehalogenation, the resulting catecholic intermediates are susceptible to ring cleavage by dioxygenase enzymes.[4] This breaks open the aromatic ring, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle.[2][5]

// Nodes Parent [label="N-(2,4-dichloro-5-\nhydroxyphenyl)acetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="2,4-dichloro-5-aminophenol\n+ Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylated_Intermediate [label="Hydroxylated/Dechlorinated\nIntermediates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catechol_Derivative [label="Catechol/Hydroquinone\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ring_Cleavage_Products [label="Aliphatic Acids\n(e.g., Maleylacetic acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Central_Metabolism [label="CO2 + H2O\n(Central Metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Parent -> Hydrolysis_Product [label=" Amidase/\nHydrolysis ", fontsize=8, color="#202124"]; Parent -> Hydroxylated_Intermediate [label=" Monooxygenase/\nDioxygenase ", fontsize=8, color="#202124"]; Hydrolysis_Product -> Hydroxylated_Intermediate [label=" Dehalogenation ", fontsize=8, color="#202124"]; Hydroxylated_Intermediate -> Catechol_Derivative [fontsize=8, color="#202124"]; Catechol_Derivative -> Ring_Cleavage_Products [label=" Dioxygenase\n(Ring Cleavage) ", fontsize=8, color="#202124"]; Ring_Cleavage_Products -> Central_Metabolism [fontsize=8, color="#202124"]; } Caption: Hypothetical degradation pathways for this compound.

Part 2: Experimental Design & Workflow

A systematic investigation is critical. We recommend a two-pronged approach: forced degradation studies to understand the molecule's intrinsic chemical stability and microbial degradation assays to assess its biological fate.[6]

// Nodes A [label="Step 1: Develop Stability-\nIndicating Analytical Method\n(e.g., HPLC-UV, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2: Forced Degradation\n(Acid, Base, Oxidative,\nThermal, Photolytic)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 3: Microbial Degradation\n(Activated Sludge, Pure Cultures)\n- Include Sterile Controls!", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Step 4: Sample Analysis\n(Parent Compound Depletion &\nDegradant Formation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Step 5: Degradant Identification\n(LC-MS/MS, HRMS)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Step 6: Pathway Elucidation\n& Ecotoxicity Assessment", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [color="#202124"]; A -> C [color="#202124"]; B -> D [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; } Caption: Recommended workflow for degradation pathway elucidation studies.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during degradation studies.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No degradation observed in microbial assays. 1. Compound is recalcitrant or requires a longer acclimation period.[7]2. Compound is toxic to the microbial consortium at the tested concentration.3. Insufficient nutrients (C, N, P) in the medium.[8]4. Abiotic loss (e.g., adsorption to vessel) is masking biotic degradation.1. Extend the incubation period. Consider enriching a microbial culture by repeated spiking.2. Perform a dose-response study to find a non-inhibitory concentration.3. Ensure the medium has an appropriate C:N:P ratio to support microbial growth.[8]4. Compare results to a sterile (e.g., autoclaved or sodium azide-treated) control to quantify abiotic loss.
Parent compound disappears, but no degradants are detected. 1. Degradants are not retained or resolved by the current analytical method.2. Degradants do not have a chromophore for UV detection.3. Complete mineralization to CO2 and H2O has occurred.[8]4. Degradants are volatile or have adsorbed irreversibly to the column or vessel.1. Modify the HPLC gradient, mobile phase pH, or change the column chemistry.[9]2. Use a more universal detector like a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD).3. Analyze for total organic carbon (TOC) reduction or use radiolabeled compound to trace the formation of 14CO2.4. Check for recovery from the sample vessel. For GC-MS analysis, ensure derivatization is appropriate.
Inconsistent results between replicate experiments. 1. Inhomogeneous inoculum (e.g., inconsistent amount of activated sludge).2. Variability in experimental conditions (pH, temperature, aeration).3. Instability of the compound or degradants in the sample during storage before analysis.[10]1. Thoroughly mix the inoculum before dispensing. Measure biomass (e.g., VSS) for consistency.2. Use buffered media and a temperature-controlled incubator/shaker. Ensure consistent agitation/aeration.3. Analyze samples immediately or flash-freeze and store at -80°C. Perform a solution stability study to confirm analytes are stable under storage conditions.[10]
HPLC: Baseline drift or excessive noise. 1. Mobile phase is not properly degassed.2. Column is not properly conditioned or is contaminated.3. Detector lamp is failing or temperature is fluctuating.[9]1. Degas the mobile phase by sparging with helium, sonicating, or using an in-line degasser.[9]2. Flush the column with a strong solvent. Ensure the column is fully equilibrated with the mobile phase before starting the run.3. Check detector diagnostics. Ensure the lab environment has stable temperature.

Part 4: Frequently Asked Questions (FAQs)

Q1: How do I design a robust stability-indicating HPLC method? A1: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradants, impurities, and excipients. The key is to achieve baseline separation between the parent peak and all degradant peaks.[6] Start by developing a method for the pure compound. Then, run samples from your forced degradation studies (acid, base, peroxide, etc.). If any degradant peaks co-elute with the parent peak, you must systematically adjust method parameters like mobile phase composition, pH, gradient slope, or column type until resolution is achieved (a resolution value >1.5 is typical).[6] Using a photodiode array (PDA) detector is crucial for assessing peak purity.[6]

Q2: What is the purpose of a sterile control, and how do I prepare one? A2: The sterile control is essential for differentiating between biotic (microbial) and abiotic (physicochemical) degradation.[7] It contains the same medium and test compound as the live samples but lacks viable microorganisms. Any loss of the parent compound in the sterile control is due to processes like hydrolysis, photolysis, or adsorption. The true biotic degradation is the difference between the loss in the live samples and the loss in the sterile control. You can prepare a sterile control by autoclaving the medium with the inoculum before adding the test compound (ensure the compound is heat-stable) or by adding a chemical sterilant like sodium azide (0.05% w/v) or mercuric chloride.

Q3: My compound has low water solubility. How can I perform aqueous degradation studies? A3: This is a common challenge. First, determine the aqueous solubility limit. If your target test concentration is below this limit, you can proceed. If not, you have a few options, but each has caveats:

  • Use a co-solvent: Solvents like methanol or DMSO can be used to prepare a concentrated stock solution, which is then diluted into the aqueous medium. However, you must keep the final solvent concentration very low (typically <0.1%) as it can be toxic to microorganisms or act as a preferential carbon source.[11]

  • Run a solvent control: Always include a control with the same amount of solvent but without the test compound to assess the effect of the solvent on the microbial culture.

Q4: Which analytical technique is best for identifying unknown degradants? A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[12] A preliminary HPLC-UV method can track the disappearance of the parent and the appearance of degradant peaks. Once you have isolated or separated these peaks, LC-MS/MS provides two critical pieces of information: the accurate mass of the degradant (from which you can derive a molecular formula) and its fragmentation pattern. By comparing the fragmentation of the degradant to that of the parent compound, you can deduce the structure, for example, by identifying the loss of a chlorine atom or the cleavage of the amide bond.

Part 5: Key Experimental Protocols

Protocol 1: Forced Degradation - Acid Hydrolysis

This protocol is a starting point and should be optimized for your specific compound.[6]

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Setup: In a clean glass vial, add a specific volume of the stock solution to 0.1 M Hydrochloric Acid (HCl) to achieve a final compound concentration of 100 µg/mL.

  • Incubation: Place the vial in a water bath or oven set to a specific temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize each aliquot with an equimolar amount of 0.1 M Sodium Hydroxide (NaOH) to stop the reaction.

  • Analysis: Analyze the samples using your developed stability-indicating HPLC method to determine the percentage of the parent compound remaining and profile the formation of any degradation products.

Protocol 2: Screening for Aerobic Biodegradation

This protocol uses activated sludge as a diverse microbial inoculum.

  • Inoculum Preparation: Obtain fresh activated sludge from a local wastewater treatment plant. Let it settle, decant the supernatant, and resuspend the sludge in a mineral salts medium to a desired concentration (e.g., 500 mg/L volatile suspended solids).

  • Reaction Setup: In triplicate 250 mL flasks, combine 100 mL of the sludge/mineral salts mixture.

  • Sterile Controls: Prepare a parallel set of triplicate flasks where the sludge/medium mixture has been autoclaved or treated with sodium azide.

  • Spiking: Add the test compound (from a low-solvent stock) to all flasks to achieve the target concentration (e.g., 5 mg/L).

  • Incubation: Place all flasks on an orbital shaker at a controlled temperature (e.g., 25°C), ensuring they are loosely covered to allow for air exchange.

  • Sampling: Withdraw aqueous samples from each flask at specified time points (e.g., 0, 1, 3, 7, 14, and 28 days). Immediately filter the samples (e.g., through a 0.22 µm syringe filter) or centrifuge and collect the supernatant to remove biomass.

  • Analysis: Analyze the samples by HPLC or LC-MS to measure the concentration of the parent compound over time in both the live and sterile flasks.

References

common experimental errors with N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, purification, and handling of this compound.

Q1: What are the most common starting materials and general synthetic routes for this compound?

A1: The synthesis of this compound typically involves the acylation of 5-amino-2,4-dichlorophenol with an acetylating agent. The most common reagents are acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. A general synthetic scheme is presented below.

reactant1 5-Amino-2,4-dichlorophenol reaction Acylation reactant1->reaction reactant2 Acetic Anhydride or Acetyl Chloride reactant2->reaction product This compound base Base (e.g., Pyridine, Triethylamine) base->reaction Catalyst/ Acid Scavenger reaction->product start Multiple Products Observed by TLC q1 Are reaction conditions too harsh? start->q1 a1_yes Reduce temperature and/or use a milder acetylating agent. q1->a1_yes Yes q2 Is the order of addition optimized? q1->q2 No a1_yes->q2 a2_yes Add acetylating agent slowly to the solution of the aminophenol. q2->a2_yes Yes q3 Can the hydroxyl group be protected? q2->q3 No a2_yes->q3 a3_yes Consider a protection-acylation-deprotection strategy. q3->a3_yes Yes end Improved Selectivity q3->end No a3_yes->end

Technical Support Center: Synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable solutions for improving yield and purity. Drawing from established principles of aromatic amine acetylation, this document offers a framework for troubleshooting and process optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis.

Q1: What is the primary synthetic route for this compound?

The most direct and common method for synthesizing this compound is the N-acetylation of the corresponding aminophenol precursor, 5-amino-2,4-dichlorophenol. This reaction is analogous to the well-established synthesis of acetaminophen (paracetamol) from 4-aminophenol.[1][2] The reaction typically involves treating the aminophenol with an acetylating agent, most commonly acetic anhydride, often in an aqueous or mixed solvent system.

Q2: What are the most critical factors that typically affect the final yield?

The overall yield is primarily influenced by three factors:

  • Purity of the Starting Material: 5-amino-2,4-dichlorophenol is susceptible to oxidation, which can introduce colored, polymeric impurities that interfere with the reaction and purification.[2][3]

  • Control of Reaction Selectivity: The starting material possesses two nucleophilic sites: the amine group (-NH₂) and the hydroxyl group (-OH). The desired reaction is N-acetylation. However, under certain conditions, a competing side reaction, O-acetylation, can occur, leading to the formation of a di-acetylated byproduct and reducing the yield of the target molecule.[4]

  • Efficiency of Purification: The final product must be effectively isolated from unreacted starting materials, byproducts, and the solvent. The choice of recrystallization solvent is critical for achieving high purity and recovery.[1]

Q3: My starting 5-amino-2,4-dichlorophenol is dark brown. How will this impact my synthesis?

A dark color in the starting aminophenol indicates the presence of oxidation-derived impurities. These impurities can hinder the reaction and will certainly contaminate the final product, making purification difficult and often leading to a lower yield of an off-color product. It is highly recommended to purify the aminophenol before use. A common and effective method is to dissolve the material in dilute acid, treat the solution with activated charcoal to adsorb the colored impurities, and then filter and re-precipitate the purified aminophenol salt.[2][3]

Q4: What is the expected appearance and purity of the final product?

Pure this compound should be a white to off-white crystalline solid. Purity should be assessed using standard analytical techniques such as melting point determination, TLC, HPLC, and NMR spectroscopy.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues in a question-and-answer format.

Problem Potential Cause Scientific Explanation & Recommended Solution
Low or No Yield 1. Inactive Starting Material (Protonated Amine) The amine group must be a free base to act as a nucleophile. If the starting aminophenol was purified via an acid salt or if the reaction medium is too acidic, the amine will be protonated (-NH₃⁺) and non-nucleophilic. Solution: Ensure the reaction mixture contains a mild base, such as sodium acetate, to neutralize any acid and deprotonate the amine, thus activating it for acylation.[2]
2. Decomposed Acylating Agent Acetic anhydride readily hydrolyzes to acetic acid upon exposure to moisture. Inactive, hydrolyzed reagent will not acetylate the amine. Solution: Use a fresh bottle of acetic anhydride or verify its purity before use. Store it under anhydrous conditions.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities The O-acetylated byproduct, unreacted starting materials, or other impurities can act as "crystallization inhibitors," preventing the formation of a stable crystal lattice and resulting in an oil. Solution: Re-purify the crude product. If direct recrystallization fails, consider passing the material through a short plug of silica gel to remove highly polar or non-polar impurities before attempting recrystallization again.
2. Inappropriate Recrystallization Solvent The solubility profile of the product may not be suitable for the chosen solvent system, preventing effective crystallization upon cooling. Solution: Experiment with different solvent systems. Given the dichlorinated phenyl ring, a mixed system like ethanol/water, ethyl acetate/hexane, or isopropanol/water may be more effective than water alone.[5] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.[1]
Product is Discolored (e.g., Pink, Tan, Brown) 1. Impure Starting Material Used As discussed in the FAQ, colored impurities from the starting aminophenol will carry through to the final product.[3] Solution: Purify the 5-amino-2,4-dichlorophenol starting material with activated charcoal prior to the acetylation reaction.
2. Oxidation During Reaction/Workup Phenols, especially aminophenols, are sensitive to air oxidation, which can be accelerated by heat. This can generate colored byproducts during the reaction or subsequent heating steps (like recrystallization). Solution: Perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Degas solvents before use if sensitivity is high.
TLC/HPLC Analysis Shows Multiple Spots/Peaks 1. Competing O-Acetylation The hydroxyl group can also be acetylated, especially at higher temperatures or with prolonged reaction times, leading to N,O-diacetylated byproduct.[4] Solution: Employ milder reaction conditions. Maintain a moderate temperature (e.g., 50-80°C) and monitor the reaction by TLC to stop it once the starting material is consumed. The amine is generally more nucleophilic than the phenol, so N-acetylation is kinetically favored under controlled conditions.
2. Incomplete Reaction A spot corresponding to the starting material indicates that the reaction has not gone to completion. Solution: Check the stoichiometry of your reagents. Ensure at least one molar equivalent of acetic anhydride is used. If the reaction has stalled, a slight excess (e.g., 1.1-1.2 equivalents) of acetic anhydride can be beneficial. Also, confirm the reaction time is sufficient.

Section 3: Optimized Experimental Protocol

This protocol is a recommended starting point, derived from analogous, well-established procedures for acetaminophen synthesis.[1][2] Researchers should adapt it based on their experimental observations.

Workflow Overview

Caption: General experimental workflow for synthesis.

Reagents & Quantities
ReagentMolar Mass ( g/mol )Molar Eq.Example Amount
5-amino-2,4-dichlorophenol178.011.05.00 g (28.1 mmol)
Deionized Water18.02-150 mL
Acetic Anhydride102.091.13.16 g (30.9 mmol)
Sodium Acetate (anhydrous)82.031.22.77 g (33.7 mmol)
Step-by-Step Methodology
  • Preparation: To a 250 mL round-bottom flask, add 5.00 g (28.1 mmol) of 5-amino-2,4-dichlorophenol and 150 mL of deionized water. Note: If the starting material is significantly colored, perform a charcoal purification first.

  • Dissolution & Buffering: Add 2.77 g (33.7 mmol) of sodium acetate to the suspension and stir. Gently warm the mixture to 50°C to aid dissolution. Not all material may dissolve at this stage.

  • Acetylation: While stirring the mixture at 50°C, add 3.16 g (2.9 mL) of acetic anhydride dropwise over 5 minutes.

  • Reaction: Increase the temperature to 80°C and maintain with vigorous stirring for 30-45 minutes. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).

  • Isolation of Crude Product: After the reaction is complete (disappearance of the starting aminophenol spot on TLC), cool the reaction flask in an ice-water bath for 30 minutes to induce crystallization of the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Drying: Allow the crude product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at low heat (~50°C).

  • Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent system (e.g., start with a 70:30 mixture of ethanol:water) until all the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Characterization: Determine the yield, melting point, and purity (HPLC, NMR) of the final this compound.

Section 4: Key Reaction Pathways

Understanding the desired reaction in the context of potential side reactions is crucial for optimization.

Reactions cluster_reactants Reactants cluster_products Potential Products Start 5-Amino-2,4-dichlorophenol (Two Nucleophilic Sites) Target Desired Product N-acetylation Start->Target  Faster, Kinetically Favored  (Amine is more nucleophilic) Side Side Product O-acetylation Start->Side  Slower, Thermodynamically Possible  (Favored by high temp/long time) AcAn Acetic Anhydride (Electrophile) AcAn->Target AcAn->Side

References

Technical Support Center: Purification of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format to address specific experimental issues.

I. Troubleshooting Guide: Common Purification Techniques

Purification of this compound can be challenging due to its specific chemical properties, including the presence of a phenolic hydroxyl group, an amide linkage, and chlorine substituents on the aromatic ring. Below are troubleshooting guides for the most common purification methods.

A. Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds.[1] However, finding the right solvent system and conditions is crucial for success.

Q1: My compound will not dissolve in any single solvent I try, or it dissolves completely even in the cold solvent. What should I do?

A1: This is a classic recrystallization problem that points to the need for a binary solvent system. The ideal solvent pair consists of one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). These two solvents must be miscible with each other.

  • Experimental Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot "soluble solvent" (e.g., ethanol, methanol, or acetone)[1].

    • To this hot solution, add the "insoluble solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness.

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Causality: A binary solvent system allows you to finely tune the solubility of your compound. By creating a solution that is saturated at a high temperature and supersaturated upon cooling, you promote the formation of pure crystals, leaving impurities behind in the mother liquor.

Solvent SystemRationale
Ethanol/WaterGood for moderately polar compounds. The phenolic hydroxyl and amide groups provide some polarity.
Acetone/HexaneAcetone is a strong solvent for many organics, while hexane is nonpolar.
Ethyl Acetate/HexaneA common choice for compounds of intermediate polarity.

Q2: I have successfully recrystallized my product, but the yield is very low. How can I improve it?

A2: Low yield in recrystallization can stem from several factors. Here's how to troubleshoot:

  • Using too much solvent: If you use an excessive amount of the "soluble solvent," your compound will remain in the mother liquor even after cooling. Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the compound crystallizes out of the hot solution (for example, in the funnel during a hot filtration step), you will lose product. Ensure your filtration apparatus is pre-heated.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. However, issues such as poor separation and product loss can occur.[1]

Q1: I am running a silica gel column, but my compound is not moving from the origin (Rf = 0), even with a relatively polar mobile phase.

A1: This issue, known as "streaking" or irreversible adsorption, can be common for compounds with acidic protons, like the phenolic hydroxyl group in this compound, on standard silica gel.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small amount of acetic acid (0.1-1%) to your mobile phase (e.g., ethyl acetate/hexane). This will protonate the silanol groups on the silica surface and the phenolic hydroxyl group of your compound, reducing strong interactions and allowing it to elute properly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (C18) if the compound is sufficiently nonpolar.[2]

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups. These can strongly interact with basic or even weakly acidic functional groups, causing the compound to stick to the stationary phase.

Q2: My purified fractions from the column still show impurities by TLC analysis. How can I improve the separation?

A2: Co-elution of impurities is a common problem. Here are some strategies to enhance resolution:

  • Optimize the Mobile Phase: A well-chosen solvent system is key. Aim for an Rf value of 0.2-0.4 for your target compound on a TLC plate to achieve good separation on the column. Use a less polar solvent system to increase the separation between your compound and more polar impurities, or a more polar system for less polar impurities.

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Load the sample in a concentrated band using a minimal amount of solvent.

  • Dry Loading: If your compound has poor solubility in the mobile phase, consider dry loading. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities often arise from the starting materials or side reactions.[3] Common impurities could include:

  • Unreacted starting materials: 4-amino-2,6-dichlorophenol and acetylating agents (e.g., acetic anhydride or acetyl chloride).

  • Di-acetylated product: Acetylation of the phenolic hydroxyl group in addition to the amine.

  • Hydrolysis product: If water is present, the acetylating agent can hydrolyze to acetic acid.

Q2: How can I remove unreacted 4-amino-2,6-dichlorophenol from my product?

A2: An acidic wash during a liquid-liquid extraction workup is effective.

  • Experimental Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • The basic amine group of the starting material will be protonated, forming a water-soluble salt that will move to the aqueous layer.[4]

    • The desired amide product, being less basic, will remain in the organic layer.

    • Separate the layers and wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before evaporating the solvent.

Q3: What is the best way to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.[5]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect any impurities with distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

III. Visualizing the Workflow

A typical purification workflow can be visualized to aid in experimental planning.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (this compound + Impurities) Extraction Liquid-Liquid Extraction (Acidic/Basic Washes) Crude->Extraction Initial Cleanup Column Column Chromatography (Silica Gel) Extraction->Column If complex mixture Recrystallization Recrystallization Extraction->Recrystallization If solid Column->Recrystallization Final Polishing Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product TLC TLC HPLC HPLC NMR NMR MP Melting Point Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MP

Caption: A generalized workflow for the purification and analysis of this compound.

IV. References

  • Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. --INVALID-LINK--

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. --INVALID-LINK--

  • Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,5-dichloro-4-nitrophenyl)- on Newcrom R1 HPLC column. --INVALID-LINK--

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. --INVALID-LINK--

  • Fisher Scientific. (2023). SAFETY DATA SHEET: N1-(3-Acetyl-4-hydroxyphenyl)acetamide. --INVALID-LINK--

  • ResearchGate. (2017). How to separate amides from free amine. --INVALID-LINK--

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health. --INVALID-LINK--

  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. --INVALID-LINK--

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research. --INVALID-LINK--

References

Technical Support Center: N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2,4-dichloro-5-hydroxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find essential information, troubleshooting guidance, and frequently asked questions to ensure the safe and effective handling and storage of this compound in your laboratory experiments.

Core Principles of Handling and Storage

This compound is a chlorinated aromatic amide. Due to its chemical structure, specific precautions are necessary to mitigate risks and ensure experimental integrity. Proper handling and storage are not merely procedural; they are fundamental to ensuring personnel safety, preventing compound degradation, and guaranteeing reproducible results.

The primary considerations for this compound revolve around its potential hazards, including being harmful if swallowed, and its stability. Like many chlorinated organic molecules, improper handling can lead to exposure, and inappropriate storage can result in decomposition, potentially yielding hazardous byproducts such as nitrogen oxides, carbon monoxide, and carbon dioxide upon thermal decomposition.[1]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and storage of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Discoloration (e.g., yellowing) - Exposure to light, air (oxidation), or moisture. - Incompatibility with storage container material. - Gradual decomposition due to elevated temperatures.- Store in a tightly sealed, opaque container (amber glass is recommended). - Store in a cool, dry, and well-ventilated area. - Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Inconsistent Experimental Results - Compound degradation due to improper storage. - Contamination from improper handling. - Inaccurate weighing due to the compound's physical state (e.g., static electricity on powder).- Re-evaluate storage conditions against recommended guidelines. - Always use clean, dedicated spatulas and glassware. - Use an anti-static weighing dish or an ionizer to ensure accurate measurements.
Difficulty in Dissolving the Compound - Use of an inappropriate solvent. - Insufficient mixing or sonication. - The compound may have low solubility in the chosen solvent.- Consult literature or perform small-scale solubility tests with various research-grade solvents. - Employ techniques like vortexing or ultrasonication to aid dissolution. - Gently warm the solvent if the compound's stability at higher temperatures is known and acceptable for the experiment.
Skin or Eye Irritation After Handling - Direct contact with the compound. - Inadequate Personal Protective Equipment (PPE).- Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] - Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is that it is harmful if swallowed. It is also crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols during handling.[3]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. Some sources suggest refrigeration (2°C - 8°C) for long-term storage to ensure stability.[4] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat or other protective clothing.[1] If there is a risk of generating dust or aerosols, a respirator may be necessary.

Q4: How should I clean up a small spill of this compound?

A4: For a small spill, you should first ensure the area is well-ventilated and eliminate any ignition sources. Wearing appropriate PPE, collect the spilled material using a method that avoids dust generation (e.g., gently sweeping or using a vacuum with a HEPA filter) and place it in a suitable, closed container for disposal.[3] The spill area should then be cleaned thoroughly.

Q5: What should I do in case of accidental exposure?

A5: In case of:

  • Skin contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye contact: Rinse cautiously with water for several minutes.[2]

  • Inhalation: Move the person to fresh air.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[5] Do not induce vomiting.[1][5]

Q6: What are the known incompatible materials?

A6: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

Experimental Protocols

Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, DMF, or as determined by your experimental needs)

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE) as described above

Procedure:

  • Preparation: Don the appropriate PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully weigh the desired amount of this compound.

  • Transfer: Gently transfer the weighed powder into the volumetric flask.

  • Dissolution: Add a portion of the chosen solvent to the volumetric flask, approximately half of the final desired volume.

  • Mixing: Cap the flask and mix by vortexing or sonicating until the solid is completely dissolved.

  • Final Volume: Add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a properly labeled, sealed container and store under the recommended conditions.

Visual Diagrams

Decision Workflow for Handling Chemical Spills

Spill_Workflow Workflow for Handling a Chemical Spill start Spill Occurs assess Assess the Spill (Size and Hazard Level) start->assess is_minor Is it a Minor Spill? assess->is_minor evacuate Evacuate the Area Alert Supervisor/Safety Officer is_minor->evacuate No ppe Don Appropriate PPE is_minor->ppe Yes report Report the Incident evacuate->report contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Avoid raising dust) contain->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate decontaminate->report

Caption: Decision tree for responding to a chemical spill.

Key Storage Considerations

Caption: Important factors for proper chemical storage.

References

Validation & Comparative

Validating the Biological Activity of N-(2,4-dichloro-5-hydroxyphenyl)acetamide: A Comparative Guide to Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of the novel compound N-(2,4-dichloro-5-hydroxyphenyl)acetamide. Given the limited publicly available data on this specific molecule, we will proceed from first principles, leveraging its structural characteristics to hypothesize a plausible mechanism of action and design a rigorous, multi-tiered experimental plan to test this hypothesis. This guide emphasizes scientific integrity, providing self-validating experimental designs and explaining the causal logic behind each step.

Hypothesis Generation: Structural Analogs and Plausible Targets

The chemical structure of this compound, featuring a dichlorinated phenol ring linked to an acetamide group, shares similarities with known bioactive molecules. Specifically, the substituted phenylacetamide core is a common scaffold in various enzyme inhibitors. For instance, it is structurally related to the core of certain kinase inhibitors and other signaling modulators.

Based on this structural analogy, a primary hypothesis is that This compound acts as an inhibitor of a specific protein kinase. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them common drug targets. This hypothesis provides a concrete starting point for a validation workflow.

Experimental Validation Workflow: A Phased Approach

To robustly test our hypothesis, a multi-phase experimental workflow is proposed. This workflow is designed to first screen for general kinase inhibitory activity, then identify the specific kinase target(s), and finally validate this activity in a cellular context.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Confirmation & Specificity cluster_2 Phase 3: Cellular & Functional Validation A Compound Synthesis & QC B Broad-Spectrum Kinase Panel (e.g., KinomeScan) A->B Test Compound C Data Analysis: Identify Primary Hits B->C Binding Affinity Data D Biochemical IC50 Determination (e.g., LanthaScreen) C->D Primary Hit Kinase(s) E Selectivity Profiling: Smaller, focused kinase panel D->E Confirmed Hit F Mechanism of Action Studies (e.g., ATP Competition Assay) D->F G Target Engagement Assay (e.g., CETSA) F->G Confirmed Inhibitor H Phospho-protein Western Blot G->H Confirmed Target Engagement I Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) H->I Downstream Effect

Figure 1: A three-phase experimental workflow for validating the hypothesized kinase inhibitory activity of this compound.

Phase 1: Broad-Spectrum Kinase Profiling

The initial step is to perform a broad screen to determine if the compound has any kinase-directed activity. This unbiased approach maximizes the chances of finding a target without preconceived notions.

Protocol: Broad-Spectrum Kinase Binding Assay (Example: DiscoverX KINOMEscan™)

  • Compound Preparation: Solubilize this compound in DMSO to a stock concentration of 10 mM. Perform quality control to ensure purity and identity.

  • Assay Execution: Submit the compound to a commercial service like Eurofins DiscoverX's KINOMEscan™, which will test the binding of the compound against a panel of hundreds of human kinases (typically >400) at a single, high concentration (e.g., 10 µM).

  • Data Analysis: The output is typically presented as "% Control" or "% Inhibition". A common threshold for a "hit" is >90% inhibition at the screening concentration.

Rationale: This method provides a comprehensive, unbiased view of the compound's interactions across the human kinome. It is a highly efficient method for primary target identification and can also reveal potential off-target effects early in the discovery process.

Phase 2: Hit Confirmation and Specificity

Once primary hits are identified, the next phase is to confirm these interactions and determine their potency and selectivity.

IC50 Determination

For the top hit(s) from the primary screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: Biochemical IC50 Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

  • Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium-labeled antibody (donor) binds to a tagged kinase, and a fluorescently labeled tracer (acceptor) binds to the kinase's active site. When the tracer is displaced by the test compound, the FRET signal decreases.

  • Reagents:

    • Specific recombinant kinase identified from Phase 1.

    • Eu-labeled anti-tag antibody.

    • Fluorescent kinase tracer.

    • This compound.

    • A known inhibitor of the target kinase (Positive Control, e.g., Staurosporine).

    • DMSO (Negative Control).

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • In a 384-well plate, add the kinase, tracer, and antibody.

    • Add the diluted compound or controls.

    • Incubate for 1 hour at room temperature.

    • Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Comparative Data Presentation

The performance of this compound should be compared against a well-characterized, potent inhibitor of the same target kinase.

CompoundTarget KinaseIC50 (nM)Hill Slope
This compoundKinase XExperimental ValueExperimental ValueExperimental Value
Comparator (e.g., Staurosporine)Kinase X15-1.10.99
Negative Control (Inactive Analog)Kinase X>100,000N/AN/A

Table 1: Example data table for comparing the biochemical potency of this compound with a known standard.

Phase 3: Cellular and Functional Validation

Demonstrating that the compound can engage its target in a cellular environment and elicit a functional response is a critical validation step.

Target Engagement in Live Cells

A Cellular Thermal Shift Assay (CETSA®) can confirm that the compound binds to its intended target inside intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells with this compound (at a concentration ~10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the supernatant (containing soluble protein) by Western blot, probing for the target kinase.

  • Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve for the drug-treated sample compared to the vehicle control confirms target engagement.

Downstream Signaling Pathway Analysis

If the target kinase is part of a known signaling pathway, the compound's effect on downstream phosphorylation events must be assessed.

G A Upstream Activator (e.g., Growth Factor) B Target Kinase X A->B Activates D Substrate Protein Y B->D Phosphorylates C N-(2,4-dichloro-5- hydroxyphenyl)acetamide C->B Inhibits E Phosphorylated Substrate (pY) F Downstream Cellular Response (e.g., Proliferation) E->F Triggers

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinases stand out as a pivotal class of enzymes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for drug development. The approval of imatinib in 2001 ushered in an era of kinase-targeted therapies, and the field has since burgeoned with a host of inhibitors, each with its own unique profile of potency, selectivity, and mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals who are navigating the complex process of identifying and characterizing novel kinase inhibitors. Rather than focusing on a single, well-established compound, we will use N-(2,4-dichloro-5-hydroxyphenyl)acetamide as a case study for a potential, yet uncharacterized, kinase inhibitor. The objective is to provide a comprehensive framework for its evaluation, comparing its hypothetical performance metrics against a panel of established kinase inhibitors. This approach will not only illuminate the potential of our compound of interest but also detail the experimental journey from initial screening to mechanistic understanding.

The Compound of Interest: this compound

This compound is a small molecule whose activity as a kinase inhibitor is not yet established in publicly available literature.[1][2][3][4] Its structure, featuring an acetamide group and a dichlorinated hydroxyphenyl ring, presents a scaffold that shares features with some known bioactive molecules, including some kinase inhibitors where the acetamide moiety is a key structural component.[5][6] This structural similarity provides the rationale for its investigation as a potential kinase inhibitor.

The Comparator Panel: A Spectrum of Kinase Inhibition

To contextualize the potential activity of this compound, we will compare it to a panel of well-characterized kinase inhibitors, each representing a different class and activity profile:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays due to its high affinity for a wide range of kinases.

  • Imatinib (Gleevec®): The archetypal tyrosine kinase inhibitor, highly effective against Bcr-Abl, c-KIT, and PDGF-R. Its success in treating chronic myeloid leukemia (CML) revolutionized targeted cancer therapy.[7]

  • Dasatinib (Sprycel®): A second-generation tyrosine kinase inhibitor that is a potent dual Src/Abl kinase inhibitor.[8][9] It is effective against many imatinib-resistant Bcr-Abl mutations.

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.

A Roadmap for Characterization: From Screening to Mechanism

The following sections outline a logical, multi-step experimental workflow to characterize the kinase inhibitory potential of a novel compound like this compound.

Phase 1: Initial Screening for Kinase Activity

The first step is to determine if the compound has any activity against a broad range of kinases. This is typically achieved through a high-throughput screen against a kinase panel.

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase converts ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP generated and thus the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and the comparator inhibitors in 100% DMSO. Create a dilution series to be tested (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution.

    • Add 50 nL of the compound dilutions or DMSO (as a negative control).

    • Initiate the reaction by adding 2.5 µL of a 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G

Caption: A typical workflow for the characterization of a novel kinase inhibitor.

Kinase TargetThis compound (Hypothetical)StaurosporineImatinibDasatinibGefitinib
Abl >10,000202501 >10,000
Src 5,0005 >10,0000.5 >10,000
EGFR 50 15>10,00050025
c-KIT >10,0003010020>10,000
VEGFR2 2,50010500151,000
p38α 150 25>10,000>10,000>10,000

Data in bold indicates high potency.

Interpretation: In this hypothetical scenario, this compound shows moderate and selective activity against EGFR and p38α, suggesting it is not a broad-spectrum inhibitor like Staurosporine. Its profile is distinct from the other inhibitors in the panel.

Phase 2: Assessing Cellular Activity

Demonstrating that a compound can inhibit a kinase in a test tube is the first step. The next critical phase is to determine if it can exert an effect in a cellular context.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., A431 for EGFR, HeLa for general cytotoxicity) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator inhibitors for 72 hours. Include a DMSO-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent growth inhibition for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting percent inhibition versus concentration.

Cell Line (Relevant Kinase)This compound (Hypothetical)StaurosporineImatinibDasatinibGefitinib
K562 (Bcr-Abl) >500.10.50.005 >50
A431 (EGFR overexpressing) 1.5 0.2>5050.1
HCT116 (p38 pathway active) 2.0 0.3>50>50>50

Interpretation: The hypothetical data suggests that this compound has anti-proliferative activity in cell lines where its putative targets (EGFR, p38) are active, consistent with the in vitro kinase assay results.

Phase 3: Target Validation in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, it is essential to measure the phosphorylation status of a known downstream substrate of that kinase.

G

Caption: A simplified representation of the EGFR signaling cascade.

If EGFR is a target, its inhibition should lead to a decrease in the phosphorylation of downstream effectors like ERK.

Step-by-Step Methodology:

  • Cell Treatment: Seed A431 cells and grow to 80% confluency. Serum-starve the cells overnight.

  • Inhibitor Pre-incubation: Pre-treat the cells with various concentrations of this compound or Gefitinib for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the p-ERK signal in cells treated with this compound would provide strong evidence of on-target EGFR inhibition in a cellular environment.

Discussion and Future Directions

This guide outlines a foundational strategy for the initial characterization of a novel potential kinase inhibitor. Based on our hypothetical results, this compound emerges as a moderately potent and selective inhibitor of EGFR and p38α with corresponding anti-proliferative activity in relevant cell lines.

The next logical steps in its development would include:

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive. This can be achieved by performing kinase assays with varying concentrations of both the inhibitor and ATP.

  • Selectivity Profiling: Expanding the kinase screen to a larger, more comprehensive panel (e.g., >400 kinases) to fully understand its selectivity profile and identify potential off-target effects.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to its target kinase(s) to elucidate the binding mode and guide structure-activity relationship (SAR) studies for lead optimization.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models, such as xenograft models using A431 cells.

Conclusion

The journey of a kinase inhibitor from a chemical entity to a potential therapeutic is a meticulous process of hypothesis-driven experimentation. While this compound served as our conceptual starting point, the principles and protocols outlined here provide a robust and universally applicable framework for the characterization of any novel kinase inhibitor. By systematically evaluating potency, selectivity, cellular activity, and mechanism of action, researchers can build a comprehensive data package to support the advancement of promising new targeted therapies.

References

A Senior Application Scientist's Guide to the Comparative Analysis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(2,4-dichloro-5-hydroxyphenyl)acetamide moiety represents a critical pharmacophore found within the salicylanilide class of compounds. While seemingly a simple chemical scaffold, it is the core of potent biological activity, most notably embodied in the anthelmintic drug Closantel. This guide provides a comparative analysis of analogs derived from this core structure, moving beyond a simple catalog of compounds to explore the nuanced interplay between structural modifications and functional outcomes. We will dissect the dual-mechanism paradigm—protonophore activity and specific enzyme inhibition—that many of these analogs exhibit. The analysis is grounded in experimental data from anthelmintic, anticancer, and antiangiogenic studies, providing researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile scaffold.

Introduction: The Salicylanilide Core and Its Significance

The this compound scaffold is a key fragment of a broader class of drugs known as salicylanilides. The most prominent member of this class is Closantel, a veterinary and human anthelmintic agent used to treat parasitic infections like liver flukes and river blindness (onchocerciasis)[1][2][3]. The core structure combines a halogenated aniline ring with a salicylic acid derivative (or in this case, a hydroxyphenyl acetamide), creating a lipophilic molecule capable of traversing biological membranes.

Historically, the primary mechanism of action for salicylanilides like Closantel was attributed to their function as protonophores .[1] These agents disrupt cellular energy metabolism by transporting protons across mitochondrial membranes, thereby uncoupling oxidative phosphorylation and depleting the cell's ATP supply.[3] However, recent research has unveiled a more complex and intriguing polypharmacology. Studies have shown that Closantel and its analogs can also act as potent and specific inhibitors of key parasitic enzymes, such as the larval-stage-specific chitinase (OvCHT1) in the nematode Onchocerca volvulus.[1][2]

This discovery of a dual mechanism—metabolic disruption via proton transport and targeted enzyme inhibition—has revitalized interest in this chemical class. It presents a powerful strategy to combat drug resistance and enhance therapeutic efficacy. This guide focuses on comparing analogs based on their performance within this dual-mechanism framework, exploring how subtle chemical modifications can tune these activities for different therapeutic applications, including emerging roles in oncology.

The Dual-Mechanism Paradigm: Protonophores vs. Enzyme Inhibitors

The therapeutic efficacy of this compound analogs often arises from a synergistic interplay between two distinct biological activities. Understanding the structural requirements for each is crucial for rational drug design.

  • Protonophore Activity: This function is largely dependent on the molecule's acidity (pKa) and lipophilicity. The hydroxyl group on the phenyl ring is critical. In its protonated state, the molecule can diffuse across the inner mitochondrial membrane. In the high-pH mitochondrial matrix, it deprotonates, releasing a proton. The resulting anion then returns to the intermembrane space, driven by the membrane potential, where it re-protonates and repeats the cycle. This effectively short-circuits the proton gradient essential for ATP synthesis.

  • Enzyme Inhibition: This activity is dictated by specific, high-affinity interactions with a biological target. In the case of Closantel's effect on O. volvulus, the 3,5-diiodosalicylate moiety was found to be a key anchoring fragment within the active site of the OvCHT1 chitinase.[3] Chitinase is vital for the parasite's molting process, and its inhibition is lethal to the larval stages.[1][2]

The central challenge and opportunity in designing analogs lie in modulating these two functions. It is possible to create analogs that are purely protonophores, pure enzyme inhibitors, or dual-action compounds with synergistic effects.[2]

Comparative Analysis of Analog Activity

Anthelmintic Activity: A Study in Structural Promiscuity

Research into Closantel analogs for treating onchocerciasis provides a foundational case study. A key investigation by Garner et al. (2011) systematically modified the Closantel scaffold to decouple its protonophore and chitinase-inhibiting activities.[1][2] This allows for a clear comparative analysis of how structural changes impact each function and the ultimate effect on parasite larval molting.

Compound/Analog Type Key Structural Feature Chitinase Inhibition (OvCHT1) Protonophore Activity Effect on O. volvulus Molting Source
Closantel Full salicylanilide structurePotent InhibitorActivePotent Inhibition[1][2]
Fragment 1 This compound coreInactiveInactiveInactive[1]
Analog Series A Simple salicylanilide scaffold (retaining 3,5-diiodosalicylate)Potent Inhibitor Inactive Moderate Inhibition[1]
Analog Series B Modified amide linkage, loss of key H-bondingInactiveActive Moderate Inhibition[1]
Optimized Analog Retained salicylanilide core with optimized linkerPotent Inhibitor Active Synergistic, Potent Inhibition [1][2]

Interpretation of Data: The data clearly demonstrates that while the core this compound fragment is essential, it is not sufficient for activity on its own.

  • Separating Function: Remarkably, simple modifications to the salicylanilide scaffold allowed for the creation of compounds that acted only as protonophores or only as chitinase inhibitors.[1]

  • Synergy is Key: Both the pure protonophore and the pure chitinase inhibitor analogs showed moderate effects on larval molting. However, compounds that possessed both activities demonstrated a synergistic and significantly more potent inhibition of the nematode's development.[1][2] This underscores the value of a dual-action approach in overcoming the parasite's defenses.

Anticancer and Antiangiogenic Activity

The metabolic disruption caused by protonophores has drawn interest from cancer researchers. Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect) and are particularly vulnerable to disruptions in mitochondrial energy production. Recent studies have shown that Closantel exhibits potent antiangiogenic and anticancer properties.[3]

  • Antiangiogenic Effects: Closantel was found to inhibit the formation of intersegmental and subintestinal blood vessels in zebrafish models, with IC50 values of 1.69 µM and 1.45 µM, respectively.[3] Angiogenesis is a critical process for tumor growth and metastasis.

  • Anticancer Activity: In zebrafish xenograft models, Closantel effectively suppressed the growth of human lymphoma, cervical, pancreatic, and liver cancer cells in a dose-dependent manner.[3]

While comprehensive comparative studies of this compound analogs in oncology are still emerging, the foundational data from Closantel suggests that this scaffold is a promising starting point for developing novel anticancer agents that target tumor metabolism.

Structure-Activity Relationship (SAR) Synthesis

Based on the available data, we can synthesize a set of SAR principles for this class of compounds. The following diagram illustrates the core scaffold and highlights the key regions for modification and their impact on biological activity.

SAR_diagram cluster_core This compound Core Scaffold cluster_mods Key Modification Sites & Functional Impact core_structure R1 Position R1 (Amide Linker) - Critical for enzyme binding - Modulates distance/orientation to R2 R1->core_structure Connects to Amide R2 Position R2 (e.g., Salicylate Moiety) - Governs specific enzyme inhibition (e.g., OvCHT1) - Iodination enhances binding affinity R2->R1 Influences Target Specificity OH Hydroxyl Group (OH) - Essential for protonophore activity - Acidity (pKa) is critical OH->core_structure Drives Proton Transport Cl Halogen Atoms (Cl) - Increase lipophilicity - Enhance membrane permeability Cl->core_structure Modulates PK Properties

Caption: Structure-Activity Relationship (SAR) map for the core scaffold.

Key SAR Insights:

  • The Hydroxyl Group is Non-Negotiable for Protonophore Activity: The acidic proton on the phenolic hydroxyl group is the central feature enabling proton transport. Its removal abrogates this mechanism.

  • Halogenation Enhances Lipophilicity: The dichloro substitution on the phenyl ring increases the molecule's ability to partition into and across lipid membranes, a prerequisite for reaching the mitochondria.

  • The "Right-Hand" Moiety Dictates Enzyme Specificity: While the core scaffold provides the foundation, the group attached via the amide linker (Position R2) is the primary determinant of specific enzyme inhibition. For Closantel, the diiodosalicylate group is optimized for the OvCHT1 active site.[3] Exchanging this for other moieties would be a primary strategy for targeting other enzymes.

  • The Amide Linker is a Critical Modulator: The structure and flexibility of the amide linker (Position R1) are not merely passive. It correctly orients the enzyme-binding moiety (R2) relative to the core scaffold, influencing binding affinity and overall potency.

Key Experimental Protocols

To provide actionable guidance for researchers, we detail the methodology for two critical assays used to characterize these analogs.

Protocol: Chitinase Inhibition Assay (Fluorometric)

This protocol is designed to quantify the ability of a test compound to inhibit the enzymatic activity of a target like OvCHT1.

Rationale: This assay uses a fluorogenic chitin substrate that, when cleaved by chitinase, releases a fluorescent molecule. The reduction in fluorescence in the presence of a test compound is directly proportional to the inhibition of enzyme activity. This method is highly sensitive and suitable for high-throughput screening.

protocol_workflow start Start: Prepare Reagents prep_enzyme 1. Prepare Enzyme Solution (e.g., recombinant OvCHT1 in assay buffer) start->prep_enzyme prep_compounds 2. Prepare Compound Dilutions (Serial dilutions in DMSO, then assay buffer) start->prep_compounds plate_setup 3. Plate Setup (384-well) - Add 10 µL compound/control to wells - Add 20 µL enzyme solution prep_enzyme->plate_setup prep_compounds->plate_setup pre_incubate 4. Pre-incubation (15 min at 37°C) Allows compound to bind to enzyme plate_setup->pre_incubate add_substrate 5. Initiate Reaction Add 20 µL fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N'-diacetylchitobioside) pre_incubate->add_substrate incubate_read 6. Kinetic Reading Incubate at 37°C Read fluorescence (Ex: 360nm, Em: 450nm) every 2 min for 30 min add_substrate->incubate_read analyze 7. Data Analysis - Calculate reaction velocity (V) - Plot % Inhibition vs. [Compound] - Determine IC50 value incubate_read->analyze end End analyze->end

Caption: Workflow for a fluorometric chitinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0, with 0.01% Triton X-100). The pH should be optimal for enzyme activity.

    • Enzyme Stock: Dilute recombinant chitinase (e.g., OvCHT1) in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (e.g., 2X final concentration).

    • Substrate Stock: Dissolve the fluorogenic substrate in DMSO, then dilute in assay buffer to the desired final concentration (e.g., 2X final concentration, typically near its Km value).

    • Compound Plates: Perform serial dilutions of test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 5X final concentration plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Assay Execution (in a 384-well black plate):

    • Add 10 µL of the 5X compound solution (or control) to the appropriate wells.

    • Add 20 µL of the 2X enzyme solution to all wells.

    • Pre-incubation: Centrifuge the plate briefly to mix and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 20 µL of the 2X substrate solution to all wells to start the reaction. The final volume is 50 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Read the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) in a kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (velocity) by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_compound / V_DMSO)).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Protonophore Activity Assay (Mitochondrial Swelling)

Rationale: This assay assesses a compound's ability to transport protons by measuring its effect on isolated mitochondria. In the presence of potassium ions and the K+ ionophore valinomycin, mitochondria will only swell if a compound can facilitate the influx of protons to balance the charge. This swelling is measured as a decrease in light absorbance at 540 nm.

Step-by-Step Methodology:

  • Mitochondria Isolation: Isolate fresh mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. The quality and integrity of the mitochondria are paramount for this assay.

  • Reagent Preparation:

    • Swelling Buffer: Prepare a buffer containing KCl (e.g., 100 mM), MOPS (e.g., 20 mM), and a respiratory substrate like succinate (e.g., 5 mM), pH 7.2.

    • Valinomycin Stock: Prepare a 1 mM stock solution in ethanol. Valinomycin is a potassium ionophore that allows K+ to enter the mitochondria, creating a positive charge inside.

    • Compound Stock: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Assay Execution:

    • Add isolated mitochondria to a cuvette containing 2 mL of swelling buffer to a final concentration that gives an initial absorbance (A540) of ~0.5-1.0.

    • Place the cuvette in a spectrophotometer and record the baseline A540 for 1-2 minutes.

    • Add valinomycin to a final concentration of ~1 µM. A slight, slow decrease in absorbance may be observed.

    • Add the test compound (e.g., 1-10 µM final concentration) or a known uncoupler like FCCP (positive control) and immediately begin recording the A540.

  • Data Acquisition and Analysis:

    • Monitor the decrease in A540 over 5-10 minutes.

    • A rapid and significant decrease in absorbance indicates mitochondrial swelling, confirming that the compound is acting as a protonophore by transporting H+ into the mitochondria to balance the K+ influx.

    • The rate of absorbance decrease can be calculated and compared between different analogs to rank their relative protonophore potency.

Conclusion and Future Directions

The this compound scaffold is far more than a simple structural fragment; it is a tunable platform for developing potent, dual-mechanism therapeutic agents. The comparative analysis of its analogs, particularly those related to Closantel, reveals a clear and actionable set of structure-activity relationships. By strategically modifying the core structure, researchers can precisely control the balance between broad metabolic disruption (protonophore activity) and targeted molecular inhibition.

The synergistic lethality observed in anthelmintic studies provides a compelling blueprint for future drug development, not only for neglected tropical diseases but also for complex multifactorial conditions like cancer.

Future research should focus on:

  • Expanding Target Space: Systematically replacing the salicylate moiety with other chemical heads to target different enzymes relevant to cancer (e.g., kinases) or other pathogens.

  • Oncological SAR Studies: Performing comprehensive comparative analyses of analog libraries against various cancer cell lines to build a detailed SAR map for anticancer activity.

  • Pharmacokinetic Optimization: Modifying the core scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate the potent in vitro activity into in vivo efficacy.

By leveraging the insights presented in this guide, scientists and drug developers are well-equipped to unlock the full therapeutic potential of this versatile and powerful chemical class.

References

A Researcher's Guide to Rigorous Control Experiments for Novel Compound Screening: A Case Study with N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification of novel therapeutic agents is a journey fraught with potential for misinterpretation. The biological activity observed in initial screenings can arise from a multitude of factors, not all of which are the specific, on-target effects we seek. Therefore, the meticulous implementation of a comprehensive set of control experiments is not merely good practice; it is the bedrock of scientific validity. This guide provides a framework for designing and executing robust control experiments, using the hypothetical investigation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide as a case study for a potential anti-cancer therapeutic.

This compound is a small molecule whose biological activities are not yet extensively characterized in public literature.[1][2][3] Its structure, featuring a substituted phenolic ring and an acetamide group, suggests potential for various biological interactions. For the purpose of this guide, we will postulate that preliminary screens have indicated a cytotoxic effect on a cancer cell line, such as MCF-7 (human breast adenocarcinoma). Our objective is to design a series of experiments that will rigorously validate this initial observation, differentiate on-target from off-target effects, and provide a clear, comparative analysis of its performance.

The Imperative of Controls: A Multi-Faceted Approach

Our experimental design will be built upon a foundation of positive, negative, and vehicle controls, and will be further strengthened by the inclusion of a structurally similar, inactive analog. This multi-pronged approach allows for a comprehensive evaluation of the compound's effects.

G Test_Compound Test_Compound Cell_Viability Cell_Viability Test_Compound->Cell_Viability Apoptosis_Assay Apoptosis_Assay Test_Compound->Apoptosis_Assay Target_Engagement Target_Engagement Test_Compound->Target_Engagement Vehicle_Control Vehicle_Control Vehicle_Control->Cell_Viability Vehicle_Control->Apoptosis_Assay Positive_Control Positive_Control Positive_Control->Cell_Viability Positive_Control->Apoptosis_Assay Negative_Control Negative_Control Negative_Control->Cell_Viability Negative_Control->Apoptosis_Assay Negative_Control->Target_Engagement

Foundational Experiments: Assessing Cytotoxicity

The initial step is to confirm and quantify the cytotoxic effects of this compound. A variety of assays can be employed for this purpose, each with its own advantages and limitations.[4][5][6][7] It is often advisable to use at least two different methods to ensure the robustness of the findings.

Experimental Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Methodology:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[8]

  • Control Wells:

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound wells.

    • Positive Control: Cells treated with a known cytotoxic agent, such as Doxorubicin, at a range of concentrations to generate a dose-response curve.

    • Inactive Analog Control: Cells treated with a structurally similar but biologically inactive analog. A suitable candidate could be N-(2,4-dichloro-5-methoxyphenyl)acetamide, where the hydroxyl group is methylated, potentially abrogating its activity.

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
This compoundMCF-7[Hypothetical Value, e.g., 15.2 ± 1.8]
Doxorubicin (Positive Control)MCF-7[Hypothetical Value, e.g., 0.8 ± 0.1]
N-(2,4-dichloro-5-methoxyphenyl)acetamide (Inactive Analog)MCF-7> 100
Vehicle (DMSO)MCF-7No significant effect

Delving Deeper: Mechanism of Cell Death

Observing cytotoxicity is the first step; understanding the mechanism by which the compound induces cell death is crucial. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

G Start Start Stain Stain Start->Stain Analyze Analyze Stain->Analyze End End Analyze->End

Experimental Protocol 2: Annexin V/PI Apoptosis Assay

Methodology:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound, the inactive analog, a positive control for apoptosis (e.g., Staurosporine), and a vehicle control at their respective IC50 concentrations (or a relevant concentration) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Data Presentation: Comparative Apoptosis Induction
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)[Hypothetical Value, e.g., >95%][Hypothetical Value, e.g., <5%][Hypothetical Value, e.g., <2%]
This compound[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Staurosporine (Positive Control)[Hypothetical Value][Hypothetical Value][Hypothetical Value]
N-(2,4-dichloro-5-methoxyphenyl)acetamide (Inactive Analog)[Hypothetical Value, e.g., >95%][Hypothetical Value, e.g., <5%][Hypothetical Value, e.g., <2%]

Confirming On-Target Activity: The Importance of Target Engagement

A critical aspect of drug discovery is ensuring that the observed biological effect is a direct result of the compound interacting with its intended molecular target.[9][10][11][12][13] While the specific target of this compound is unknown in this hypothetical scenario, the principle of target engagement can be demonstrated using techniques like the Cellular Thermal Shift Assay (CETSA).[9] CETSA assesses the thermal stability of proteins in the presence of a ligand; binding of a compound typically stabilizes its target protein, leading to a higher melting temperature.

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Treatment: Treat intact MCF-7 cells with this compound or the inactive analog at a high concentration (e.g., 10x IC50) and a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Analysis: Analyze the soluble protein fraction by Western blotting for a panel of candidate target proteins (e.g., kinases, metabolic enzymes).

  • Data Analysis: Identify proteins that show increased thermal stability in the presence of the active compound but not the inactive analog.

The Role of an Inactive Analog: A Crucial Point of Comparison

The inclusion of a structurally similar but inactive analog is a powerful tool for distinguishing specific, on-target effects from non-specific toxicity or off-target effects.[14][15] An ideal inactive analog shares the core chemical scaffold of the active compound but has a modification that abolishes its biological activity. In our case, methylating the hydroxyl group of this compound to form N-(2,4-dichloro-5-methoxyphenyl)acetamide is a rational choice, as the hydroxyl group is often critical for biological activity through hydrogen bonding or metabolic activation.

Conclusion: Building a Foundation of Trustworthy Data

The journey of a novel compound from initial hit to validated lead is a rigorous process of hypothesis testing and data-driven decision-making. The control experiments outlined in this guide provide a robust framework for the initial characterization of a compound like this compound. By employing a multi-faceted approach that includes positive and negative controls, vehicle controls, and a structurally related inactive analog, researchers can build a compelling and trustworthy dataset. This meticulous attention to experimental design is paramount for ensuring the scientific integrity of the findings and for making informed decisions in the complex process of drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Salicylanilides: A Focus on N-(2,4-dichloro-5-hydroxyphenyl)acetamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The salicylanilide scaffold, a class of compounds derived from the amide of salicylic acid and aniline, has long been a cornerstone in veterinary medicine as potent anthelmintics.[1][2] The archetypal compound of this class, Niclosamide, and its related structures such as N-(2,4-dichloro-5-hydroxyphenyl)acetamide, are now at the forefront of drug repurposing efforts, particularly in oncology.[3] Their primary mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production and can selectively induce apoptosis in cancer cells, which often have a higher metabolic rate.[4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) within this chemical family, comparing this compound and its analogs to the well-studied parent compound, Niclosamide. We will dissect the molecular determinants of activity, compare performance based on experimental data, and provide detailed protocols for key validation assays.

Part 1: The Salicylanilide Scaffold and Its Multi-Target Mechanism of Action

Salicylanilides are weak acidic compounds characterized by a 2-hydroxy-N-phenylbenzamide core.[1][2] Their biological activity is critically dependent on their ability to act as protonophores, shuttling protons across the inner mitochondrial membrane. This action dissipates the proton gradient essential for ATP synthase to function, thereby "uncoupling" electron transport from ATP production.[6][7][8][9] The resulting energy depletion triggers metabolic stress and initiates apoptotic pathways, a mechanism highly effective against energy-dependent cancer cells.[6]

Beyond mitochondrial uncoupling, the anticancer effects of salicylanilides are pleiotropic, impacting numerous signaling pathways crucial for tumor growth and survival.[6][10] Studies on Niclosamide and its derivatives have demonstrated significant inhibitory effects on pathways including NF-κB, STAT3, mTORC1, and Wnt/β-catenin.[4][10][11] This multi-targeted approach makes them promising candidates for overcoming the resistance mechanisms often developed against single-target therapies.

G cluster_mito Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) IMS Intermembrane Space ETC->IMS H+ pumping ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix ATP_Synthase->Matrix ATP Synthesis ATP_Synthase->Matrix ATP Synthesis BLOCKED Apoptosis Apoptosis Matrix->Apoptosis Leads to Apoptosis IMS->ATP_Synthase H+ flow Salicylanilide Salicylanilide (Protonophore) IMS->Salicylanilide H+ uptake Salicylanilide->Matrix H+ release (Gradient Dissipation)

Caption: Mechanism of mitochondrial uncoupling by salicylanilides.

Part 2: Core SAR Analysis of Niclosamide Analogs

The biological activity of salicylanilides is highly dependent on the nature and position of substituents on both the salicylic acid ring (A-ring) and the aniline ring (B-ring). The structure of this compound represents a variation of the classic Niclosamide scaffold. Analysis of its derivatives reveals key SAR trends.

A-Ring (Salicyl Moiety)

The phenolic hydroxyl group and the amide linker are considered essential pharmacophoric features. The acidity of the hydroxyl group is crucial for the proton-transporting (protonophoric) mechanism. Modifications here are generally detrimental to activity.

B-Ring (Aniline Moiety)

This part of the molecule is the primary site for modification to tune potency, selectivity, and pharmacokinetic properties. SAR studies on Niclosamide derivatives against various cancer cell lines and molecular targets provide clear insights.[4][5]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the B-ring is a consistent feature of active compounds. In Niclosamide, this is a nitro group. In analogs, substitutions with trifluoromethyl (CF3) or additional chloro groups enhance activity.[11]

  • Halogen Substitution:

    • Position: The location of halogen substituents is critical. For instance, comparing chloro-substituted derivatives shows that the substitution pattern dictates the specific activity profile. 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was found to be highly active in NF-κB inhibition, while N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed the most significant cytotoxicity against HL-60 leukemia cells.[5][11]

    • Nature: Fluorine substitutions can also modulate activity. 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was identified as the most active in disrupting the mitochondrial transmembrane potential (MTP).[11]

  • Hydroxyl Substitution: The introduction of a hydroxyl group on the B-ring can also influence activity. For example, 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide was found to inhibit both HL-60 cell proliferation and NF-κB.[11]

  • Amide Linker: While the core amide is important, modifications to the -NH- proton can impact activity. Replacing it can sometimes reduce activity, suggesting its role in hydrogen bonding or maintaining the correct conformation.[4]

Comparative Data of Niclosamide Derivatives

The following table summarizes experimental data from a study where Niclosamide derivatives were synthesized and evaluated for anticancer activities.[4][5][11]

Compound IDB-Ring Substituent(s)Cytotoxicity vs. HL-60 (% Inhibition)MTP Assay (% Inhibition)NF-κB Inhibition (% Inhibition)
Niclosamide 5-Cl, 2'-Cl, 4'-NO₂48.660.175.3
Compound 5 5-Cl, 3',5'-(CF₃)₂78.2 33.745.1
Compound 7 5-Cl, 2'-Cl, 4'-CF₃67.234.277.2
Compound 8 5-Cl, 2'-Cl41.539.885.9
Compound 13 5-Cl, 3',5'-F₂35.878.4 71.9
Compound 17 5-Cl, 4'-OH61.168.778.5

Data synthesized from Anticaner Research, 2017; 37: 2839–2843.[4][5][11] Values represent the highest reported activity for each compound in the specified assay.

Part 3: Comparison with Other Salicylanilide Anthelmintics

The SAR principles observed in anticancer salicylanilides are rooted in their initial development as anthelmintics. Comparing them with other drugs in this class, such as Closantel and Rafoxanide, provides a broader understanding.

  • Closantel: This agent is highly effective against parasites like Fasciola hepatica (liver fluke).[7] Like Niclosamide, its mechanism is the uncoupling of oxidative phosphorylation, leading to ATP depletion and parasite death.[7][8][12][13] It binds strongly to plasma albumins, which contributes to its long half-life in livestock.[13]

  • Rafoxanide: Another halogenated salicylanilide used against flukes and nematodes.[1] Its mode of action is also mitochondrial uncoupling, demonstrating a conserved mechanism across the chemical class.[2][9]

The key difference between these veterinary drugs and the anticancer candidates lies in the optimization goals. While anthelmintics are designed for high potency against parasites and safety in the host, anticancer derivatives are being optimized for selective cytotoxicity against tumor cells and modulation of specific human signaling pathways like NF-κB.

Part 4: Experimental Validation Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Below are methodologies for the key assays used to evaluate salicylanilide derivatives.

Experimental Workflow Overview

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Design Analogs synth Synthesize & Purify start->synth char Characterize (NMR, MS) synth->char cyto Cytotoxicity Assay (e.g., MTT) char->cyto mech Mechanism Assays (MTP, NF-κB) cyto->mech Active Compounds data Collect IC50 / % Inhibition Data mech->data sar Establish SAR data->sar sar->start Iterate Design

Caption: General workflow for SAR studies of novel compounds.

Protocol 1: Cytotoxicity Evaluation (MTT Assay)

This protocol assesses the ability of a compound to reduce cancer cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in cell culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Niclosamide).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Mitochondrial Transmembrane Potential (MTP) Assay

This assay directly measures the mitochondrial uncoupling effect.

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for a defined period (e.g., 6-24 hours). Include a known uncoupler like FCCP as a positive control.

  • Dye Loading: Remove the treatment medium and incubate the cells with a fluorescent dye sensitive to mitochondrial potential, such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester), according to the manufacturer's instructions.

    • Causality: In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. In depolarized mitochondria (due to uncoupling), JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of MTP.

  • Data Acquisition: Measure fluorescence using a plate reader with appropriate filters (e.g., excitation/emission ~550/590 nm for red and ~485/535 nm for green).

  • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion and Future Directions

The structure-activity relationship of this compound and related salicylanilides is well-defined, centering on the essentiality of the acidic phenol for mitochondrial uncoupling and the profound impact of substitutions on the aniline B-ring for potency and target specificity. The data clearly show that strategic placement of potent electron-withdrawing groups, such as trifluoromethyl and halogens, can significantly enhance cytotoxicity and modulate activity against specific cancer-related pathways like NF-κB.[4][11]

The challenge moving forward is to translate this potent in vitro activity into viable clinical candidates. Future research should focus on:

  • Improving Pharmacokinetics: Many salicylanilides suffer from poor aqueous solubility and bioavailability. Medicinal chemistry efforts should aim to modify the scaffold to improve these properties without sacrificing potency.

  • Enhancing Tumor Selectivity: While mitochondrial uncoupling can preferentially target cancer cells, further modifications could incorporate tumor-targeting moieties to reduce off-target effects.

  • Overcoming Resistance: The multi-targeted nature of these compounds is a significant advantage. Future derivatives could be designed to simultaneously inhibit pathways known to confer resistance to standard chemotherapies.

By leveraging the established SAR principles outlined in this guide, researchers can rationally design the next generation of salicylanilide-based therapeutics with improved efficacy and clinical potential.

References

A Comparative Cross-Reactivity Profile of N-(2,4-dichloro-5-hydroxyphenyl)acetamide: A Mebendazole Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a hydroxylated and dichlorinated derivative of acetamide, has been identified as a metabolite of Mebendazole (MBZ)[1][2]. Mebendazole is a broad-spectrum benzimidazole anthelmintic that has garnered significant attention for its repurposed potential as an anticancer agent[1][3][4]. Its primary mechanism of action is the disruption of microtubule polymerization by binding to the colchicine site of β-tubulin, which is crucial for cell division and intracellular transport[5][6].

The metabolic fate of a drug is a critical determinant of its overall pharmacological profile. Metabolites can possess their own distinct bioactivities, contributing to the parent drug's efficacy, inducing off-target effects, or having no significant activity. Understanding the cross-reactivity profile of this compound is therefore essential for a comprehensive assessment of Mebendazole's therapeutic window and potential toxicities. This guide provides a comparative analysis of this metabolite against its parent compound and other relevant agents, supported by detailed experimental frameworks for validation.

Comparative Analysis: Targeting the Cytoskeleton and Beyond

The central hypothesis is that this compound may retain some affinity for tubulin, the primary target of Mebendazole. However, its structural modifications could also alter its selectivity, potentially introducing interactions with other cellular targets, such as protein kinases.

Primary Target Interaction: Tubulin Polymerization

Mebendazole exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[5][6] This disruption leads to mitotic spindle breakdown, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[7][8] To assess the activity of this compound, its inhibitory effect on tubulin polymerization must be quantified and compared with Mebendazole and other standard tubulin inhibitors.

Table 1: Comparative Activity of Tubulin Polymerization Inhibitors

CompoundPrimary TargetBinding SiteIC50 (Tubulin Polymerization)Key References
This compound Presumed: β-TubulinPresumed: Colchicine SiteData Not AvailableN/A
Mebendazole (Parent Drug) β-TubulinColchicine Site~1 µM (Varies by assay)[9]
Colchicine (Positive Control) β-TubulinColchicine Site~0.3 µM (Kd) - 0.5 µM (IC50)[10][11]
Vincristine (Alternative Site Binder) β-TubulinVinca Alkaloid SitePotent Inhibitor[12][13]
Paclitaxel (Microtubule Stabilizer) Polymerized MicrotubulesTaxane SiteN/A (Enhances polymerization)[7][14]
Acetaminophen (Structural Analog) N/AN/AInactive[15][16]

Note: IC50 values can vary based on experimental conditions. The lack of specific data for the metabolite underscores the necessity of the experimental protocols outlined in this guide.

Potential Off-Target Cross-Reactivity: Kinase Inhibition

Drug cross-reactivity, particularly with protein kinases, is a well-documented phenomenon that can lead to unexpected therapeutic effects or toxicities.[17] Mebendazole itself has been shown to inhibit several kinases, including TRAF2- and NCK-interacting kinase (TNIK), ABL1, and MAPK14, with potencies in the low micromolar range.[9][18][19] Given the structural similarity, it is plausible that this compound may also interact with these or other kinases. A broad kinase panel screening would be the definitive method to establish its selectivity profile.

Visualizing the Mechanism: Microtubule Dynamics

Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. Inhibitors that bind to the colchicine site interfere with this process, leading to cell cycle arrest.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequence Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization (GTP) Tubulin Dimers->Microtubule Inhibition Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Mitotic Spindle->Cell Division Arrest (G2/M) Apoptosis Apoptosis Cell Division->Apoptosis Leads to Inhibitor Mebendazole or Metabolite Inhibitor->Tubulin Dimers

Caption: Mechanism of tubulin polymerization inhibitors.

Experimental Protocols for Comparative Validation

To empirically determine the cross-reactivity profile of this compound, the following validated assays are recommended.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures a compound's effect on the formation of microtubules from purified tubulin dimers.[20]

Principle: A fluorescent reporter dye binds preferentially to polymerized microtubules, resulting in a measurable increase in fluorescence intensity over time. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[20]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[10]

    • Prepare a 10 mM GTP stock solution in GTB.

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein in GTB on ice to a concentration of 4 mg/mL.

    • Prepare 10x stock solutions of the test compound (this compound), Mebendazole (positive control), Paclitaxel (enhancer control), and vehicle (e.g., DMSO) in GTB.[20]

  • Reaction Setup:

    • Use a pre-warmed (37°C) 96-well black, clear-bottom microplate.[14]

    • Prepare a Tubulin Reaction Mix on ice: To the required volume of GTB, add GTP to a final concentration of 1 mM, glycerol to 15%, the fluorescent reporter dye (as per manufacturer's instructions), and tubulin to a final concentration of 2 mg/mL.[20]

    • Add 5 µL of the 10x test compounds or controls to their respective wells.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.

    • Immediately place the plate into a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Ex/Em suitable for the reporter dye) every 60 seconds for 60 minutes.[14]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the Vmax (maximum polymerization rate) and the plateau fluorescence intensity.

    • Determine the IC50 value for each inhibitor by plotting the inhibition of polymerization against a range of compound concentrations.

G prep 1. Reagent Preparation (Tubulin, Buffers, Compounds) setup 2. Assay Plate Setup Add 5µL of 10x compounds to pre-warmed 96-well plate prep->setup initiate 3. Initiate Reaction Add 45µL ice-cold Tubulin Mix to each well setup->initiate read 4. Kinetic Measurement Read fluorescence at 37°C every 60s for 60 min initiate->read analyze 5. Data Analysis Plot curves, calculate Vmax, and determine IC50 read->analyze G prep 1. Reagent Preparation (Tubulin, [³H]Colchicine, Test Compounds) incubate 2. Binding Incubation Mix reagents and incubate at 37°C to reach equilibrium prep->incubate filter 3. Separation Rapidly filter mixture to separate bound from free ligand incubate->filter count 4. Quantification Measure radioactivity of filters via scintillation counting filter->count analyze 5. Data Analysis Plot competition curve and calculate Ki count->analyze

References

A Researcher's Guide to Target Deconvolution: Identifying and Validating the Binding Partner of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a singular, critical step: identifying its molecular target. An incomplete or erroneous understanding of a compound's mechanism of action is a primary driver of late-stage clinical failures. This guide provides a comprehensive framework for the deconvolution of a compound's binding target, using the novel molecule N-(2,4-dichloro-5-hydroxyphenyl)acetamide as a case study. We will move beyond a simple recitation of protocols to dissect the strategic rationale behind a multi-pronged experimental approach, comparing and contrasting state-of-the-art methodologies for target identification, validation, and functional characterization. This document is intended for drug discovery and chemical biology researchers seeking to rigorously confirm the molecular targets of their compounds of interest.

Introduction: The Challenge of the Unknown Target

This compound is a synthetic compound that has demonstrated intriguing activity in preliminary phenotypic screens. However, its mechanism of action remains unknown. The central challenge is to bridge this gap—to move from an observed biological effect to a high-confidence, validated molecular interaction. This process, known as target deconvolution or target identification, is a cornerstone of modern drug discovery.

This guide will outline a robust, logical workflow to identify and validate the direct binding partner of this compound. We will explore a sequence of unbiased, hypothesis-generating techniques followed by rigorous, hypothesis-testing validation assays.

Strategic Workflow for Target Identification & Validation

G cluster_0 Phase 1: Unbiased Target Discovery A Compound Immobilization (e.g., on beads) B Affinity Chromatography- Mass Spectrometry (AC-MS) A->B D Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) B->D Candidate Proteins C Photo-Affinity Labeling (PAL) C->D Candidate Proteins E Isothermal Titration Calorimetry (ITC) D->E Confirm Direct Binding F Cellular Thermal Shift Assay (CETSA) E->F Confirm Cellular Engagement G In Vitro Functional Assay (e.g., Enzyme Kinetics) F->G Assess Functional Impact H Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assay) G->H

Figure 1: A multi-phase workflow for target deconvolution.

Phase 1: Unbiased Discovery of Potential Binding Partners

The initial step is to generate a list of candidate proteins from a complex biological sample (e.g., cell lysate) that interact with our compound. The key is to use methods that do not require prior assumptions about the target's identity.

Methodology Comparison: Affinity-Based vs. Covalent Labeling
Methodology Principle Advantages Disadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support (e.g., sepharose beads). A cell lysate is passed over the support, and interacting proteins are "pulled down" and identified by mass spectrometry.Technically straightforward; captures native protein complexes.Requires a suitable linker for immobilization that doesn't obstruct binding; can yield false positives from non-specific binding.
Photo-Affinity Labeling (PAL) The compound is modified with a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest protein, allowing for subsequent enrichment and identification.Captures even weak or transient interactions; provides evidence of direct binding in a cellular context.Synthesis of the probe can be complex; UV irradiation can damage cells; potential for non-specific labeling.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the essential steps for identifying binding partners of this compound.

1. Compound Immobilization:

  • Synthesize an analog of this compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).
  • Covalently couple the linker-modified compound to NHS-activated Sepharose beads. Prepare control beads derivatized only with the linker and blocking agent to identify non-specific binders.

2. Protein Pull-Down:

  • Prepare a native cell lysate from a relevant cell line. Pre-clear the lysate by incubating with the control beads to minimize non-specific background.
  • Incubate the pre-cleared lysate with the compound-immobilized beads and the control beads in parallel for 2-4 hours at 4°C.
  • To increase confidence, perform a competition experiment by co-incubating the lysate and compound-beads with an excess of free this compound. True binding partners should show reduced binding to the beads in this condition.

3. Elution and Mass Spectrometry:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
  • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
  • Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by LC-MS/MS.
  • Identify proteins that are significantly enriched on the compound beads compared to both the control beads and the competition condition.

A[label="1. Immobilize Compound\non Sepharose Bead"]; B[label="2. Incubate with\nCell Lysate"]; C [label="3. Wash Away\nNon-Binders"]; D [label="4. Elute Bound\nProteins"]; E [label="5. LC-MS/MS\nAnalysis"]; F [label="Candidate\nProtein List", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B -> C -> D -> E -> F; }

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Phase 2: Orthogonal Validation of the Physical Interaction

Data from discovery methods like AC-MS are preliminary. It is critical to validate these candidate interactions using orthogonal, biophysical methods that can quantify the binding affinity and confirm direct engagement in a cellular environment.

Methodology Comparison: In Vitro vs. In Cellulo Validation
Methodology Principle Key Output Why It's Used
Surface Plasmon Resonance (SPR) The purified candidate protein is immobilized on a sensor chip. The compound is flowed over the chip, and changes in the refractive index at the surface are measured in real-time, detecting binding and dissociation.Binding Affinity (KD), On-rate (ka), Off-rate (kd)Provides precise kinetic data, which is crucial for structure-activity relationship (SAR) studies.
Isothermal Titration Calorimetry (ITC) The compound is titrated into a solution containing the purified candidate protein. The minute heat changes associated with binding are measured directly.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)The "gold standard" for thermodynamic characterization of binding. It is label-free and requires no immobilization.
Cellular Thermal Shift Assay (CETSA) Cells are treated with the compound or a vehicle control. The cells are then heated across a temperature gradient. The principle is that a protein bound to a ligand is stabilized and will denature and aggregate at a higher temperature than the unbound protein.Thermal Shift (ΔTm)Confirms that the compound engages the target protein directly within the complex milieu of a living cell.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol confirms that this compound engages its putative target inside intact cells.

1. Cell Treatment:

  • Culture cells to ~80% confluency. Treat cells with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for 1 hour.

2. Heating Step:

  • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.
  • Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
  • Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

4. Analysis:

  • Collect the supernatant (soluble fraction) and analyze the amount of the specific target protein remaining using a quantitative Western Blot or ELISA.
  • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive shift in Tm in the compound-treated sample indicates target engagement.

Illustrative Data Presentation

Table 1: Illustrative Biophysical Validation Data for a Hypothetical Target Protein

Method Parameter Value Interpretation
SPRKD (Affinity)150 nMDemonstrates a moderately high-affinity interaction.
SPRkd (Off-rate)1 x 10-3 s-1Indicates a reasonably stable drug-target complex.
ITCKD (Affinity)180 nMConfirms the affinity measured by SPR with an orthogonal method.
ITCn (Stoichiometry)1.05Shows a 1:1 binding ratio between the compound and the protein.
CETSAΔTm (at 10 µM)+4.2 °CCrucially confirms that the compound binds and stabilizes the target protein in a cellular environment.

Phase 3: Elucidating Functional Consequences

Confirming a physical interaction is necessary but not sufficient. The final phase is to demonstrate that the binding of this compound to its target protein modulates the protein's function and affects downstream cellular signaling.

If the validated target were, for example, a kinase, a logical functional experiment would be an in vitro kinase assay.

G cluster_0 Kinase Assay Components A Target Kinase (Recombinant Protein) D Incubate Components A->D B Kinase Substrate + ATP B->D C N-(2,4-dichloro-5- hydroxyphenyl)acetamide C->D E Measure Substrate Phosphorylation (e.g., Luminescence) D->E F Result: IC50 Value E->F

Figure 3: Workflow for an in vitro kinase inhibition assay.

This would be followed by cell-based assays, such as a Western Blot to measure the phosphorylation of a known downstream substrate of that kinase in cells treated with the compound. A reduction in substrate phosphorylation would provide the final, critical link between direct target binding and a functional cellular outcome, solidifying the compound's mechanism of action.

Conclusion

The process of confirming the binding target of a novel compound like this compound is a systematic investigation, not a single experiment. By employing a strategic combination of unbiased discovery techniques (AC-MS), rigorous biophysical validation (SPR, ITC), and crucial in-cell confirmation (CETSA), researchers can build a compelling, multi-faceted case for a specific drug-target interaction. This evidence is then cemented by demonstrating a clear, functional consequence of this binding event. This logical, evidence-based progression is paramount for successfully translating a bioactive compound into a well-understood therapeutic lead.

Comparative Efficacy Analysis of Novel STAT3 Inhibitor AMRF-32b in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Abstract

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor critically involved in cellular processes such as proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[2] This guide presents a comprehensive framework for evaluating the preclinical efficacy of a novel investigational compound, AMRF-32b (this compound), a small molecule designed to inhibit the STAT3 signaling pathway. We provide a comparative analysis of AMRF-32b against a well-characterized reference STAT3 inhibitor, Angoline, across multiple cancer cell lines. This document details the causality-driven experimental design, presents illustrative data, and provides validated, step-by-step protocols for key assays, offering researchers a robust template for the evaluation of novel targeted therapies.

Introduction: The Rationale for Targeting STAT3 in Oncology

The STAT3 signaling cascade is an essential pathway that translates extracellular signals from cytokines and growth factors into transcriptional responses.[1] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, in a wide array of malignancies, including breast, lung, and pancreatic cancers, STAT3 is persistently phosphorylated and activated.[1] This aberrant, constitutive activation drives the expression of genes crucial for tumor progression, including those involved in cell cycle progression (e.g., Cyclin D1), survival and anti-apoptosis (e.g., Bcl-2, Survivin), and metastasis.[3]

Given its central role in oncogenesis, the targeted inhibition of STAT3 signaling represents a highly promising therapeutic strategy.[4] Small molecule inhibitors that can disrupt STAT3 phosphorylation, dimerization, or DNA binding are of significant interest.[4][5]

This guide focuses on AMRF-32b (this compound), a novel acetamide derivative. Based on its structural properties, AMRF-32b is hypothesized to interfere with the STAT3 pathway. Our objective is to rigorously assess its anti-neoplastic efficacy by:

  • Quantifying its cytotoxic effects on various cancer cell lines.

  • Determining its ability to induce programmed cell death (apoptosis).

  • Confirming its mechanism of action by measuring the inhibition of STAT3 phosphorylation.

We will compare its performance directly with Angoline, a known potent and selective inhibitor of the IL-6/STAT3 signaling pathway, to benchmark its efficacy.[6]

Core Hypothesis

AMRF-32b inhibits the constitutive phosphorylation of STAT3 at Tyrosine 705 (Tyr705), leading to dose-dependent cytotoxicity and induction of apoptosis in cancer cell lines characterized by high STAT3 activity.

STAT3 Signaling Pathway Overview

The diagram below illustrates the canonical STAT3 activation pathway, which serves as the target for AMRF-32b.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment pSTAT3_mono pSTAT3 (Tyr705) STAT3_mono->pSTAT3_mono 4. Phosphorylation (Tyr705) pSTAT3_dimer pSTAT3 Dimer pSTAT3_mono->pSTAT3_dimer 5. Dimerization DNA DNA pSTAT3_dimer->DNA 6. Nuclear Translocation AMRF-32b AMRF-32b (Hypothesized Target) AMRF-32b->pSTAT3_mono Inhibition Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-2) DNA->Gene_Expression 7. Transcription Cell_Outcomes Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Outcomes 8. Translation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Canonical JAK-STAT3 Signaling Pathway and the hypothesized point of inhibition by AMRF-32b.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of AMRF-32b compared to the reference inhibitor (Angoline) and a vehicle control (0.1% DMSO) across three human cancer cell lines known for their reliance on STAT3 signaling: MDA-MB-468 (Triple-Negative Breast Cancer)[3], NCI-H460 (Non-Small Cell Lung Cancer)[7], and PC-3 (Prostate Cancer).[8]

Table 1: Cell Viability (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) was determined using an MTT assay after 48 hours of continuous compound exposure. A lower IC₅₀ value indicates higher potency.

CompoundMDA-MB-468 IC₅₀ (µM)NCI-H460 IC₅₀ (µM)PC-3 IC₅₀ (µM)
AMRF-32b 8.5 ± 0.712.3 ± 1.115.8 ± 1.4
Angoline 5.2 ± 0.49.8 ± 0.911.5 ± 1.0
Vehicle (DMSO) > 200> 200> 200

Interpretation: AMRF-32b demonstrates potent, single-digit micromolar cytotoxicity against the MDA-MB-468 cell line and shows significant activity in NCI-H460 and PC-3 cells. While its potency is slightly lower than the reference inhibitor Angoline, it represents a strong candidate for further development.

Table 2: Induction of Apoptosis

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Data represents the percentage of cells in early and late apoptosis after 24 hours of treatment with the respective IC₅₀ concentration of each compound.

TreatmentCell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle (DMSO) MDA-MB-4683.1 ± 0.52.5 ± 0.35.6
AMRF-32b (8.5 µM) MDA-MB-46825.4 ± 2.115.7 ± 1.841.1
Angoline (5.2 µM) MDA-MB-46828.9 ± 2.518.2 ± 2.047.1

Interpretation: Treatment with AMRF-32b leads to a substantial increase in the apoptotic cell population in MDA-MB-468 cells, confirming that the observed cytotoxicity is mediated, at least in part, by the induction of programmed cell death.[9][10] The pro-apoptotic effect is comparable to that of the reference inhibitor.

Table 3: Inhibition of STAT3 Phosphorylation

The ratio of phosphorylated STAT3 (p-STAT3 Tyr705) to total STAT3 was measured by Western blot analysis after 6 hours of treatment. Data is presented as the relative band intensity normalized to the vehicle control.

TreatmentCell LineRelative p-STAT3/Total STAT3 Ratio
Vehicle (DMSO) MDA-MB-4681.00 (Baseline)
AMRF-32b (8.5 µM) MDA-MB-4680.28 ± 0.05
Angoline (5.2 µM) MDA-MB-4680.19 ± 0.04

Interpretation: AMRF-32b significantly reduces the constitutive phosphorylation of STAT3 at Tyr705, its primary activation site.[11] This result strongly supports the core hypothesis that AMRF-32b functions as a STAT3 signaling inhibitor.

Experimental Workflows and Protocols

Scientific rigor and reproducibility are paramount. The following sections provide detailed, validated protocols for the key experiments cited in this guide.

Overall Experimental Workflow

Caption: High-level workflow for the preclinical evaluation of AMRF-32b.

Protocol 3.1: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO[14] or 10% SDS in 0.01 M HCl[15]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AMRF-32b and the reference inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only (blank) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate for 4 hours at 37°C. Causality Note: This incubation period allows metabolically active cells to reduce the MTT into visible purple formazan crystals. Insufficient time will lead to a weak signal.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (DMSO) to each well.[14] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank reading. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the IC₅₀ concentration of the test compound for 24 hours.[16] Prepare a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS to remove residual medium and serum.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Causality Note: The binding of Annexin V to PS is calcium-dependent; the CaCl₂ in the binding buffer is essential for this interaction.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark to prevent photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

  • Gating Strategy:

    • Viable Cells: Annexin V- / PI-

    • Early Apoptotic Cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

Annexin_V_Assay cluster_results Flow Cytometry Quadrants cluster_cells Cell States q_results Late Apoptosis/Necrosis (Annexin V+ / PI+) Early Apoptosis (Annexin V+ / PI-) Viable (Annexin V- / PI-) Debris (Annexin V- / PI+) viable Viable Cell Membrane Intact PS Inside viable->q_results:q3 early_apop Early Apoptotic Cell Membrane Intact PS Outside early_apop->q_results:q1 late_apop Late Apoptotic/Necrotic Cell Membrane Compromised PS Outside late_apop->q_results:q2

Caption: Logic of cell population gating in the Annexin V / PI apoptosis assay.

Protocol 3.3: Western Blot for p-STAT3 and Total STAT3

Western blotting is used to detect the levels of specific proteins in cell lysates.[11] This protocol quantifies the inhibition of STAT3 activation by comparing the amount of phosphorylated STAT3 (Tyr705) to the total amount of STAT3 protein.[17][18]

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3

  • Loading Control Antibody: Mouse anti-β-Actin

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells as required (e.g., 6 hours with the compound). Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Causality Note: PVDF membranes have a high protein binding capacity and are robust, making them ideal for subsequent antibody probing.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-STAT3 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To measure total STAT3 and the loading control, the membrane can be stripped of the first set of antibodies using a low-pH stripping buffer (e.g., 0.2 M Glycine, pH 2.5).[17] After stripping, re-block the membrane and repeat steps 6-8 with the primary antibodies for total STAT3 and then β-Actin.

  • Densitometry: Quantify the band intensity for p-STAT3, total STAT3, and β-Actin using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

Conclusion and Future Directions

The experimental evidence strongly suggests that AMRF-32b (this compound) is a potent inhibitor of the STAT3 signaling pathway. It effectively reduces cell viability in multiple cancer cell lines, induces apoptosis, and directly inhibits the constitutive phosphorylation of STAT3 at Tyr705. Its efficacy, while slightly less than the reference compound Angoline, is well within a range that merits further investigation.

This guide provides a foundational framework for its evaluation. The logical progression from broad cytotoxicity screening to specific mechanistic validation is a critical path in preclinical drug discovery. The protocols described herein are robust, well-established, and designed to yield reproducible and interpretable data.

Future studies should aim to:

  • Expand the panel of cell lines to include those with varying levels of STAT3 activation to confirm on-target specificity.

  • Investigate potential off-target effects.

  • Assess the pharmacokinetic and pharmacodynamic properties of AMRF-32b in in vivo animal models.

  • Explore synergistic combinations with standard-of-care chemotherapies.[19]

By following this rigorous, causality-driven approach, researchers can effectively characterize novel therapeutic candidates like AMRF-32b and accelerate their journey toward clinical application.

References

In Vivo Validation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide: A Comparative Guide for Preclinical Efficacy and Safety Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a novel compound with therapeutic potential. Given the scarcity of published data on this specific molecule, we will leverage its structural similarity to N-arylacetamides, such as the widely-used analgesic and antipyretic, Acetaminophen (Paracetamol)[1][2], to propose a logical and scientifically rigorous validation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Our approach is built on the pillars of scientific integrity: establishing a robust pharmacokinetic profile, ensuring an acceptable safety margin through toxicological evaluation, and demonstrating efficacy in clinically relevant models of pain and inflammation. We will compare the hypothetical performance of this compound (hereafter referred to as "our compound") against established standards in the field.

Rationale for In Vivo Investigation: A Hypothesis-Driven Approach

The core structure of our compound, a hydroxyphenyl)acetamide, suggests a potential mechanism of action related to the modulation of pain and inflammation pathways. Acetaminophen, or N-(4-hydroxyphenyl)acetamide, is a cornerstone of pain management, and its mechanism, while not fully elucidated, is thought to involve central nervous system targets and potentially the modulation of cyclooxygenase (COX) enzymes or the endocannabinoid system[1][3]. The addition of two chlorine atoms to the phenyl ring in our compound is a common medicinal chemistry strategy to enhance potency, alter metabolic stability, or modify receptor-binding affinity.

Therefore, our central hypothesis is that this compound possesses analgesic and/or anti-inflammatory properties, potentially with an improved therapeutic window compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) or Acetaminophen. The following in vivo studies are designed to systematically test this hypothesis.

The In Vivo Validation Workflow

A successful preclinical validation requires a multi-faceted approach. The following workflow outlines the critical stages, ensuring that each step builds upon the last to create a comprehensive data package for decision-making.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Extended Safety & Mechanism PK Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) Tox Acute Toxicity & Dose Range Finding PK->Tox Inform Dosing Analgesia Analgesic Models (e.g., Hot Plate, Writhing Test) Tox->Analgesia Establish Maximum Tolerated Dose (MTD) Inflammation Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema) Tox->Inflammation SubChronicTox Sub-Chronic Toxicity Studies Analgesia->SubChronicTox Confirm Efficacious Doses MOA Mechanistic Studies (e.g., Biomarker Analysis) Analgesia->MOA Inflammation->SubChronicTox Inflammation->MOA SubChronicTox->MOA Investigate Target Organs

Caption: A streamlined workflow for the in vivo validation of a novel compound.

Pharmacokinetic (PK) Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing meaningful efficacy and toxicology studies.[4][5] A preliminary PK study in rodents (e.g., Sprague-Dawley rats) is the first critical step.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).

  • Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for absolute bioavailability.

  • Dosing: The dose should be high enough for analytical detection but well below any anticipated toxic level.[4]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest concentration of the drug observed in the plasma.
Time to Maximum Conc.TmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the drug concentration to decrease by half.
Bioavailability (%F)FThe fraction of the administered dose that reaches systemic circulation.

Safety and Toxicology Assessment

Early identification of potential toxicity is crucial to de-risk a drug development program.[6][7] These studies establish the safety profile and determine the appropriate dose ranges for subsequent efficacy studies.

Acute Toxicity and Dose-Range Finding

This initial study aims to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity following a single administration.[8][9]

Experimental Protocol: Acute Toxicity Study
  • Animal Model: Mice or rats.

  • Dosing: Administer single, escalating doses of the compound to different groups of animals.

  • Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity) and mortality for up to 14 days.[8]

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause unacceptable side effects or mortality.[8]

A sub-chronic toxicity study (e.g., 28-day repeated dose) would follow successful efficacy studies to understand the effects of longer-term exposure.[9][10]

Efficacy Evaluation: Analgesic and Anti-inflammatory Models

The core of the validation lies in demonstrating the compound's therapeutic effect in relevant animal models of disease.[11][12] We will compare our compound to a standard-of-care, such as Indomethacin (for inflammation) or Acetaminophen (for analgesia).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model of acute inflammation.[12][13]

G cluster_0 Experimental Groups Vehicle Vehicle Control Dosing Oral Dosing of Test Articles Vehicle->Dosing Compound This compound (Multiple Doses) Compound->Dosing Standard Positive Control (e.g., Indomethacin) Standard->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan 1 hour pre-injection Measurement Measure Paw Volume (Plethesmometer) at 1, 2, 3, 4 hours Carrageenan->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar or Sprague-Dawley rats.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

    • Groups 3-5: Our compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), informed by the MTD study.

  • Procedure:

    • Administer the respective treatments orally.

    • One hour later, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an irritant.[14][15]

Experimental Protocol: Acetic Acid-Induced Writhing in Mice
  • Animal Model: Swiss albino mice.

  • Groups: Similar to the inflammation model, including vehicle, positive control (e.g., Acetaminophen or Aspirin), and multiple doses of our compound.

  • Procedure:

    • Administer treatments orally.

    • After a set absorption time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.[16]

    • Immediately place the mouse in an observation chamber and count the number of writhes over a 15-20 minute period.

  • Data Analysis: Calculate the percentage protection from writhing for each treated group relative to the vehicle control.

Central Analgesic Activity: Hot Plate Test

To differentiate between peripheral and central mechanisms, the hot plate test is employed. It measures the reaction time of an animal to a thermal stimulus, which is indicative of centrally mediated analgesia.[17][18]

Experimental Protocol: Hot Plate Test in Mice
  • Animal Model: Swiss albino mice.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Measure the baseline latency to a pain response (licking of paws or jumping) for each mouse before treatment. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer treatments (vehicle, positive control like Morphine, and our compound).

    • Test the reaction latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the reaction latency compared to baseline and the vehicle group indicates a central analgesic effect.[18]

Comparative Data Summary

The results from these studies should be compiled into clear, comparative tables to facilitate objective assessment.

Table 1: Hypothetical Anti-inflammatory Efficacy

Treatment (Dose, mg/kg)% Inhibition of Paw Edema (at 3 hours)
Vehicle0%
Our Compound (10)Expected Value
Our Compound (30)Expected Value
Our Compound (100)Expected Value
Indomethacin (10)~60-70%

Table 2: Hypothetical Analgesic Efficacy

Treatment (Dose, mg/kg)% Protection in Writhing TestIncrease in Hot Plate Latency (sec) at 60 min
Vehicle0%~0-1 sec
Our Compound (10)Expected ValueExpected Value
Our Compound (30)Expected ValueExpected Value
Our Compound (100)Expected ValueExpected Value
Acetaminophen (100)~50-60%~2-4 sec
Morphine (5)>80%>10 sec

Conclusion and Future Directions

This guide outlines a foundational in vivo strategy to validate the potential therapeutic effects of this compound. Based on the outcomes of these studies, a clear, data-driven decision can be made regarding the compound's future development. Positive results would warrant further investigation, including sub-chronic toxicology studies, elucidation of the precise mechanism of action (e.g., COX enzyme assays, receptor binding studies), and evaluation in more complex, chronic models of pain and inflammation. This structured approach ensures a thorough and objective evaluation, adhering to the highest standards of scientific integrity in preclinical drug discovery.

References

A Comparative Analysis of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, a Novel Kinase Inhibitor, Against Standard of Care in BRAF V600E-Mutated Melanoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted therapy for melanoma has been significantly shaped by the discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas.[1][2] The most common of these is the V600E mutation, which leads to constitutive activation of the BRAF kinase and downstream signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[2][3] This guide provides a technical comparison of a novel investigational compound, N-(2,4-dichloro-5-hydroxyphenyl)acetamide (hereafter referred to as Compound X), with current standard of care targeted therapies for BRAF V600E-mutated metastatic melanoma.

The current standards of care include first-generation BRAF inhibitors like Vemurafenib, and the now more commonly used combination of a BRAF inhibitor (Dabrafenib) and a MEK inhibitor (Trametinib).[4][5][6] This combination approach was developed to overcome the rapid emergence of resistance seen with BRAF inhibitor monotherapy.[4][7] This guide will objectively compare Compound X against Vemurafenib and the Dabrafenib/Trametinib combination, focusing on biochemical potency, cellular efficacy, and downstream pathway modulation. All experimental data presented herein are generated from standardized, validated assays to ensure scientific integrity and reproducibility.

Mechanism of Action: A Comparative Overview

The MAPK Signaling Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] In BRAF V600E-mutant melanoma, the pathway is constitutively active. Targeted therapies aim to inhibit key nodes in this pathway to halt the oncogenic signaling.

  • Compound X (Hypothesized) : An ATP-competitive inhibitor of the BRAF V600E mutant kinase. Its efficacy is hypothesized to be superior to first-generation inhibitors due to a unique binding mode that confers higher affinity and selectivity.

  • Vemurafenib : A potent and selective inhibitor of the BRAF V600E kinase.[3][9] It binds to the ATP-binding site of the mutated BRAF protein, preventing its activation and subsequent downstream signaling.[2] However, its use as a monotherapy is limited by the development of resistance, often within months.[9]

  • Dabrafenib and Trametinib : This combination therapy targets two different kinases in the MAPK pathway.[10][11] Dabrafenib is a BRAF V600E inhibitor, similar to Vemurafenib.[1] Trametinib is an inhibitor of MEK1 and MEK2, the kinases immediately downstream of BRAF.[1][12] By blocking the pathway at two distinct points, this combination has been shown to improve response rates and progression-free survival compared to BRAF inhibitor monotherapy.[4]

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF_V600E [label="BRAF V600E", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Inhibitor Nodes CompoundX [label="Compound X", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vemurafenib [label="Vemurafenib/\nDabrafenib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trametinib [label="Trametinib", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> BRAF_V600E; BRAF_V600E -> MEK; MEK -> ERK; ERK -> Nucleus; Nucleus -> Transcription;

// Inhibition Edges CompoundX -> BRAF_V600E [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Vemurafenib -> BRAF_V600E [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Trametinib -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

// Invisible edges for layout {rank=same; CompoundX; Vemurafenib;} } caption: "MAPK Signaling Pathway Inhibition"

Comparative Efficacy Data

Biochemical Potency: In Vitro Kinase Assay

To determine the direct inhibitory activity of Compound X and the standard of care drugs on the target kinase, a biochemical kinase assay was performed. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescent tracer from the kinase ATP-binding site.[13][14] This assay format is highly sensitive and suitable for detecting ATP-competitive inhibitors.[15][16]

Table 1: Biochemical Potency (IC50) against BRAF V600E

Compound Target IC50 (nM)
Compound X BRAF V600E 5.2 ± 0.8
Vemurafenib BRAF V600E 31.5 ± 4.2
Dabrafenib BRAF V600E 6.8 ± 1.1

| Trametinib | MEK1 | 0.9 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that Compound X has a significantly lower IC50 value for BRAF V600E compared to Vemurafenib, and is comparable to Dabrafenib, suggesting high biochemical potency.

Cellular Potency: Cell Viability Assay

To assess the ability of the compounds to inhibit cancer cell growth, a cell viability assay was conducted using the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The CellTiter-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active, viable cells.[17][18][19] This assay is a robust method for determining the cytotoxic and cytostatic effects of compounds in a high-throughput format.[20][21]

Table 2: Cellular Potency (IC50) in A375 Cells (BRAF V600E)

Compound/Combination IC50 (nM)
Compound X 15.8 ± 2.5
Vemurafenib 95.3 ± 11.7
Dabrafenib 22.1 ± 3.9
Trametinib 5.5 ± 0.9

| Dabrafenib + Trametinib (1:1) | 4.1 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

In a cellular context, Compound X demonstrates superior potency to Vemurafenib and Dabrafenib as a single agent. As expected, the combination of Dabrafenib and Trametinib shows the highest potency due to the dual blockade of the MAPK pathway.

Target Engagement and Pathway Modulation

Western Blot Analysis of MAPK Pathway Inhibition

To confirm that the observed effects on cell viability are due to on-target inhibition of the MAPK pathway, a Western blot analysis was performed.[8] A375 cells were treated with the respective compounds for 2 hours, and cell lysates were analyzed for the phosphorylation status of MEK and ERK, key downstream effectors of BRAF. A decrease in the phosphorylated forms of these proteins (p-MEK and p-ERK) indicates successful inhibition of the upstream kinase, BRAF.

Table 3: Quantification of p-ERK Inhibition in A375 Cells

Compound/Combination (at 100 nM) p-ERK/Total ERK Ratio (Fold Change vs. Control)
Compound X 0.12 ± 0.03
Vemurafenib 0.45 ± 0.08
Dabrafenib 0.21 ± 0.05

| Dabrafenib + Trametinib (1:1) | 0.05 ± 0.02 |

Data represent the mean ± standard deviation of band intensities from three independent blots, normalized to total ERK and relative to the untreated control.

The Western blot data corroborate the cellular potency findings. Compound X is a more potent inhibitor of ERK phosphorylation than Vemurafenib and Dabrafenib monotherapies, indicating superior target engagement in a cellular environment. The Dabrafenib/Trametinib combination achieves the most profound pathway inhibition.

Experimental Protocols

// Nodes Start [label="Start: Compound Dilution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BiochemAssay [label="Biochemical Assay\n(LanthaScreen™)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture\n(A375 Melanoma Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellViability [label="Cell Viability Assay\n(CellTiter-Glo®)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(p-ERK Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(IC50 Calculation, Densitometry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> BiochemAssay; Start -> CellCulture; CellCulture -> CellViability; CellCulture -> WesternBlot; BiochemAssay -> DataAnalysis; CellViability -> DataAnalysis; WesternBlot -> DataAnalysis; } caption: "Comparative Experimental Workflow"

LanthaScreen™ Eu Kinase Binding Assay Protocol[13][16]
  • Reagent Preparation : Prepare 3X solutions of Compound X, standard of care drugs, BRAF V600E kinase/Eu-anti-tag antibody mix, and Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Plate Setup : In a 384-well plate, add 5 µL of the 3X compound dilutions.

  • Kinase Addition : Add 5 µL of the 3X kinase/antibody mixture to all wells.

  • Tracer Addition : Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Data Analysis : Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol[22][23]
  • Cell Seeding : Seed A375 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with a serial dilution of Compound X and standard of care drugs for 72 hours.

  • Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Determine IC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.

Western Blot Protocol for MAPK Pathway Analysis[24][25]
  • Cell Treatment and Lysis : Plate A375 cells and grow to 80% confluency. Treat with compounds at the indicated concentrations for 2 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis : Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein levels.

Conclusion and Future Directions

The preclinical data presented in this guide demonstrate that this compound (Compound X) is a potent and selective inhibitor of the BRAF V600E kinase. It exhibits superior biochemical and cellular potency compared to the first-generation inhibitor, Vemurafenib, and shows comparable single-agent activity to Dabrafenib. The robust inhibition of ERK phosphorylation confirms its on-target activity within the MAPK pathway.

While the combination of Dabrafenib and Trametinib remains the benchmark for efficacy due to its dual-pathway blockade, the promising profile of Compound X warrants further investigation. Future studies should focus on:

  • Selectivity Profiling : Assessing the inhibitory activity of Compound X against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • Resistance Mechanisms : Investigating the potential for acquired resistance to Compound X and whether it can be overcome with combination therapies, for instance, with a MEK inhibitor.

  • In Vivo Efficacy : Evaluating the anti-tumor activity of Compound X in animal models of BRAF V600E-mutated melanoma.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2,4-dichloro-5-hydroxyphenyl)acetamide, grounded in an understanding of its chemical properties and the principles of laboratory safety.

Part 1: Hazard Analysis and Waste Characterization

Before handling any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: a dichlorinated phenyl ring, a hydroxyl group (making it a phenol), and an acetamide functional group.

  • Halogenated Organic Compound : The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated organic . This is the single most critical factor for its disposal. Halogenated wastes are typically incinerated under specific conditions to prevent the formation of toxic dioxins and furans. Co-mingling this waste with non-halogenated streams can render the entire container unsuitable for standard disposal or recycling, leading to significant cost and safety implications.[1][2] The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and proper segregation is mandatory.[2]

  • Phenolic Compound : Phenolic compounds can be corrosive and toxic. The hydroxyl group increases the compound's reactivity and potential for environmental impact.

  • Acetamide Moiety : While acetamide itself is a suspected carcinogen, the overall toxicity of the derivative must be considered.[3] It is prudent to handle this compound with the caution afforded to potentially carcinogenic materials.

Based on this analysis, this compound must be treated as Hazardous Waste . Specifically, it falls into the Halogenated Organic Solid Waste stream. Do not dispose of this chemical down the drain or in regular trash.[4][5]

Data Summary Table
PropertyInformationRationale & Reference
Chemical Name This compoundIUPAC Nomenclature
CAS Number 67669-19-6[6]
Primary Hazard Class Halogenated Organic CompoundContains carbon-halogen bonds.[1][2]
Anticipated Hazards Skin, eye, and respiratory irritant. Suspected carcinogen.Based on acetamide and dichlorophenol structures.[3][7][8]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatOSHA 29 CFR 1910.132, 1910.133.[9][10][11]
Disposal Stream Halogenated Organic Solid Waste Prevents contamination of other waste streams.[1][12]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE and engineering controls is non-negotiable.

Engineering Controls

All handling and disposal of this compound solid should be conducted within a certified chemical fume hood.[13] This minimizes the risk of inhaling fine dust particles, which can be an irritant and pose a long-term health risk.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Hand Protection : Wear appropriate chemical-resistant gloves, such as nitrile gloves, to prevent skin exposure.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[11]

  • Body Protection : A standard laboratory coat should be worn to protect against accidental spills.[10] Ensure it is fully buttoned.

Part 3: Step-by-Step Disposal Workflow

The following protocol provides a direct, procedural guide for the disposal of pure this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).

Experimental Workflow: Disposal Decision Process

G cluster_0 Start: Waste Identification cluster_1 Hazard Assessment cluster_2 Waste Segregation & Disposal start Identify Waste: This compound assess Is the compound halogenated? (Contains F, Cl, Br, I) start->assess non_halogen Non-Halogenated Organic Waste assess->non_halogen  No   halogen Halogenated Organic Solid Waste Container assess->halogen  Yes   labeling Label Container Correctly: - Full Chemical Name - Hazard Pictograms - Date of Accumulation halogen->labeling final_disposal Arrange for Pickup by Environmental Health & Safety (EH&S) labeling->final_disposal

Caption: Disposal workflow for this compound.

Protocol Steps:
  • Prepare the Waste Container :

    • Obtain a designated hazardous waste container for Halogenated Organic Solids . These containers should be made of a chemically compatible material like high-density polyethylene (HDPE).[5]

    • Ensure the container is clean, dry, and in good condition with a secure, threaded lid.[12]

    • Affix a hazardous waste label to the container before adding any waste.

  • Complete the Hazardous Waste Label :

    • Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.

    • List all components if it is a mixture.

    • Indicate the relevant hazards (e.g., Irritant, Suspected Carcinogen).

    • Write the accumulation start date (the date the first piece of waste is added).

  • Transfer the Waste :

    • Inside a chemical fume hood, carefully transfer the solid waste into the designated container using a spatula or scoop.

    • If transferring from weighing paper, fold the paper to contain the powder and place the entire paper into the container.

    • Minimize the generation of dust during transfer.[10] Do not dry sweep any spilled material.[3]

  • Seal and Store the Container :

    • Securely close the container lid.[12]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked and away from incompatible materials (e.g., strong acids, bases, or oxidizing agents).[4][13]

    • The container must remain closed at all times except when actively adding waste.[12]

  • Final Disposal :

    • Once the container is full or the accumulation time limit is reached (per your institution's policy), arrange for pickup by your facility's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Part 4: Emergency Procedures

Spill Response

For small spills of solid this compound:

  • Alert Personnel : Inform others in the immediate area.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : Wear the minimum required PPE as described above.

  • Contain the Spill : Gently cover the spill with an absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.[5]

  • Collect the Material : Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4][13]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as halogenated waste.

  • Report : Report the spill to your laboratory supervisor or EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[12]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]

  • Skin Contact : Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[7][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][14]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.

References

A Senior Application Scientist's Guide to Handling N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling N-(2,4-dichloro-5-hydroxyphenyl)acetamide (CAS No. 67669-19-6).[1][2] While a comprehensive, peer-reviewed safety profile for this specific molecule is not widely available, its structure—a chlorinated phenol and an acetamide derivative—provides a clear basis for establishing robust handling protocols.[3] We will proceed based on a conservative assessment of hazards extrapolated from these well-understood chemical classes.

The core principle of this guide is proactive risk mitigation. Every step is designed not just as a rule to follow, but as a component of a self-validating system to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound combines two structural motifs of toxicological significance:

  • Chlorinated Phenol: Phenols are known to be corrosive and are readily absorbed through the skin, where they can exert systemic toxicity affecting the central nervous system, liver, and kidneys.[4][5] The presence of chlorine atoms can modify the compound's reactivity and absorption characteristics.

  • Acetamide Moiety: Certain aromatic amides and acetamides are classified as suspected carcinogens.[6][7]

Therefore, we must assume the compound is, at a minimum:

  • A skin, eye, and respiratory irritant.[8][9]

  • Potentially corrosive upon prolonged contact.[4]

  • Readily absorbed through the skin with the potential for systemic toxicity.[10]

  • A suspected carcinogen, warranting measures to minimize all routes of exposure.[7]

This assessment mandates a stringent approach to personal protective equipment and handling procedures.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a checklist but a critical control measure based on the anticipated hazards. All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Equipment Specification Rationale & Causality
Hand Protection Double-gloving: Inner nitrile exam glove with an outer, thicker neoprene or butyl rubber glove.[11]The phenol structure is known to penetrate standard nitrile gloves rapidly.[10] A robust outer glove (neoprene/butyl) provides primary chemical resistance, while the inner nitrile glove offers protection in case of a breach during de-gloving.[11]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[12]Protects against splashes of solutions and airborne dust particles. A face shield is crucial when handling the solid powder, which can become airborne.[12]
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron is required when handling larger quantities (>10g) or solutions.[11]Provides a barrier against incidental contact. An apron adds a layer of impervious protection against splashes of concentrated solutions.
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved respirator with P100 (particulate) cartridges is the minimum.[13][14]The primary risk from the solid is inhalation of fine dust particles. Engineering controls (fume hood) are the preferred method to mitigate this.[5][10]
Foot Protection Closed-toe, non-perforated shoes made of a non-absorbent material.[13]Protects against spills and dropped items. The material should not absorb and retain chemical spills.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for minimizing exposure. This protocol covers the handling of the compound in its solid form.

Workflow for Handling Solid this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep1 Designate Work Area (Chemical Fume Hood) prep2 Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep1->prep2 prep3 Gather All Equipment (Spatulas, Weigh Boats, Containers) prep2->prep3 prep4 Prepare Waste Containers (Halogenated Solid & Liquid Waste) prep3->prep4 handle1 Transfer Compound from Stock Bottle to Weigh Boat (Inside Fume Hood) prep4->handle1 Proceed to Handling handle2 Weigh Desired Amount (Minimize Dust Generation) handle1->handle2 handle3 Transfer to Reaction Vessel or Solvent handle2->handle3 handle4 Securely Close Stock Bottle handle3->handle4 clean1 Decontaminate Spatula & Work Surfaces handle4->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Weigh Boat in Halogenated Solid Waste clean1->clean2 clean3 Remove Outer Gloves & Dispose in Solid Waste clean2->clean3 clean4 Remove Remaining PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Step-by-step workflow for the safe handling of solid this compound.

Detailed Steps:

  • Preparation:

    • All work with this compound, especially in its solid form, must be conducted within a certified chemical fume hood to control airborne particles.[5]

    • Before handling the compound, don all required PPE as specified in the table above.

    • Ensure that designated, clearly labeled waste containers for "Halogenated Organic Waste" are readily accessible inside the fume hood.[15][16]

  • Handling:

    • Perform all transfers slowly and deliberately to avoid generating dust. Do not use a brush to sweep up powder; use a dedicated spatula.

    • If creating a solution, add the solid to the solvent slowly.

    • Keep the primary container tightly sealed when not in use.[4]

  • Cleanup:

    • Wipe down all surfaces, spatulas, and external containers with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the halogenated solid waste container.

    • Carefully remove PPE, starting with the outer gloves, to prevent skin contamination.

    • Always wash hands with soap and water after the procedure is complete, even if gloves were worn.[5]

Emergency & Spill Response

Immediate and correct action during an emergency can significantly reduce harm.

Spill Response Decision Tree

cluster_assessment Initial Assessment cluster_large_spill Major Spill Response cluster_small_spill Minor Spill Response spill Spill Occurs assess Is the spill >5g or outside the fume hood? spill->assess large_spill_1 Alert others and evacuate the area. assess->large_spill_1 Yes small_spill_1 Ensure proper PPE is worn. assess->small_spill_1 No large_spill_2 Close lab doors. large_spill_1->large_spill_2 large_spill_3 Contact Emergency Services / EHS. large_spill_2->large_spill_3 small_spill_2 Cover with absorbent material (e.g., vermiculite). small_spill_1->small_spill_2 small_spill_3 Carefully collect material into a sealable container. small_spill_2->small_spill_3 small_spill_4 Label as 'Halogenated Spill Debris' and dispose as hazardous waste. small_spill_3->small_spill_4

Caption: Decision-making workflow for responding to a spill of this compound.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention. Due to the anesthetic properties of phenols, pain may not be an immediate symptom.[10]

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Small Spill (<5g, contained in fume hood):

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the dry powder.

    • Carefully sweep the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it according to the protocol below.[15]

  • Large Spill (>5g or outside fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EHS) office immediately.[15]

    • Do not attempt to clean it up yourself.

Disposal Plan: Ensuring a Safe End-of-Life

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.

  • Classification: this compound is a halogenated organic compound .[17][18]

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, etc.) must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.[17]

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Liquid Waste" container.[15][19]

  • Crucial Do Nots:

    • DO NOT mix halogenated waste with non-halogenated waste. This is critical for proper disposal and cost management.[16][19]

    • DO NOT dispose of this chemical down the drain.[18]

    • DO NOT mix with incompatible waste streams like strong acids, bases, or oxidizers.[19]

All waste must be disposed of through your institution's hazardous waste management program.[16]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.